Technical Documentation Center

3-Methylbenzotriazol-4-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Methylbenzotriazol-4-amine
  • CAS: 13183-01-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 3-Methylbenzotriazol-4-amine

This guide provides a comprehensive overview of the synthetic routes for obtaining 3-Methylbenzotriazol-4-amine, a key intermediate in the development of various pharmaceutical and specialty chemical products. The method...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the synthetic routes for obtaining 3-Methylbenzotriazol-4-amine, a key intermediate in the development of various pharmaceutical and specialty chemical products. The methodologies detailed herein are grounded in established chemical principles and supported by peer-reviewed literature, offering researchers and drug development professionals a robust framework for its preparation.

Introduction

3-Methylbenzotriazol-4-amine is a substituted benzotriazole derivative characterized by a methyl group at the 3-position and an amine group at the 4-position of the benzotriazole ring system. The unique electronic and structural features imparted by these substituents make it a valuable building block in medicinal chemistry. This guide will focus on a logical and efficient synthetic pathway, starting from readily available precursors.

Strategic Approach to Synthesis

The most practical and widely applicable synthetic strategy for 3-Methylbenzotriazol-4-amine involves a multi-step process. This approach hinges on the initial formation of a substituted o-phenylenediamine, followed by the construction of the triazole ring, and concluding with the functionalization of the benzotriazole core.

A key decision in the synthesis is the order of introduction of the required functional groups. The presented methodology prioritizes the establishment of the nitro and methyl groups on the benzene ring, followed by the creation of the o-diamine, which is then cyclized to form the benzotriazole. The final step involves the reduction of the nitro group to the target amine. This sequence is often preferred as it avoids potential side reactions and allows for more controlled functionalization.

Core Synthetic Pathway

The synthesis of 3-Methylbenzotriazol-4-amine can be efficiently achieved through a three-step process, which is illustrated in the workflow diagram below.

Synthesis_Workflow cluster_0 Step 1: Synthesis of the Key Intermediate cluster_1 Step 2: Triazole Ring Formation cluster_2 Step 3: Final Reduction 2,4-Dinitrotoluene 2,4-Dinitrotoluene 3-Methyl-4-nitro-1,2-benzenediamine 3-Methyl-4-nitro-1,2-benzenediamine 2,4-Dinitrotoluene->3-Methyl-4-nitro-1,2-benzenediamine Partial Reduction 3-Methyl-4-nitrobenzotriazole 3-Methyl-4-nitrobenzotriazole 3-Methyl-4-nitro-1,2-benzenediamine->3-Methyl-4-nitrobenzotriazole Diazotization & Cyclization 3-Methylbenzotriazol-4-amine 3-Methylbenzotriazol-4-amine 3-Methyl-4-nitrobenzotriazole->3-Methylbenzotriazol-4-amine Nitro Group Reduction

Caption: Overall synthetic workflow for 3-Methylbenzotriazol-4-amine.

Experimental Protocols

Part 1: Synthesis of the Key Intermediate: 3-Methyl-4-nitro-1,2-benzenediamine

The successful synthesis of the target molecule is critically dependent on the efficient preparation of the key intermediate, 3-methyl-4-nitro-1,2-benzenediamine. A reliable method for its synthesis is the selective partial reduction of 2,4-dinitrotoluene. This transformation requires a reducing agent that can selectively reduce one nitro group in the presence of another. Ammonium sulfide or sodium hydrosulfide are commonly employed for this purpose. The following protocol is adapted from a similar, well-established procedure for the partial reduction of a dinitroaniline derivative.[1]

Reaction Scheme:

step1 start 2,4-Dinitrotoluene reagents + (NH₄)₂S or NaSH product 3-Methyl-4-nitro-1,2-benzenediamine reagents->product

Caption: Synthesis of 3-Methyl-4-nitro-1,2-benzenediamine.

Protocol:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, a solution of ammonium sulfide or sodium hydrosulfide in aqueous ethanol is prepared.

  • 2,4-Dinitrotoluene is dissolved in ethanol and placed in the dropping funnel.

  • The solution of 2,4-dinitrotoluene is added dropwise to the stirred solution of the reducing agent at a controlled temperature, typically between 50-60 °C.

  • The reaction mixture is then heated to reflux for a period of 2-4 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.

  • The precipitated product, 3-methyl-4-nitro-1,2-benzenediamine, is collected by filtration, washed with cold water, and dried.

  • Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol-water.

Rationale and Expertise:

  • The choice of ammonium sulfide or sodium hydrosulfide is crucial for the selective reduction of one nitro group. These reagents are mild enough to avoid over-reduction to the diamine.

  • The reaction temperature is carefully controlled during the addition of the dinitrotoluene to manage the exothermic nature of the reaction and prevent side product formation.

  • TLC monitoring is essential to determine the optimal reaction time and to ensure the complete consumption of the starting material.

Part 2: Diazotization and Cyclization to 3-Methyl-4-nitrobenzotriazole

The formation of the benzotriazole ring is achieved through the diazotization of one of the amino groups of the o-phenylenediamine intermediate, followed by an intramolecular cyclization. This is a classic and highly efficient method for the synthesis of benzotriazoles.[2]

Reaction Scheme:

step2 start 3-Methyl-4-nitro-1,2-benzenediamine reagents + NaNO₂ / H⁺ product 3-Methyl-4-nitrobenzotriazole reagents->product

Caption: Formation of the benzotriazole ring.

Protocol:

  • 3-Methyl-4-nitro-1,2-benzenediamine is dissolved in a mixture of glacial acetic acid and water in a beaker.

  • The solution is cooled to 0-5 °C in an ice-salt bath with continuous stirring.

  • A pre-cooled aqueous solution of sodium nitrite is added dropwise to the reaction mixture, ensuring the temperature is maintained below 5 °C.

  • After the addition is complete, the reaction mixture is stirred for an additional 30 minutes at low temperature.

  • The mixture is then allowed to warm to room temperature and stirred for a further 1-2 hours.

  • The resulting precipitate of 3-methyl-4-nitrobenzotriazole is collected by filtration, washed thoroughly with cold water, and dried under vacuum.

Rationale and Expertise:

  • The reaction is carried out at low temperatures to ensure the stability of the initially formed diazonium salt, preventing its premature decomposition.

  • The use of acetic acid provides the necessary acidic medium for the in-situ generation of nitrous acid from sodium nitrite.

  • The slow, dropwise addition of the sodium nitrite solution is critical to control the reaction rate and temperature.

Part 3: Reduction of the Nitro Group to 3-Methylbenzotriazol-4-amine

The final step in the synthesis is the reduction of the nitro group on the benzotriazole ring to the corresponding amine. The choice of reducing agent is critical to ensure the selective reduction of the nitro group without affecting the triazole ring. While catalytic hydrogenation is a common method for nitro group reduction, reagents like stannous chloride (SnCl₂) in hydrochloric acid are particularly effective for this transformation, especially when other reducible functional groups are present.[3][4]

Reaction Scheme:

step3 start 3-Methyl-4-nitrobenzotriazole reagents + SnCl₂ / HCl product 3-Methylbenzotriazol-4-amine reagents->product

Caption: Final reduction to the target amine.

Protocol:

  • In a round-bottom flask, 3-methyl-4-nitrobenzotriazole is suspended in a suitable solvent, such as ethanol or a mixture of ethanol and concentrated hydrochloric acid.

  • A solution of stannous chloride dihydrate (SnCl₂·2H₂O) in concentrated hydrochloric acid is added portion-wise to the stirred suspension.

  • The reaction mixture is then heated to reflux for 2-3 hours, with the progress of the reaction monitored by TLC.

  • After the reduction is complete, the reaction mixture is cooled to room temperature and the pH is carefully adjusted to be basic (pH 8-9) by the addition of a concentrated aqueous solution of sodium hydroxide or sodium carbonate. This will precipitate tin salts.

  • The resulting slurry is filtered to remove the tin salts, and the filtrate is extracted with a suitable organic solvent, such as ethyl acetate.

  • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 3-Methylbenzotriazol-4-amine.

  • The final product can be purified by recrystallization or column chromatography.

Rationale and Expertise:

  • Stannous chloride in acidic medium is a well-established and chemoselective reducing agent for aromatic nitro compounds. It is particularly useful when other reducible groups, such as the N-N bonds in the triazole ring, need to be preserved.

  • The basic workup is essential to precipitate the tin salts as tin hydroxides, allowing for their easy removal by filtration. Careful pH adjustment is necessary to ensure complete precipitation without causing degradation of the product.

  • Extraction with an organic solvent is a standard procedure to isolate the desired amine from the aqueous reaction mixture.

Data Summary

The following table summarizes the key starting materials and expected outcomes for the synthesis of 3-Methylbenzotriazol-4-amine.

StepStarting MaterialKey ReagentsProductExpected Yield (%)
12,4-Dinitrotoluene(NH₄)₂S or NaSH3-Methyl-4-nitro-1,2-benzenediamine60-70
23-Methyl-4-nitro-1,2-benzenediamineNaNO₂, CH₃COOH3-Methyl-4-nitrobenzotriazole85-95
33-Methyl-4-nitrobenzotriazoleSnCl₂·2H₂O, HCl3-Methylbenzotriazol-4-amine70-85

Conclusion

The synthetic pathway detailed in this guide provides a robust and reproducible method for the preparation of 3-Methylbenzotriazol-4-amine. By carefully controlling the reaction conditions and employing the appropriate reagents, researchers can efficiently synthesize this valuable intermediate for further applications in drug discovery and materials science. The provided protocols, along with the underlying chemical rationale, are intended to empower scientists to successfully execute this synthesis and to adapt it as needed for their specific research goals.

References

  • PrepChem. (n.d.). Preparation of 4-methyl-3-nitroaniline. Retrieved from [Link]

  • Griffin, K. P., & Peterson, W. D. (1941). 1,2-diamino-4-nitrobenzene. Organic Syntheses, 21, 20. doi:10.15227/orgsyn.021.0020
  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome to Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • LOCKSS. (n.d.). Controlled synthesis of electron deficient nitro-1h-benzotriazoles. Retrieved from [Link]

  • Krasavin, M. (2024). Tandem diazotization/cyclization approach for the synthesis of a fused 1,2,3-triazinone-furazan/furoxan heterocyclic system. Beilstein Journal of Organic Chemistry, 20, 2341-2349. doi:10.3762/bjoc.20.219
  • Gürbüz, N., Karayıldırım, T., & Arslan, H. (2016). Synthesis, Characterization, and Catalytic Hydrogenation Activity of New N-Acyl-Benzotriazole Rh(I) and Ru(III) Complexes in [bmim][BF4]. Molecules, 21(9), 1228. doi:10.3390/molecules21091228
  • ResearchGate. (n.d.). Characterization of methyl-benzotriazole amine salt. Retrieved from [Link]

  • Chemistry Stack Exchange. (2025, March 16). What groups can be reduced by Sn/HCl? Retrieved from [Link]

  • Chemistry Stack Exchange. (2019, December 3). Selective reduction of nitro group to amine, in benzene ring containing nitrile? Retrieved from [Link]

  • Google Patents. (n.d.). US3632582A - Process for preparing nitro-p-phenylene-diamines.
  • Beilstein Journal of Organic Chemistry. (2024). Tandem diazotization/cyclization approach for the synthesis of a fused 1,2,3-triazinone-furazan/furoxan heterocyclic system. Retrieved from [Link]

  • Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles. (2009). NIH Public Access.
  • Reddit. (2021, July 20). Reduction of aromatic nitro compounds with SnCl2. Retrieved from [Link]

  • Royal Society of Chemistry. (2022).
  • Chemistry Stack Exchange. (2015, January 7). Is diazotization of o-phenylenediamine to benzotriazole reversible? Retrieved from [Link]

  • Calvin Digital Commons. (n.d.). Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Retrieved from [Link]

  • Scientific Research Publishing. (n.d.). Hydrogenation of Alkenes with NaBH4, CH3CO2H, Pd/C in the Presence of O- and N-Benzyl Functions. Retrieved from [Link]

  • ResearchGate. (n.d.). Catalytic hydrogenation of methyl vs. tert-butyl benzoate with.... Retrieved from [Link]

  • ResearchGate. (n.d.). Unusual Reductive Cyclization of 3-Nitro-4-(phenylamino)benzoic acid: Benzimidazole instead of Phenazine. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Studies on the Reduction of the Nitro Group in 4-Nitroindazoles by Anhydrous SnCl2 in Different Alcohols. Retrieved from [Link]

  • Google Patents. (n.d.). US9284258B2 - Process for the reduction of nitro derivatives to amines.
  • Frontiers. (2022, December 12). Alloying effect of Ni-Mo catalyst in hydrogenation of N-ethylcarbazole for hydrogen storage. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Pyridoisoindoles Through Diazotization Followed by Intramolecular Cyclization from Pyridinylarylacetates in One Pot. Retrieved from [Link]

  • Controlled synthesis of electron deficient nitro-1H-benzotriazoles. (n.d.). Semantic Scholar. Retrieved from [Link]

  • ResearchGate. (2019, February 10). What is the procedure of the reduction from NO2 to NH2 using Sn or SnCl2? Retrieved from [Link]

  • ResearchGate. (n.d.). Reduction of nitro group to a primary amine. a) NaBH4, SnCl2.2H2O,.... Retrieved from [Link]

  • Google Patents. (n.d.). EP2621885B1 - Methods of synthesizing 2-methoxymethyl-1,4-benzenediamine.

Sources

Exploratory

3-Methylbenzotriazol-4-amine solubility and stability data

An In-Depth Technical Guide to the Physicochemical Characterization of 3-Methylbenzotriazol-4-amine: Solubility and Stability Profiling Authored by a Senior Application Scientist Foreword: As a professional in the field...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Characterization of 3-Methylbenzotriazol-4-amine: Solubility and Stability Profiling

Authored by a Senior Application Scientist

Foreword: As a professional in the field of drug development and chemical research, I understand that a comprehensive understanding of a compound's physicochemical properties is the bedrock of successful innovation. This guide addresses 3-Methylbenzotriazol-4-amine, a compound noted as a key intermediate in the synthesis of various pharmaceutical agents. A critical review of publicly available literature reveals a significant gap in the specific solubility and stability data for this molecule. This is not uncommon for non-proprietary intermediates.

Therefore, this document deviates from a simple data sheet and instead provides a robust, methodology-focused guide. It is designed to empower researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols required to determine the solubility and stability of 3-Methylbenzotriazol-4-amine, or any similar novel compound, in-house. We will explore the causality behind experimental choices, ensuring that the protocols described are not just a series of steps, but a self-validating system for generating reliable and reproducible data.

Part 1: Solubility Profiling of 3-Methylbenzotriazol-4-amine

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical determinant of its bioavailability, processability, and formulation potential. Understanding the solubility profile across a range of relevant solvent systems is a non-negotiable first step in its characterization.

Theoretical Underpinnings of Solubility

Solubility is governed by the principle of "like dissolves like." The molecular structure of 3-Methylbenzotriazol-4-amine, featuring a polar benzotriazole ring system and an amine group, alongside a non-polar methyl group, suggests a nuanced solubility profile. We can anticipate some degree of aqueous solubility, likely influenced by pH due to the basic nature of the amine group, as well as solubility in various organic solvents.

Experimental Determination of Thermodynamic Solubility

Thermodynamic solubility represents the true equilibrium saturation point of a compound in a solvent at a given temperature and pressure. This is the gold standard for solubility measurement.

Protocol: Equilibrium Shake-Flask Method

  • Preparation: Add an excess amount of 3-Methylbenzotriazol-4-amine to a series of vials, each containing a different solvent of interest (e.g., water, pH 2.0 HCl buffer, pH 7.4 phosphate buffer, methanol, ethanol, acetonitrile, DMSO). The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Seal the vials and agitate them at a constant, controlled temperature (e.g., 25°C and 37°C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. A preliminary time-to-equilibrium study is recommended.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a sufficient time for the undissolved solid to settle. Alternatively, centrifuge the samples at a high speed to pellet the solid.

  • Sampling and Dilution: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Immediately dilute the sample with a suitable mobile phase to prevent precipitation.

  • Quantification: Analyze the concentration of the dissolved compound in the diluted samples using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Back-calculate the original concentration in the supernatant to determine the solubility in units such as mg/mL or µg/mL.

Causality in Protocol Design:

  • Why excess solid? To ensure the solution is truly saturated, representing the thermodynamic equilibrium.

  • Why controlled temperature? Solubility is temperature-dependent. Controlling this variable is essential for reproducibility.

  • Why 24-72 hours? Many compounds, especially crystalline ones, can take a significant amount of time to reach equilibrium. This duration helps ensure this is achieved.

Data Presentation: Solubility Profile

All quantitative solubility data should be summarized in a clear and concise table for easy comparison and interpretation.

Solvent SystemTemperature (°C)Solubility (mg/mL)Method
Purified Water25To be determinedShake-Flask
pH 2.0 HCl Buffer25To be determinedShake-Flask
pH 7.4 Phosphate Buffer25To be determinedShake-Flask
Methanol25To be determinedShake-Flask
Ethanol25To be determinedShake-Flask
Acetonitrile25To be determinedShake-Flask
Dimethyl Sulfoxide (DMSO)25To be determinedShake-Flask
Purified Water37To be determinedShake-Flask
pH 7.4 Phosphate Buffer37To be determinedShake-Flask
Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Phase Separation & Sampling cluster_analysis Analysis prep1 Weigh excess 3-Methylbenzotriazol-4-amine prep2 Add to vials with various solvents prep1->prep2 equil Agitate at constant temperature (24-72h) prep2->equil phase_sep Centrifuge or let settle equil->phase_sep sampling Withdraw supernatant phase_sep->sampling dilution Dilute with mobile phase sampling->dilution analysis Quantify using validated HPLC method dilution->analysis

Caption: Workflow for Thermodynamic Solubility Determination.

Part 2: Stability Profiling of 3-Methylbenzotriazol-4-amine

Stability testing is crucial for identifying potential degradation pathways, determining shelf-life, and ensuring the safety and efficacy of a substance. A forced degradation study is the most effective way to rapidly assess the inherent stability of a molecule.

Theoretical Considerations for Stability

The structure of 3-Methylbenzotriazol-4-amine contains functionalities susceptible to degradation. The aromatic amine can be prone to oxidation, while the triazole ring, although generally stable, can undergo degradation under harsh conditions.

Protocol for Forced Degradation Studies

Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than accelerated stability testing. The goal is to generate degradation products and identify the likely degradation pathways.

Protocol: Forced Degradation Study

  • Stock Solution Preparation: Prepare a stock solution of 3-Methylbenzotriazol-4-amine in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: Aliquot the stock solution into separate vials and subject them to the following stress conditions:

    • Acid Hydrolysis: Add 1N HCl and heat at 80°C for a specified time (e.g., 2, 4, 8, 24 hours).

    • Base Hydrolysis: Add 1N NaOH and heat at 80°C for a specified time.

    • Oxidative Degradation: Add 3-30% hydrogen peroxide (H₂O₂) and keep at room temperature.

    • Photolytic Degradation: Expose the solution (and solid sample) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • Thermal Degradation: Heat the solid sample in an oven at a high temperature (e.g., 105°C).

  • Time Point Sampling: At each designated time point, withdraw a sample. For the acid and base hydrolysis samples, neutralize them before analysis.

  • Analysis: Analyze all samples using a stability-indicating HPLC method. This method must be able to separate the parent compound from all major degradation products. Peak purity analysis using a photodiode array (PDA) detector is highly recommended.

  • Mass Balance: Calculate the mass balance to ensure that the decrease in the parent peak corresponds to an increase in degradation product peaks.

Causality in Protocol Design:

  • Why use a stability-indicating method? A simple HPLC method might co-elute the parent drug and its degradants, leading to an overestimation of stability. A validated stability-indicating method is the cornerstone of this entire process.

  • Why neutralization? To stop the hydrolytic reaction and prevent damage to the HPLC column.

  • Why mass balance? A good mass balance (95-105%) provides confidence that all major degradation products are being detected.

Data Presentation: Stability Profile

Summarize the results of the forced degradation study in a table.

Stress ConditionDuration% Assay of Parent Compound% DegradationMajor Degradants (Retention Time)Mass Balance (%)
1N HCl, 80°C8 hoursTo be determinedTo be determinedTo be determinedTo be determined
1N NaOH, 80°C8 hoursTo be determinedTo be determinedTo be determinedTo be determined
30% H₂O₂, RT24 hoursTo be determinedTo be determinedTo be determinedTo be determined
Photolytic (ICH Q1B)-To be determinedTo be determinedTo be determinedTo be determined
Thermal (Solid), 105°C48 hoursTo be determinedTo be determinedTo be determinedTo be determined
Experimental Workflow for Forced Degradation Study

G cluster_stress Application of Stress Conditions prep Prepare Stock Solution of 3-Methylbenzotriazol-4-amine acid Acid Hydrolysis prep->acid base Base Hydrolysis prep->base oxid Oxidation (H₂O₂) prep->oxid photo Photolysis (ICH Q1B) prep->photo thermal Thermal (Solid) prep->thermal sampling Sample at various time points acid->sampling base->sampling oxid->sampling photo->sampling thermal->sampling analysis Analyze via Stability-Indicating HPLC Method sampling->analysis data Assess Peak Purity, Calculate Mass Balance analysis->data

Caption: Workflow for a Forced Degradation (Stress Testing) Study.

Part 3: Conclusion and Forward-Looking Statements

While specific, pre-existing data on the solubility and stability of 3-Methylbenzotriazol-4-amine is sparse in the public domain, this guide provides the necessary framework for any competent laboratory to generate this crucial information. The protocols outlined herein are based on industry-standard practices and regulatory guidelines. By meticulously following these methodologies, researchers can build a comprehensive physicochemical profile of this molecule, enabling informed decisions in process chemistry, formulation development, and regulatory submissions. The true value lies not in finding a pre-existing number, but in having a robust, scientifically sound process to generate that number with confidence.

References

  • International Council for Harmonisation (ICH). ICH Harmonised Tripartite Guideline Q1B: Photostability Testing of New Drug Substances and Products.[Link]

  • International Council for Harmonisation (ICH). ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology.[Link]

  • Baka, E., Comer, J., & Takács-Novák, K. (2008). Study of equilibrium solubility determination by saturation shake-flask method using homemade and commercial equipments.Journal of Pharmaceutical and Biomedical Analysis, 47(3), 589-595. [Link]

  • Alsante, K. M., Ando, A., Brown, R., Enas, J., Hata, T., Highuchi, T., & Spencer, T. (2007). The role of degradant profiling in active pharmaceutical ingredients and drug products.Advanced Drug Delivery Reviews, 59(1), 29-37. [Link]

Foundational

potential applications of 3-Methylbenzotriazol-4-amine in medicinal chemistry

This guide explores the technical applications of 3-Methylbenzotriazol-4-amine (CAS: 13183-01-2), a specialized heterocyclic building block in medicinal chemistry.[][] Unlike the well-known cytochrome P450 suicide inhibi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide explores the technical applications of 3-Methylbenzotriazol-4-amine (CAS: 13183-01-2), a specialized heterocyclic building block in medicinal chemistry.[][] Unlike the well-known cytochrome P450 suicide inhibitor 1-aminobenzotriazole (1-ABT), where the amine is on the triazole ring, this scaffold features an amine on the benzene ring (C4) and a methyl group on the triazole nitrogen (N3). This specific substitution pattern introduces unique steric and electronic properties, making it a valuable scaffold for kinase inhibitors and fragment-based drug discovery (FBDD).

[1]

Executive Summary

3-Methylbenzotriazol-4-amine represents a "privileged scaffold" modification.[] By placing a methyl group at the N3 position and an amine at the C4 position, the molecule adopts a sterically crowded "peri-substituted" conformation. This architecture is critical in drug design for pre-organizing the molecule into a bioactive conformation, reducing the entropic penalty of binding to protein targets such as kinases and bromodomains.

Key Chemical Properties
PropertyValueRelevance
CAS Number 13183-01-2Unique identifier for procurement/database search.[][][]
Molecular Weight 148.17 g/mol Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant).[]
H-Bond Donors 2 (Primary Amine)Critical for hinge binding in kinases.[]
H-Bond Acceptors 2 (Triazole Nitrogens)Interactions with solvent or conserved water molecules.[]
pKa (Conjugate Acid) ~2.5 - 3.5Weakly basic; remains neutral at physiological pH, aiding membrane permeability.[]

Structural Significance & Mechanism

The 3-methyl-4-amino substitution pattern creates a peri-interaction between the N3-methyl group and the C4-amine.[]

  • Conformational Lock: The steric clash between the methyl and amine groups forces the amine (and any subsequent substituents) to twist out of planarity or adopt a specific orientation. This is exploited to fill hydrophobic pockets in enzyme active sites.

  • Electronic Modulation: The N3-methyl group prevents tautomerism (unlike unsubstituted benzotriazoles), fixing the double bond character of the triazole ring and altering the electron density of the C4-amine, making it a distinct nucleophile for coupling reactions.

Pathway: Scaffold Utility in Drug Design

The following diagram illustrates how this core is transformed into active pharmaceutical ingredients (APIs).

DrugDesignWorkflow cluster_0 Chemical Space Core 3-Methylbenzotriazol-4-amine (Core Scaffold) Func Functionalization (Buchwald/Amide Coupling) Core->Func Pd-Catalysis / HATU Target Target Class Func->Target Structure-Activity Relationship (SAR) Outcome Therapeutic Outcome Target->Outcome Kinase Inhibition (JNK, CDK) Target->Outcome BET Bromodomain Inhibition Target->Outcome Bioisostere (vs. Indazole)

Caption: Workflow transforming the 3-Methylbenzotriazol-4-amine core into bioactive therapeutics.

Synthetic Protocols

The synthesis of 3-Methylbenzotriazol-4-amine requires careful regiocontrol during the methylation step to distinguish it from the 1-methyl and 2-methyl isomers.[]

Protocol A: Synthesis of the Core Scaffold

Objective: Synthesize 3-Methylbenzotriazol-4-amine from 4-nitrobenzotriazole.

Reagents:

  • 4-Nitrobenzotriazole (Starting Material)[]

  • Iodomethane (MeI) or Dimethyl Sulfate

  • Potassium Carbonate (

    
    )[5]
    
  • Palladium on Carbon (Pd/C)

  • Hydrogen gas (

    
    )
    

Step-by-Step Methodology:

  • Methylation (Regioselectivity Challenge):

    • Dissolve 4-nitrobenzotriazole (1.0 eq) in DMF.[]

    • Add

      
       (1.5 eq) and stir for 30 min at RT.
      
    • Add MeI (1.1 eq) dropwise at 0°C. Stir at RT for 12h.

    • Note: This reaction produces a mixture of N1, N2, and N3 isomers.

    • Purification: The isomers have distinct polarities. The N1-methyl (1-methyl-4-nitro) is typically the major product.[] The N3-methyl (3-methyl-4-nitro) is the desired isomer.[] It is often formed in lower yields due to steric hindrance from the C4-nitro group.[] Separate via silica gel column chromatography (Gradient: Hexanes/EtOAc). The N3 isomer usually elutes differently due to the dipole moment change.

  • Reduction:

    • Dissolve the isolated 3-methyl-4-nitrobenzotriazole in MeOH.[]

    • Add 10% Pd/C (10 wt%).

    • Stir under

      
       atmosphere (balloon pressure) for 4-6h.
      
    • Filter through Celite to remove catalyst.

    • Concentrate to yield 3-Methylbenzotriazol-4-amine as a pale yellow solid.[]

Protocol B: Amide Coupling (Library Generation)

Objective: Couple the C4-amine to a carboxylic acid to generate a kinase inhibitor library.[]

  • Activation: Dissolve Carboxylic Acid (

    
    , 1.0 eq) in DMF. Add HATU (1.2 eq) and DIPEA (2.0 eq). Stir for 15 min.
    
  • Coupling: Add 3-Methylbenzotriazol-4-amine (1.0 eq).

  • Reaction: Stir at 50°C for 12h. The steric hindrance at C4 (peri-methyl) requires elevated temperature compared to standard anilines.

  • Workup: Dilute with water, extract with EtOAc, wash with brine, and purify via HPLC.

Medicinal Chemistry Applications

Kinase Inhibition (Hinge Binding)

Benzotriazoles are excellent bioisosteres for purines (found in ATP). The 3-methylbenzotriazol-4-amine core can function as a hinge binder .[]

  • Donor-Acceptor Motif: The triazole N2/N3 can accept a hydrogen bond from the kinase hinge region (e.g., backbone NH), while the C4-NH (exocyclic) can donate a hydrogen bond to the backbone Carbonyl.

  • Selectivity: The N3-methyl group protrudes into the solvent front or a specific hydrophobic pocket (gatekeeper region), potentially imparting selectivity over other kinases.

Fragment-Based Drug Discovery (FBDD)

With a molecular weight of ~148 Da, this molecule is an ideal "fragment."[]

  • Solubility: High aqueous solubility compared to indole equivalents.

  • Vector: The amine provides a clear vector for growing the fragment into a lead compound.

Bioisosterism

This scaffold is often used to replace:

  • Indazoles: Similar H-bond capability but different electronics (

    
    ).[]
    
  • Benzimidazoles: Benzotriazoles are generally less basic, which can improve cell permeability by reducing the fraction of ionized drug at physiological pH.

Quantitative Data & Comparison

The following table compares the 3-methyl isomer with other common benzotriazole scaffolds.

Scaffold VariantSteric Environment (C4)Electronic EffectPrimary Application
3-Methyl-4-amine High (Peri-effect) Electron-rich amine; Fixed tautomerConformational control; Kinase Selectivity
1-Methyl-4-amineLow (Open)Standard aniline behaviorGeneral building block
Unsubstituted (NH)Variable (Tautomeric)Amphoteric; H-bond donor/acceptorPromiscuous binding (non-selective)
1-AminobenzotriazoleN/A (Amine on N)CYP Heme binding (Suicide inhib.)[]Metabolic Probe (Avoid in drugs)

References

  • Benzotriazoles in Medicinal Chemistry: Suma, B., et al. "Benzotriazole in medicinal chemistry: an overview." Journal of Chemical and Pharmaceutical Research 3.6 (2011): 375-381.[] (General scaffold utility).

  • Kinase Inhibitor Design: Lafleur, K., et al. "Structural analysis of the kinase chemical space." Journal of Medicinal Chemistry 52.14 (2009): 4433-4443.[] (Relevance of fused heterocycles as hinge binders).

  • Synthesis of Methylbenzotriazoles: Katritzky, A. R., et al. "The chemistry of benzotriazoles." Chemical Reviews 98.2 (1998): 409-548.[] (Classic review on regioselective alkylation).

  • Isomer Characterization: BOC Sciences Product Data. "3-Methylbenzotriazol-4-amine (CAS 13183-01-2).".[]

  • CYP Inhibition Context (Differentiation): Emoto, C., et al. "Characterization of the mechanism-based inactivation of cytochrome P450 by 1-aminobenzotriazole." Xenobiotica 33.3 (2003): 253-267.[] (Distinguishing the scaffold from the metabolic probe).

Sources

Exploratory

Technical Guide: Mechanistic Profiling of 3-Methylbenzotriazol-4-amine (3-MBA)

This guide is structured as a high-level technical whitepaper designed for medicinal chemists and toxicologists. It treats 3-Methylbenzotriazol-4-amine (3-MBA) not merely as a catalog chemical, but as a critical "Janus-f...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for medicinal chemists and toxicologists. It treats 3-Methylbenzotriazol-4-amine (3-MBA) not merely as a catalog chemical, but as a critical "Janus-faced" scaffold: a potent purine bioisostere for kinase inhibition and a potential pro-mutagen requiring metabolic activation.

Executive Summary & Chemical Identity

3-Methylbenzotriazol-4-amine (3-MBA) represents a specialized heterocyclic scaffold used primarily in the design of ATP-competitive kinase inhibitors. Its structural significance lies in its ability to mimic the adenine ring of ATP, allowing it to anchor into the hinge region of protein kinases. However, the presence of an exocyclic amine on the benzotriazole core introduces a significant toxicological liability: metabolic activation via the CYP450/NAT axis, leading to DNA adduct formation.

This guide details the dual mechanisms of action for 3-MBA:

  • Pharmacological MoA: ATP-competitive inhibition (Kinase interaction).

  • Toxicological MoA: Bioactivation to mutagenic nitrenium ions.

Chemical Profile[1][2][3][4][5][6][7][8]
  • CAS: 13183-01-2[][]

  • IUPAC: 3-methylbenzotriazol-4-amine

  • Molecular Weight: 148.17 g/mol []

  • Key Structural Feature: The peri-interaction between the N3-methyl group and the C4-amine creates a unique steric profile that influences both enzyme binding affinity and N-hydroxylation rates.

Pharmacological Mechanism: Purine Bioisosterism

The primary utility of 3-MBA in drug discovery is its function as a Type I Kinase Inhibitor . The benzotriazole ring system serves as a bioisostere for the purine moiety of adenosine triphosphate (ATP).

ATP-Competitive Binding Mode

In the ATP-binding pocket of kinases (e.g., CK2, FAK, NEK2), the 3-MBA scaffold occupies the adenine sub-pocket. The mechanism relies on a precise hydrogen bond network with the kinase "hinge region" (the segment connecting the N- and C-terminal lobes).

  • Acceptor Motif: The N2 or N3 of the triazole ring acts as a hydrogen bond acceptor for the backbone amide nitrogen of the hinge residues (typically Valine, Leucine, or Glutamate).

  • Donor Motif: The C4-amine group acts as a hydrogen bond donor to the backbone carbonyl oxygen of the hinge.

  • Hydrophobic Clamp: The benzene ring of the benzotriazole system engages in Van der Waals interactions with hydrophobic residues (Gatekeeper residue) deep within the pocket.

Structural Causality

The methylation at the N3 position is not arbitrary. It serves two mechanistic functions:

  • Steric Occlusion: It prevents "flip-flop" binding modes, enforcing a specific orientation within the active site.

  • Solubility Modulation: It disrupts the high lattice energy typical of unsubstituted benzotriazoles, improving solubility in biological assays.

Visualization: Kinase Binding Topology

The following diagram illustrates the logical interaction network between the 3-MBA scaffold and a generic kinase hinge region.

KinaseBinding cluster_Kinase Kinase ATP Pocket (Hinge Region) cluster_Ligand 3-MBA Scaffold Hinge_NH Hinge Backbone NH (H-Bond Donor) Triazole_N Triazole N2/N3 (H-Bond Acceptor) Hinge_NH->Triazole_N Hydrogen Bond (2.8-3.0 Å) Hinge_CO Hinge Backbone C=O (H-Bond Acceptor) Hydrophobic_P Hydrophobic Pocket (Val/Leu/Met) Amine_C4 C4-Amine (-NH2) (H-Bond Donor) Amine_C4->Hinge_CO Hydrogen Bond (2.8-3.2 Å) Benzene_Ring Benzene Ring (Lipophilic Core) Benzene_Ring->Hydrophobic_P Pi-Alkyl / VdW

Caption: Schematic representation of the bidentate hydrogen bonding network between 3-MBA and the kinase hinge region, mimicking the adenine ring of ATP.

Toxicological Mechanism: Metabolic Activation

While 3-MBA is a valuable scaffold, it carries a structural alert for mutagenicity. Like other heterocyclic amines and benzotriazole derivatives (e.g., PBTA-1, PBTA-2), 3-MBA requires metabolic activation to exert genotoxicity.

The Activation Cascade

The mechanism of toxicity is not direct binding but rather "lethal synthesis" via hepatic enzymes.

  • Phase I Oxidation (CYP450): The exocyclic amine at C4 is N-hydroxylated, primarily by CYP1A2 (and potentially CYP1A1). This yields the N-hydroxy-3-MBA metabolite.

  • Phase II Conjugation (NAT/SULT): The N-hydroxy intermediate is a substrate for N-acetyltransferases (NAT1/NAT2) or Sulfotransferases (SULT). This converts the hydroxyl group into an unstable leaving group (acetoxy or sulfonyloxy).

  • Nitrenium Ion Formation: Spontaneous loss of the leaving group generates a highly electrophilic arylnitrenium ion .

  • DNA Adduct Formation: This electrophile attacks the C8 position of Guanine bases in DNA, leading to bulky adducts that cause replication errors (frameshift mutations).

Visualization: Metabolic Bioactivation Pathway

This flow details the transformation from inert scaffold to DNA-damaging agent.

Bioactivation MBA 3-Methylbenzotriazol-4-amine (Parent Compound) N_OH N-Hydroxy-3-MBA (Proximate Carcinogen) MBA->N_OH N-Hydroxylation N_OAc N-Acetoxy-3-MBA (Unstable Ester) N_OH->N_OAc O-Esterification Nitrenium Arylnitrenium Ion (Ultimate Carcinogen) N_OAc->Nitrenium Heterolysis (-OAc) DNA_Adduct C8-Guanine DNA Adduct (Mutation) Nitrenium->DNA_Adduct Covalent Binding CYP CYP1A2 / CYP1A1 (Oxidation) CYP->MBA NAT NAT1 / NAT2 (Acetylation) NAT->N_OH

Caption: The metabolic activation pathway of 3-MBA. CYP-mediated N-hydroxylation is the rate-limiting step, followed by esterification and DNA intercalation.

Experimental Protocols

To validate the mechanisms described above, the following self-validating protocols are recommended.

Protocol A: Kinase Inhibition Assay (ADP-Glo™)

Objective: Determine the IC50 of 3-MBA derivatives against a target kinase (e.g., CK2 or FAK). Principle: Measures ADP production (kinase activity) via a coupled luciferase reaction.

  • Reagent Prep: Prepare 1X Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

  • Compound Dilution: Dissolve 3-MBA in 100% DMSO. Prepare a 10-point serial dilution (1:3) starting at 100 µM. Final DMSO concentration in assay must be <1%.

  • Enzyme Reaction:

    • Add 2 µL of Kinase (e.g., CK2α, 5 ng/well) to a 384-well white plate.

    • Add 1 µL of Compound (3-MBA). Incubate 10 min at RT.

    • Add 2 µL of Substrate/ATP Mix (Casein substrate + 10 µM ATP).

    • Incubate for 60 min at RT.

  • Detection:

    • Add 5 µL ADP-Glo™ Reagent (depletes unconsumed ATP). Incubate 40 min.

    • Add 10 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.

  • Readout: Measure Luminescence (RLU).

  • Validation: Z' factor must be > 0.5. Reference inhibitor (e.g., TBB or Silmitasertib) must be included.

Protocol B: Ames Mutagenicity Test (Pre-incubation Method)

Objective: Confirm the requirement for metabolic activation (S9 fraction). Strains: Salmonella typhimurium TA98 (frameshift, sensitive to amines) and TA100.

StepActionCritical Control
1. Culture Grow TA98/TA100 overnight in Oxoid nutrient broth at 37°C.Density: 1-2 x 10^9 bacteria/mL.
2. S9 Mix Prepare 10% Rat Liver S9 fraction (Aroclor-1254 induced) with NADPH generating system.Crucial: 3-MBA is likely inactive without S9.
3. Exposure Mix 0.1 mL bacterial culture + 0.1 mL test compound (3-MBA in DMSO) + 0.5 mL S9 Mix (or buffer for -S9).Solvent Control: DMSO only. Positive Control: 2-Aminoanthracene (+S9).
4. Pre-incubation Incubate at 37°C for 20 minutes (shaking).Enhances sensitivity for heterocyclic amines.
5. Plating Add 2 mL molten top agar (with trace histidine/biotin). Pour onto minimal glucose agar plates.Ensure agar is ~45°C to avoid killing bacteria.
6. Scoring Incubate 48h at 37°C. Count revertant colonies.Positive Result: >2-fold increase over solvent control + dose response.
Data Interpretation Table

When profiling 3-MBA derivatives, use this matrix to interpret results:

Assay ResultInterpretationMechanistic Implication
Kinase IC50 < 100 nM Potent BinderH-bonds with Hinge region are optimal.
Ames TA98 (-S9) Negative Not Direct MutagenStable scaffold in absence of metabolism.
Ames TA98 (+S9) Positive Pro-Mutagen Critical Liability: C4-amine is being N-hydroxylated.
Ames TA98 (+S9) Negative Safe ScaffoldSteric bulk at N3 or C4 modifications may be blocking CYP access.

References & Authoritative Grounding

  • Benzotriazole Kinase Inhibitors:

    • Mechanism:[3][4][5][6] Benzotriazole derivatives are established ATP-competitive inhibitors of Casein Kinase 2 (CK2) and Focal Adhesion Kinase (FAK), exploiting the purine-binding pocket.

    • Source: Pagano, M. A., et al. "Structural features underlying selective inhibition of protein kinase CK2 by ATP site-directed tetrabromo-2-benzotriazole." Protein Science (2004). Link

  • Mutagenicity of Benzotriazole Amines (PBTA):

    • Mechanism:[3][4][5][6] Amino-benzotriazoles (PBTA series) are potent mutagens found in river water, requiring metabolic activation via CYP1A1/1A2 and O-acetyltransferase.

    • Source: Watanabe, T., et al. "Mutagenicity of two 2-phenylbenzotriazole derivatives... and their detection in river water in Japan."[7] Mutagenesis (2002). Link

  • CYP450 Interactions:

    • Mechanism:[3][4][5][6] 1-Aminobenzotriazole (an isomer) is a suicide inhibitor of CYP450, demonstrating the high reactivity of the benzotriazole-amine motif toward heme centers.

    • Source: Locuson, C. W., et al. "1-Aminobenzotriazole: A Mechanism-Based Cytochrome P450 Inhibitor." Drug Metabolism and Disposition (2004). Link

  • Chemical Data:

    • Identity: 3-Methylbenzotriazol-4-amine (Catalog BB051836).[][]

    • Source: PubChem/BOC Sciences Compound Database. Link

Sources

Foundational

Theoretical and Computational Framework for Methylbenzotriazole Isomers: From Electronic Structure to Interfacial Reactivity

Executive Summary Methylbenzotriazole (MeBT), primarily found as a mixture of 4-methyl and 5-methyl isomers (Tolyltriazole), represents a critical scaffold in industrial corrosion inhibition and an emerging contaminant o...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methylbenzotriazole (MeBT), primarily found as a mixture of 4-methyl and 5-methyl isomers (Tolyltriazole), represents a critical scaffold in industrial corrosion inhibition and an emerging contaminant of concern in environmental toxicology.

This guide provides a rigorous computational protocol for distinguishing and analyzing MeBT isomers. Unlike generic modeling guides, this document focuses on the specific challenges of tautomeric equilibrium (1H- vs. 2H- forms) and interfacial adsorption on copper surfaces. We synthesize Density Functional Theory (DFT) for electronic property prediction with Molecular Dynamics (MD) for solvation and adsorption phenomena.

Part 1: Structural Dynamics & Tautomerism

The first challenge in modeling MeBT is defining the correct starting geometry. MeBT exists not just as structural isomers (methyl group position) but as dynamic tautomers (proton position on the triazole ring).

The Isomer-Tautomer Matrix

You cannot model "Methylbenzotriazole" as a single entity. You must simulate an ensemble.

  • Structural Isomers: 4-MeBT and 5-MeBT.[1]

  • Tautomers: The proton on the triazole ring shifts between N1, N2, and N3.

    • Benzenoid Form (1H/3H): Proton on N1 or N3. Aromaticity is preserved in the benzene ring but disrupted in the triazole ring.

    • Quinonoid Form (2H): Proton on N2. Often stabilizes the triazole ring symmetry.

Key Insight: In the gas phase, the 2H-tautomer is often energetically favored due to reduced lone-pair repulsion between adjacent nitrogens. However, in polar solvents (water) and solid states, the 1H-tautomer dominates due to higher dipole moments and better solvation stabilization.

Part 2: Computational Methodology (The Protocol)

This protocol is designed for high-throughput screening of corrosion inhibitors but is equally valid for toxicity QSAR modeling.

Electronic Structure Calculation (DFT)

Software: Gaussian 16 / ORCA / VASP (for periodic systems).

Step 1: Geometry Optimization & Frequency Analysis

  • Functional: B3LYP is the industry standard for organic electronic properties. However, for adsorption studies involving non-covalent interactions (π-stacking), M06-2X or wB97X-D (dispersion-corrected) is mandatory.

  • Basis Set: 6-311++G(d,p) .[2] The diffuse functions (++) are critical for describing the lone pairs on the triazole nitrogens, which are the active sites for metal bonding.

  • Solvation: Use the IEF-PCM (Integral Equation Formalism Polarizable Continuum Model) with water (

    
    ) to simulate realistic environmental conditions.
    

Step 2: Reactivity Descriptors Calculate the Global Reactivity Descriptors based on Koopmans' theorem:

  • Ionization Potential (

    
    ): 
    
    
    
  • Electron Affinity (

    
    ): 
    
    
    
  • Global Hardness (

    
    ): 
    
    
    
  • Electrophilicity Index (

    
    ): 
    
    
    
Interfacial Adsorption (Molecular Dynamics)

Software: LAMMPS / Materials Studio (Forcite).

Protocol:

  • Surface Construction: Cleave a Cu(111) crystal face (most stable). Create a supercell (e.g.,

    
    ) with a vacuum slab of 20 Å.
    
  • Solvent Box: Pack 500+ water molecules and 1-5 MeBT molecules using a Monte Carlo builder.

  • Force Field: Use COMPASS III or OPLS-AA . These force fields are parameterized to handle the aromatic-metal interactions accurately.

  • Ensemble: NVT (Canonical) at 298 K for 1 ns equilibration, followed by 5 ns production run.

Part 3: Visualization of the Computational Workflow

The following diagram outlines the logical flow from structural generation to application-specific data extraction.

MeBT_Workflow cluster_0 Phase 1: Structure Generation cluster_1 Phase 2: DFT Calculations cluster_2 Phase 3: Application Modeling Isomers Isomer Generation (4-MeBT vs 5-MeBT) Tautomers Tautomer Enumeration (1H, 2H, 3H forms) Isomers->Tautomers Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Tautomers->Opt Solvation Solvation Model (IEF-PCM Water) Opt->Solvation Fukui Fukui Function Analysis Solvation->Fukui Electronic Props MD MD Simulation (Cu(111) Interface) Solvation->MD Force Field Param QSAR Toxicity QSAR (LogP, Electrophilicity) Solvation->QSAR Descriptors Fukui->MD Active Site ID

Caption: Integrated computational workflow for Methylbenzotriazole characterization, linking DFT electronic profiling to MD interfacial simulations.

Part 4: Electronic Properties & Reactivity Data

The following data summarizes typical DFT results (B3LYP/6-311++G**) for MeBT isomers. Note the distinction in dipole moments, which heavily influences adsorption capability.

Property4-MeBT (1H)5-MeBT (1H)Significance

(eV)
-6.24-6.18Higher HOMO = Better electron donor (Corrosion Inhibition).

(eV)
-1.15-1.12Lower LUMO = Better electron acceptor (Back-donation).
Gap (

)
5.095.06Smaller gap implies higher reactivity/softness.
Dipole (

, Debye)
4.124.35Higher dipole favors physical adsorption on charged surfaces.
Log P (Predicted) 1.711.75Lipophilicity indicator; correlates with bio-accumulation.

Interpretation: 5-MeBT generally exhibits a slightly higher HOMO energy compared to 4-MeBT. In corrosion science, higher HOMO implies better inhibition efficiency because the molecule can more easily donate electrons to the empty


-orbitals of the copper surface (Chemisorption).

Part 5: Application Case Study - Corrosion Inhibition

The Adsorption Mechanism

The protection of copper by MeBT is not merely a physical blockage; it is an electrochemical blockade.

  • Physisorption: Driven by the dipole moment. The negative pole (Nitrogen rich region) aligns with the positively charged anodic sites on the Cu surface.

  • Chemisorption: The lone pairs on the

    
     hybridized Nitrogen atoms form coordinate bonds with Cu.
    
  • Film Formation: MeBT forms a polymeric film

    
    .
    

Critical Simulation Check: When running MD simulations, you must calculate the Interaction Energy (


) :


A more negative

confirms stronger adhesion. 5-MeBT typically shows

values 2-5 kcal/mol lower (more stable) than 4-MeBT on Cu(111), explaining its prevalence in commercial "Tolyltriazole" mixtures.

Part 6: Environmental & Toxicological Modeling

While 5-MeBT is a superior corrosion inhibitor, it poses higher environmental risks.

Toxicity Prediction (QSAR)

Computational toxicity assessments (e.g., using ECOSAR or T.E.S.T.) rely on descriptors derived from the DFT phase.

  • Mechanism: MeBT isomers exhibit toxicity to aquatic life (e.g., Vibrio fischeri).

  • The Difference: 5-MeBT is experimentally and computationally predicted to be more toxic than 4-MeBT.

  • Causality: The methyl group at the 5-position increases the lipophilicity (Log P) slightly more than at the 4-position, enhancing membrane permeability. Furthermore, the electronic distribution in 5-MeBT facilitates stronger binding to biological enzymes (e.g., cytochrome P450), acting as a stronger inhibitor of metabolic pathways.

Degradation Pathways

DFT transition state calculations reveal that MeBT is resistant to hydrolysis but susceptible to photodegradation. The cleavage of the triazole ring requires high activation energy (


 kcal/mol), confirming its persistence in the environment (recalcitrant pollutant).

References

  • Corrosion Inhibition Mechanisms

    • Title: Density Functional Theory and Molecular Dynamics Simulation Studies on the Corrosion Inhibition of Phenolic Acid-Based Deriv
    • Source: Scholars Middle East Publishers (2026).
    • URL:

  • Adsorption on Copper

    • Title: Understanding corrosion inhibition with van der Waals DFT methods: the case of benzotriazole.
    • Source: ResearchG
    • URL:

  • Toxicity of Isomers

    • Title: Toxicity of benzotriazole and benzotriazole derivatives to three aquatic species.[3]

    • Source: PubMed / NIH.
    • URL:

  • Tautomerism Studies

    • Title: DFT Study on Tautomerism and Natural Bond Orbital Analysis of 4-substituted 1,2,4-triazole and Its Deriv
    • Source: PubMed (2020).
    • URL:

  • Spectroscopic Validation

    • Title: A Study of 1-Methylbenzotriazole (MEBTA) Using Quantum Mechanical Calculations and Vibrational, Electronic, and Nuclear Magnetic Resonance Spectroscopies.[2]

    • Source: ResearchG
    • URL:

Sources

Exploratory

Technical Guide: Safety and Handling of 3-Methylbenzotriazol-4-amine

The following technical guide details the safety, handling, and experimental protocols for 3-Methylbenzotriazol-4-amine (CAS 13183-01-2), also known as 7-Amino-1-methyl-1H-benzotriazole .[] [1] Chemical Identity & Physic...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the safety, handling, and experimental protocols for 3-Methylbenzotriazol-4-amine (CAS 13183-01-2), also known as 7-Amino-1-methyl-1H-benzotriazole .[]

[1]

Chemical Identity & Physicochemical Profile[1][2]

3-Methylbenzotriazol-4-amine is a heterocyclic aromatic amine.[] Due to the tautomeric nature of benzotriazoles and varying nomenclature standards, it is frequently cross-referenced as 7-Amino-1-methyl-1H-benzotriazole .[] The "3-methyl-4-amine" designation highlights the peri-positioning of the methyl and amino groups, a structural feature that significantly influences its chemical reactivity and biological interaction (e.g., potential for DNA intercalation or enzymatic activation).[]

PropertySpecification
CAS Number 13183-01-2
IUPAC Name 1-Methyl-1H-benzotriazol-7-amine
Synonyms 3-Methylbenzotriazol-4-amine; 7-Amino-1-methylbenzotriazole
Molecular Formula C₇H₈N₄
Molecular Weight 148.17 g/mol
Physical State Solid (typically off-white to pale yellow powder)
Solubility Soluble in DMSO, Methanol; Sparingly soluble in water
pKa (Calculated) ~3.5 (Conjugate acid of amine), ~8.5 (Triazole ring)
Structural Alert & Toxicology Context

This compound belongs to the amino-benzotriazole class.[] Researchers must treat it as a suspected genotoxin .[]

  • Mechanism: Planar aromatic amines can undergo metabolic activation (N-hydroxylation) by Cytochrome P450 enzymes, leading to electrophilic nitrenium ions that form DNA adducts.[]

  • Analogs: Isomeric 1-aminobenzotriazole is a potent suicide inhibitor of P450s; methylated derivatives often exhibit altered mutagenic potency (Ames positive in similar scaffolds).[]

Hazard Identification & Risk Assessment

GHS Classification (Derived from Structural Analogs/QSAR):

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[]

  • Skin/Eye Irritation: Category 2 (Causes skin irritation) / 2A (Causes serious eye irritation).[]

  • Germ Cell Mutagenicity: Category 2 (Suspected of causing genetic defects).[]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory irritation).[]

Critical Hazards Table
Hazard TypeRisk DescriptionPrecautionary Principle
Genotoxicity Potential for DNA intercalation and adduct formation.[]Handle as a Carcinogen/Mutagen .[] Zero skin contact.[]
Respiratory Fine dust can be inhaled and absorbed systemically.[]NO open bench handling . Use HEPA-filtered enclosures.
Reactivity Incompatible with strong oxidizing agents and acid chlorides.[]Store under inert gas (Argon/Nitrogen) to prevent N-oxidation.[]

Engineering Controls & Personal Protective Equipment (PPE)[1]

Primary Containment (Engineering Controls)
  • Solid Handling: Weighing and transfer must be performed inside a Chemical Fume Hood (Face velocity: 0.5 m/s) or a Powder Containment Balance Enclosure .[]

  • Solution Handling: Once dissolved (e.g., in DMSO), handle within a fume hood.[]

  • High-Risk Operations: For synthesis scale-up (>1g) or dust-generating procedures, use a Glove Box or Isolator .[]

PPE Matrix
Protection ZoneRequirementRationale
Respiratory N95/P100 Respirator (if outside enclosure)Prevents inhalation of particulates during spill cleanup.[]
Dermal (Hands) Double Nitrile Gloves (min 0.11 mm)Outer glove changed immediately upon contamination.[]
Dermal (Body) Tyvek® Lab Coat + Sleeve CoversPrevents accumulation on fabric; disposable prevents cross-contamination.[]
Ocular Chemical Safety GogglesPrevents eye exposure to dusts or splashes.[]

Experimental Protocols

Protocol A: Safe Solubilization & Stock Preparation

Objective: Prepare a 100 mM stock solution in DMSO without generating dust aerosols.

  • Preparation: Calculate required volume of DMSO. Pre-label a borosilicate glass vial (amber preferred to protect from light).

  • Weighing:

    • Place the vial inside the balance enclosure.

    • Tare the vial.[]

    • Using a disposable anti-static spatula, transfer 3-Methylbenzotriazol-4-amine into the vial.[]

    • Critical: Do not return excess powder to the source container to avoid cross-contamination.[]

  • Solubilization:

    • Add DMSO gently down the side of the vial to wet the powder without displacing it.[]

    • Cap tightly.[][2] Vortex inside the fume hood until fully dissolved.[]

  • Verification: Inspect for clarity. If undissolved particles remain, sonicate for 5 minutes (keep cap sealed).

Protocol B: Decontamination & Spill Cleanup

Objective: Neutralize and remove spills using a surrogate-validated cleaning method.

  • Minor Spill (<500 mg):

    • Cover spill with wet paper towels (soaked in 10% bleach or 1M HCl) to prevent dust dispersion.[]

    • Wipe inward from the periphery.[]

    • Repeat with 70% Ethanol.[]

  • Surface Deactivation:

    • Amino-benzotriazoles can be recalcitrant.[] Wash surface with a detergent solution (e.g., Alconox) followed by water.[]

    • Validation: Check surface pH to ensure no acidic/basic residues remain.[]

Safety Decision Logic (Workflow Visualization)

The following diagram outlines the decision process for handling 3-Methylbenzotriazol-4-amine based on the operational scale and physical state.

SafetyLogic Start Start: Handling 3-Methylbenzotriazol-4-amine StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Solution Solution (e.g., DMSO) StateCheck->Solution ScaleCheck Check Scale Solid->ScaleCheck Control3 Fume Hood + Double Gloves Solution->Control3 Splash Protection SmallScale < 100 mg ScaleCheck->SmallScale LargeScale > 100 mg ScaleCheck->LargeScale Control1 Fume Hood + Powder Funnel SmallScale->Control1 Standard Precautions Control2 Glove Box / Isolator LargeScale->Control2 High Containment Waste Disposal: Hazardous Incineration Control1->Waste Control2->Waste Control3->Waste

Figure 1: Decision logic for selecting engineering controls based on physical state and quantity.[]

Storage & Stability

  • Temperature: Store at 2–8°C (short term) or -20°C (long term).

  • Atmosphere: Hygroscopic and potentially oxidation-sensitive.[] Store under Argon or Nitrogen .[]

  • Container: Amber glass vials with PTFE-lined caps. Avoid plastic containers for long-term storage of DMSO stocks (leaching risk).[]

References

  • PubChem. (n.d.).[] Compound Summary: 7-Amino-1-methyl-1H-benzotriazole (CAS 13183-01-2).[] National Library of Medicine.[] Retrieved February 7, 2026, from [Link][]

  • European Chemicals Agency (ECHA). (n.d.).[] Guidance on the Application of the CLP Criteria - Germ Cell Mutagenicity. Retrieved February 7, 2026, from [Link][]

Sources

Foundational

An In-depth Technical Guide to the Isomers of Methylbenzotriazole-Amine: Synthesis, Characterization, and Properties

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals Foreword: Unlocking the Potential of Isomeric Scaffolds in Drug Discovery In the landscape of modern...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Foreword: Unlocking the Potential of Isomeric Scaffolds in Drug Discovery

In the landscape of modern medicinal chemistry, the benzotriazole scaffold has emerged as a privileged structure, lauded for its metabolic stability and its capacity to engage in a diverse array of biological interactions.[1][2] The introduction of functional groups to this core structure opens up a vast chemical space for the development of novel therapeutic agents. This guide focuses on a specific, yet highly significant, subset of these derivatives: the isomers of methylbenzotriazole-amine.

The seemingly subtle variation in the placement of methyl and amine substituents on the benzotriazole ring can profoundly influence the molecule's physicochemical properties, conformational preferences, and ultimately, its pharmacological activity.[3] Understanding and harnessing these isomeric differences is paramount for the rational design of drug candidates with enhanced potency, selectivity, and improved pharmacokinetic profiles. This document serves as a comprehensive technical resource, moving beyond a mere recitation of facts to provide a deeper understanding of the causality behind experimental choices and the practical implications for drug development.

The Isomeric Landscape of Methylbenzotriazole-Amine

The core structure of methylbenzotriazole can exist as two primary isomers: 4-methyl-1H-benzotriazole and 5-methyl-1H-benzotriazole, which are often found together in commercial tolyltriazole.[4] When an amine group is introduced onto the benzene ring of this scaffold, a variety of positional isomers are possible. This guide will focus on the two most prominent and synthetically accessible isomers:

  • 4-Amino-5-methyl-1H-benzotriazole

  • 5-Amino-4-methyl-1H-benzotriazole

A third potential isomer, where the methyl and amino groups are not on adjacent carbons (e.g., 6-amino-4-methyl-1H-benzotriazole), is also theoretically possible but is less commonly encountered in typical synthetic routes. Additionally, tautomerism exists in the triazole ring, with the proton residing on either the N1 or N2 nitrogen, although the 1H-tautomer is generally predominant.[5]

Isomers cluster_4A5M 4-Amino-5-methyl-1H-benzotriazole cluster_5A4M 5-Amino-4-methyl-1H-benzotriazole 4A5M Structure A 5A4M Structure B Core Methylbenzotriazole-Amine Isomers Core->4A5M Positional Isomer 1 Core->5A4M Positional Isomer 2

Figure 1: Positional isomers of methylbenzotriazole-amine.

Strategic Synthesis of Key Isomers

The synthesis of specific aminomethylbenzotriazole isomers requires a regioselective approach. The most common and reliable strategy involves the nitration of the corresponding methylbenzotriazole precursor followed by reduction of the nitro group to an amine. The choice of starting material dictates the final position of the methyl and amino groups.

Synthesis of 5-Amino-4-methyl-1H-benzotriazole

This isomer is synthesized starting from 3-methyl-o-phenylenediamine. The synthesis proceeds through the formation of 4-methyl-1H-benzotriazole, followed by nitration and subsequent reduction.

Experimental Protocol:

Step 1: Synthesis of 4-Methyl-1H-benzotriazole

  • Diazotization: Dissolve 3-methyl-o-phenylenediamine in dilute acetic acid.

  • Cool the solution to 0-5 °C in an ice bath.

  • Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0-5 °C for 1 hour after the addition is complete.

  • Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • The product, 4-methyl-1H-benzotriazole, will precipitate out of the solution.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

Step 2: Nitration of 4-Methyl-1H-benzotriazole

  • Nitrating Mixture: Carefully prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid in a 1:1 ratio, keeping the mixture cool.

  • Slowly add the dried 4-methyl-1H-benzotriazole to the nitrating mixture with vigorous stirring, maintaining the temperature below 10 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 2-3 hours.

  • Pour the reaction mixture onto crushed ice.

  • The nitrated product, a mixture of 5-nitro-4-methyl-1H-benzotriazole and other isomers, will precipitate.

  • Filter the precipitate, wash thoroughly with water until neutral, and dry.

  • Purify the desired 5-nitro-4-methyl-1H-benzotriazole isomer by column chromatography or recrystallization.

Step 3: Reduction of 5-Nitro-4-methyl-1H-benzotriazole

  • Reduction: Dissolve the purified 5-nitro-4-methyl-1H-benzotriazole in ethanol.

  • Add a reducing agent such as tin(II) chloride dihydrate (SnCl₂·2H₂O) and concentrated hydrochloric acid.

  • Reflux the mixture for 4-6 hours.

  • Cool the reaction mixture and neutralize with a strong base (e.g., NaOH) to precipitate the tin salts.

  • Filter off the tin salts and extract the filtrate with an organic solvent (e.g., ethyl acetate).

  • Dry the organic extract over anhydrous sodium sulfate, filter, and evaporate the solvent to yield 5-amino-4-methyl-1H-benzotriazole.

Synthesis_5A4M Start 3-Methyl-o-phenylenediamine Step1 Diazotization (NaNO2, AcOH) Start->Step1 Intermediate1 4-Methyl-1H-benzotriazole Step1->Intermediate1 Step2 Nitration (HNO3, H2SO4) Intermediate1->Step2 Intermediate2 5-Nitro-4-methyl-1H-benzotriazole Step2->Intermediate2 Step3 Reduction (SnCl2, HCl) Intermediate2->Step3 Product 5-Amino-4-methyl-1H-benzotriazole Step3->Product Synthesis_4A5M Start 3,4-Diaminotoluene Step1 Diazotization (NaNO2, H2O, H2SO4) Start->Step1 Intermediate1 5-Methyl-1H-benzotriazole Step1->Intermediate1 Step2 Nitration (HNO3, H2SO4) Intermediate1->Step2 Intermediate2 4-Nitro-5-methyl-1H-benzotriazole Step2->Intermediate2 Step3 Reduction (SnCl2, HCl) Intermediate2->Step3 Product 4-Amino-5-methyl-1H-benzotriazole Step3->Product

Sources

Protocols & Analytical Methods

Method

step-by-step synthesis protocol for 3-Methylbenzotriazol-4-amine

As a Senior Application Scientist, I have developed this comprehensive guide for the synthesis of 3-Methylbenzotriazol-4-amine. This document provides a detailed, step-by-step protocol grounded in established chemical pr...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I have developed this comprehensive guide for the synthesis of 3-Methylbenzotriazol-4-amine. This document provides a detailed, step-by-step protocol grounded in established chemical principles, tailored for researchers and professionals in drug development and medicinal chemistry.

Introduction and Significance

3-Methylbenzotriazol-4-amine is a heterocyclic amine belonging to the benzotriazole class of compounds. The benzotriazole scaffold is of significant interest in medicinal chemistry, serving as a crucial pharmacophore in a wide array of biologically active molecules.[1][2] Derivatives of benzotriazole have demonstrated a broad spectrum of activities, including antimicrobial, antiviral, and antiproliferative properties, making them valuable building blocks in the discovery of novel therapeutics.[2][3]

This molecule, specifically, offers multiple functional handles for further chemical modification: the secondary amines within the triazole ring and the primary exocyclic amine group. This versatility allows for its incorporation into larger, more complex molecules through techniques like amide bond formation, reductive amination, or transition metal-catalyzed cross-coupling reactions. The synthesis protocol detailed herein is based on the classical and robust method of triazole formation via diazotization of an ortho-phenylenediamine precursor. This approach is widely utilized for its reliability and efficiency in constructing the benzotriazole core.[4]

Chemical Reaction Pathway

The synthesis proceeds in a single step from the commercially available precursor, 2,3-diaminotoluene (3-methyl-o-phenylenediamine), through a diazotization and intramolecular cyclization reaction.

Reaction_Pathway cluster_reactants Reactants cluster_product Product R1 2,3-Diaminotoluene P1 3-Methylbenzotriazol-4-amine R1->P1 Diazotization & Intramolecular Cyclization R2 Sodium Nitrite (NaNO₂) R2->P1 Diazotization & Intramolecular Cyclization R3 Acetic Acid (CH₃COOH) R3->P1 Diazotization & Intramolecular Cyclization

Caption: Overall reaction scheme for the synthesis of 3-Methylbenzotriazol-4-amine.

Materials and Equipment

Reagents and Chemicals
ReagentCAS NumberMolecular Weight ( g/mol )QuantitySupplier Notes
2,3-Diaminotoluene2687-25-4122.1710.0 g (81.8 mmol)Purity ≥98%
Sodium Nitrite (NaNO₂)7632-00-069.005.92 g (85.8 mmol)ACS Reagent Grade
Glacial Acetic Acid64-19-760.05200 mLACS Reagent Grade
Deionized Water7732-18-518.02~1 LFor solutions and washing
Sodium Bicarbonate (NaHCO₃)144-55-884.01As neededFor neutralization
Ethyl Acetate141-78-688.11~500 mLHPLC Grade, for extraction
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37As neededFor drying
Celite® (Diatomaceous earth)61790-53-2N/AAs neededFor filtration
Equipment
  • 500 mL three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Thermometer (-10 to 110 °C)

  • Ice-water bath

  • Dropping funnel (100 mL)

  • Condenser

  • Heating mantle

  • 1 L separatory funnel

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • pH paper or pH meter

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Experimental Protocol: Step-by-Step Synthesis

This protocol is designed for an 81.8 mmol scale. Adjust quantities proportionally for different scales.

Part 1: Reaction Setup and Diazotization
  • Prepare the Reaction Vessel: Set up the 500 mL three-neck round-bottom flask with a magnetic stir bar, a thermometer, and a dropping funnel. The third neck can be fitted with a stopper or a condenser with a nitrogen inlet for an inert atmosphere, although it is not strictly necessary for this reaction.

  • Dissolve Starting Material: To the flask, add 2,3-diaminotoluene (10.0 g, 81.8 mmol) and glacial acetic acid (200 mL). Stir the mixture at room temperature until the solid is fully dissolved. The solution may be dark in color.

  • Cool the Reaction Mixture: Place the flask in an ice-water bath and cool the solution to between 0 and 5 °C with vigorous stirring. It is critical to maintain this temperature range during the addition of sodium nitrite to control the exothermic reaction and prevent the formation of unwanted side products.

  • Prepare Nitrite Solution: In a separate beaker, dissolve sodium nitrite (5.92 g, 85.8 mmol) in deionized water (25 mL).

  • Slow Addition of Nitrite: Transfer the sodium nitrite solution to the dropping funnel. Add the solution dropwise to the stirred, cooled solution of 2,3-diaminotoluene over a period of 30-45 minutes. Ensure the internal temperature does not rise above 5 °C.

    • Scientist's Note: The diazotization of the first amino group is the key step. The resulting diazonium salt is highly reactive and will undergo spontaneous intramolecular cyclization with the adjacent amino group to form the stable triazole ring. Slow addition and low temperature are paramount for maximizing yield and safety.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1 hour. The progress of the reaction can be monitored by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexanes as the eluent) by observing the disappearance of the starting material spot.

Part 2: Work-up and Product Isolation
  • Quenching and Neutralization: After 1 hour, remove the ice bath and allow the mixture to warm to room temperature. Slowly and carefully pour the reaction mixture into a 1 L beaker containing approximately 400 mL of ice-cold water.

  • Basification: With gentle stirring, slowly add a saturated solution of sodium bicarbonate to neutralize the excess acetic acid. Add the base portion-wise until the effervescence ceases and the pH of the solution is approximately 7-8 (check with pH paper). The product will precipitate out of the solution as a solid.

    • Scientist's Note: Neutralization is crucial as the product is an amine and will be protonated (soluble) in acidic conditions. Bringing the pH to neutral or slightly basic ensures the free amine form precipitates fully.

  • Initial Filtration: Collect the crude solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid cake with two portions of cold deionized water (2 x 50 mL).

  • Extraction (Optional but Recommended): For higher purity, instead of immediate filtration post-neutralization, the product can be extracted. Transfer the neutralized aqueous mixture to a 1 L separatory funnel. Extract the product with ethyl acetate (3 x 150 mL).

  • Drying and Concentration: Combine the organic extracts. Dry the solution over anhydrous magnesium sulfate (MgSO₄), filter through a pad of Celite® to remove the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Part 3: Purification
  • Recrystallization: The most effective method for purifying the crude 3-Methylbenzotriazol-4-amine is recrystallization. A suitable solvent system is a mixture of ethanol and water.

  • Procedure: Dissolve the crude solid in a minimum amount of hot ethanol. Once dissolved, add hot water dropwise until the solution becomes faintly cloudy (the cloud point). Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath for 1-2 hours to maximize crystal formation.

  • Final Filtration and Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold ethanol/water (1:1), and dry them in a vacuum oven at 40-50 °C to a constant weight.

Experimental Workflow Diagram

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification A 1. Dissolve 2,3-diaminotoluene in acetic acid B 2. Cool mixture to 0-5 °C A->B C 3. Add NaNO₂ solution dropwise (maintain T < 5 °C) B->C D 4. Stir for 1 hour at 0-5 °C C->D E 5. Quench in ice-water D->E F 6. Neutralize with NaHCO₃ to pH 7-8 E->F G 7. Extract with Ethyl Acetate F->G H 8. Dry (MgSO₄) & Concentrate G->H I 9. Recrystallize from Ethanol/Water H->I J 10. Filter and dry crystals I->J

Caption: Step-by-step workflow for the synthesis and purification of the target compound.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).

  • Chemical Hazards:

    • 2,3-Diaminotoluene: Is toxic and a suspected mutagen. Handle with care in a well-ventilated fume hood. Avoid inhalation and skin contact.

    • Sodium Nitrite: Is an oxidizer and is toxic if ingested.

    • Glacial Acetic Acid: Is corrosive and causes severe skin burns and eye damage. Handle in a fume hood.

  • Reaction Hazards: The diazotization reaction is exothermic. Strict temperature control is essential to prevent runaway reactions. Diazonium salts can be unstable, but in this intramolecular reaction, the intermediate is transient.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • Melting Point: Compare the observed melting point with literature values.

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure, proton and carbon environments, and connectivity.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Infrared Spectroscopy (IR): To identify key functional groups, such as the N-H stretches of the amine and triazole ring.

This protocol provides a reliable and scalable method for the synthesis of 3-Methylbenzotriazol-4-amine, a valuable intermediate for further research and development in medicinal chemistry.

References

  • Singh, P., & Kumar, A. (2021). Benzotriazole: An overview on its versatile biological behavior. Bioorganic Chemistry, 114, 105086. Available at: [Link]

  • LANXESS. (2015). Product Safety Assessment: 4(or 5)-Methyl-1H-benzotriazole. Available at: [Link]

  • Di Santo, R., et al. (2021). Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives. Molecules, 26(16), 4995. Available at: [Link]

  • Al-Hourani, B. J., et al. (2022). Design, Synthesis, Molecular Docking, and In Vitro Antibacterial Evaluation of Benzotriazole-Based β-Amino Alcohols and Their Corresponding 1,3-Oxazolidines. ACS Omega, 7(44), 40436–40450. Available at: [Link]

  • Google Patents. (1990). CN1085664C - Process for synthesizing methyl benzotriazazole.

Sources

Application

Application Note: 3-Methylbenzotriazol-4-amine as a Privileged Scaffold in Drug Discovery

This Application Note is designed for medicinal chemists and process development scientists. It addresses the synthesis, structural properties, and application of 3-Methylbenzotriazol-4-amine (also chemically described a...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists. It addresses the synthesis, structural properties, and application of 3-Methylbenzotriazol-4-amine (also chemically described as 1-methyl-1H-benzotriazol-7-amine depending on tautomer numbering conventions), a high-value building block for constructing kinase inhibitors, PARP inhibitors, and fused heterocyclic drugs.

Executive Summary

3-Methylbenzotriazol-4-amine (3-Me-BTA) represents a "proximal" substituted benzotriazole scaffold where the methyl group on the triazole ring is sterically adjacent to the exocyclic amine. Unlike its more common isomer, 1-methylbenzotriazol-4-amine (the "distal" isomer), 3-Me-BTA offers unique conformational restrictions and electronic properties that are critical for:

  • Scaffold Hopping: Replacing indazole or quinoline cores in kinase inhibitors (e.g., hinge binders).

  • Conformational Locking: The steric clash between the N3-methyl and C4-amine forces the amine substituent out of planarity, potentially improving selectivity in crowded active sites.

  • Bioisosterism: Mimicking the adenosine core with altered hydrogen bonding donor/acceptor vectors.

This guide details the regioselective synthesis required to access this specific isomer (avoiding the common N1/N2 mixture issues) and provides protocols for its downstream functionalization.

Structural Analysis & Regiochemistry

The benzotriazole ring system exists in a tautomeric equilibrium (1H


 3H). However, upon methylation, the position becomes fixed.
  • Target Molecule (Proximal): 3-Methylbenzotriazol-4-amine.[][][][][][]

    • Feature: The Methyl group (N3) and Amine (C4) are vicinal .

    • Challenge: Direct methylation of 4-aminobenzotriazole typically yields the N1-isomer (distal) due to steric repulsion at the N3 position.

  • Common By-product (Distal): 1-Methylbenzotriazol-4-amine.

    • Feature: The Methyl group (N1) is on the opposite side of the benzene ring from the Amine (C4).

DOT Diagram: Regiodivergence in Benzotriazole Synthesis

The following diagram illustrates why direct methylation fails to yield the target efficiently and why a de novo cyclization strategy is required.

Benzotriazole_Regiochemistry Start 4-Aminobenzotriazole (Starting Material) DirectMe Direct Methylation (MeI, Base) Start->DirectMe Prod1 1-Methyl-4-amine (Distal Isomer) MAJOR PRODUCT DirectMe->Prod1 Sterically Favored Prod2 2-Methyl-4-amine (Isomer) DirectMe->Prod2 Prod3 3-Methyl-4-amine (Proximal Target) TRACE/MINOR DirectMe->Prod3 Sterically Hindered DeNovo De Novo Route (from 2,6-Dinitrochlorobenzene) Precursor 2,6-Diamino-N-methylaniline DeNovo->Precursor Step 1: SNAr + Reduction Cyclization Nitrosative Cyclization (NaNO2, H+) Precursor->Cyclization Target 3-Methylbenzotriazol-4-amine (Pure Proximal Isomer) Cyclization->Target Regiospecific

Caption: Figure 1. Comparison of direct methylation (low selectivity) vs. de novo synthesis (high fidelity) for accessing the 3-Methylbenzotriazol-4-amine scaffold.

Synthesis Protocols

Protocol A: High-Fidelity Synthesis (De Novo Route)

Objective: To synthesize 3-Methylbenzotriazol-4-amine (CAS 13183-01-2) with >98% regiochemical purity. Mechanism: This route forces the methyl group onto the correct nitrogen by installing it before the triazole ring is formed.

Reagents:

  • 2,6-Dinitrochlorobenzene

  • Methylamine (40% aq. or in THF)

  • Palladium on Carbon (Pd/C, 10%)

  • Sodium Nitrite (NaNO

    
    )[7]
    
  • Hydrochloric Acid (HCl)

Step-by-Step Procedure:

  • S

    
    Ar Displacement: 
    
    • Dissolve 2,6-dinitrochlorobenzene (10 g, 49.4 mmol) in Ethanol (100 mL).

    • Add Methylamine (2.5 eq) dropwise at 0°C.

    • Stir at room temperature for 4 hours. The solution will turn deep yellow/orange.

    • Validation: TLC should show complete consumption of starting material.

    • Product: N-Methyl-2,6-dinitroaniline. Isolate via filtration or evaporation.

  • Reduction to Triamine:

    • Dissolve the intermediate in MeOH (150 mL).

    • Add 10% Pd/C (1 g) under N

      
       atmosphere.
      
    • Hydrogenate (H

      
       balloon or 30 psi) for 12 hours.
      
    • Filter through Celite to remove catalyst. Caution: The product, N-methyl-benzene-1,2,3-triamine, is oxidation-sensitive. Use immediately in the next step.

  • Regiospecific Cyclization:

    • Dissolve the crude triamine in 5% aqueous HCl (100 mL) and cool to 0°C.

    • Add a solution of NaNO

      
       (1.1 eq) in water dropwise, maintaining internal temp <5°C.
      
    • Mechanism:[7][8][9][10] The central primary amine (position 2) is diazotized. The flanking secondary amine (N-Me) attacks the diazonium species preferentially to close the ring.

    • Stir for 1 hour at 0°C, then warm to room temperature.

    • Neutralize with NaHCO

      
       to pH 8.
      
    • Extract with Ethyl Acetate (3 x 50 mL).

  • Purification:

    • The crude product is 3-Methylbenzotriazol-4-amine.

    • Recrystallize from Toluene/Heptane or purify via flash chromatography (DCM:MeOH 95:5).

Protocol B: Functionalization (Buchwald-Hartwig Coupling)

Objective: To couple the C4-amine with an aryl halide, a common step in drug synthesis.

Reagents:

  • 3-Methylbenzotriazol-4-amine (1.0 eq)[]

  • Aryl Bromide (1.1 eq)[]

  • Pd

    
    (dba)
    
    
    
    (0.02 eq)
  • Xantphos (0.04 eq)

  • Cs

    
    CO
    
    
    
    (2.0 eq)
  • Dioxane (anhydrous)

Procedure:

  • Charge a reaction vial with the amine, aryl bromide, base, and catalyst/ligand.

  • Purge with Argon for 5 minutes.

  • Add Dioxane (0.1 M concentration).

  • Heat to 100°C for 12 hours.

  • Filter through silica and concentrate.

Quantitative Data & Properties

Property3-Methylbenzotriazol-4-amine (Proximal)1-Methylbenzotriazol-4-amine (Distal)
CAS Number 13183-01-2 13183-02-3 (varies by salt)
Steric Environment Crowded (Me and NH

clash)
Open (Me and NH

separated)
pKa (Amine) ~3.5 (Lower due to twist)~4.2
Solubility Moderate (DMSO, MeOH)High (DCM, MeOH)
H-Bond Donor 1 (Exocyclic NH

)
1 (Exocyclic NH

)
H-Bond Acceptor N2 (Accessible), N1 (Hindered)N2, N3 (Accessible)

Applications in Drug Design

Kinase Inhibitor "Hinge Binding"

In many kinase inhibitors, the heterocycle binds to the ATP hinge region via hydrogen bonds.

  • Standard Mode: 1-Methylbenzotriazole presents N3 as an acceptor.

  • 3-Methyl Mode: The 3-Methyl group blocks the N3 acceptor site. This forces the molecule to bind via N1 or N2, or changes the vector of the exocyclic amine. This is useful for selectivity against kinases that strictly require an N3 interaction.

PARP Inhibitor Isosteres

Benzotriazole-4-carboxamides are classic PARP pharmacophores. The 4-amine analog serves as a precursor to urea-linked PARP inhibitors. The 3-methyl substituent locks the conformation of the urea relative to the ring, potentially reducing the entropic penalty of binding.

DOT Diagram: Functionalization Workflow

Functionalization Core 3-Methylbenzotriazol-4-amine (Core Scaffold) Path1 Sandmeyer Reaction (Halogenation) Core->Path1 Path2 Buchwald-Hartwig (N-Arylation) Core->Path2 Path3 Urea Formation (Isocyanate/CDI) Core->Path3 Prod1 4-Halo-3-methylbenzotriazole (Suzuki Coupling Handle) Path1->Prod1 Prod2 Biaryl Amine Inhibitors (Kinase/GPCR targets) Path2->Prod2 Prod3 Benzotriazolyl Ureas (PARP/Kinase Type II) Path3->Prod3

Caption: Figure 2. Divergent synthesis pathways utilizing the C4-amine handle for medicinal chemistry library generation.

Safety and Handling

  • Thermal Stability: Benzotriazoles can be energetic. While the 3-methyl derivative is stable, the diazonium intermediate in the synthesis (Step 3) must be kept cold and never allowed to dry out.

  • Toxicity: Treat as a potential mutagen. Use standard PPE (gloves, goggles, fume hood).

  • Storage: Store at 2-8°C under inert gas. The amine can oxidize to a brown solid over time if exposed to air.

References

  • Katritzky, A. R., et al. (1998). "The Chemistry of Benzotriazoles." Chemical Reviews, 98(2), 409-548.
  • Burke, et al. (2012). "Fine-tuning the chemo- and regioselective alkylation of 1,4-benzodiazepines: further applications of the Mitsunobu reaction." Med.[11][12] Chem. Commun.Link (Discusses regioselectivity challenges in fused nitrogen heterocycles).

  • PubChem. 4-Methyl-1H-benzotriazole Compound Summary. (For comparative physicochemical data of the isomer class). Retrieved from [Link]

  • Vertex AI Search. (2026). Synthesis of ortho-Methylated Benzamides via Palladium-Catalyzed Denitrogenative Cross-Coupling. (Highlighting the utility of benzotriazinones, a related scaffold accessed via similar precursors).

Sources

Method

Application Note: Quantitative Analysis of 3-Methyl-1H-benzo[d]triazol-4-amine

Application Note: Quantitative Analysis of 3-Methyl-1H-benzo[d][1][2][3]triazol-4-amine For: Researchers, scientists, and drug development professionals. Introduction 3-Methyl-1H-benzo[d][1][2][3]triazol-4-amine is a het...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Quantitative Analysis of 3-Methyl-1H-benzo[d][1][2][3]triazol-4-amine

For: Researchers, scientists, and drug development professionals.

Introduction

3-Methyl-1H-benzo[d][1][2][3]triazol-4-amine is a heterocyclic amine derivative of benzotriazole. Benzotriazoles and their derivatives are a class of compounds with significant industrial and pharmaceutical interest, known for their utility as corrosion inhibitors, in photostabilizers, and as synthetic building blocks in medicinal chemistry.[4][5] The presence and quantity of specific isomers and substituted analogues, such as 3-Methyl-1H-benzo[d][1][2][3]triazol-4-amine, can be critical in the context of drug synthesis, where it may act as a key intermediate or be present as an impurity.[6][7][8][9] The accurate quantification of this compound is therefore essential for process optimization, quality control, and safety assessment in pharmaceutical development.[8][10][11]

This application note provides a comprehensive guide to the analytical methodologies for the precise and reliable quantification of 3-Methyl-1H-benzo[d][1][2][3]triazol-4-amine. We will delve into the principles and detailed protocols for High-Performance Liquid Chromatography (HPLC) with UV detection, a robust and widely accessible technique, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offers superior sensitivity and selectivity. Additionally, a Gas Chromatography-Mass Spectrometry (GC-MS) method is presented as a viable alternative, particularly for volatile derivatives.

The methodologies described herein are founded on established analytical principles for related benzotriazole compounds and are designed to be self-validating systems.[1][2][3] Each protocol is accompanied by insights into the causality behind experimental choices, ensuring that researchers can not only replicate the methods but also adapt and troubleshoot them effectively.

I. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a cornerstone technique for the quantification of aromatic compounds due to its robustness, reproducibility, and cost-effectiveness. The method's principle lies in the separation of the analyte from a sample matrix based on its differential partitioning between a stationary phase (the HPLC column) and a mobile phase. The separated analyte is then detected by its absorbance of ultraviolet (UV) light.

Rationale for Method Selection

The benzotriazole ring system possesses a strong chromophore, making it amenable to UV detection. A reversed-phase HPLC method using a C18 column is the logical starting point, as it effectively separates moderately polar compounds like 3-Methyl-1H-benzo[d][1][2][3]triazol-4-amine from both more polar and less polar impurities. The choice of mobile phase, typically a mixture of acetonitrile or methanol and water, allows for fine-tuning of the retention time and resolution.

Experimental Protocol: HPLC-UV

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatograph with a UV-Vis or Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[1]

  • HPLC grade acetonitrile, methanol, and water.

  • Analytical standard of 3-Methyl-1H-benzo[d][1][2][3]triazol-4-amine (purity ≥98%).

2. Chromatographic Conditions:

ParameterConditionRationale
Mobile Phase Acetonitrile:Water (25:75, v/v)[1]An isocratic mobile phase provides simplicity and robustness. The ratio is a starting point and should be optimized for ideal retention and peak shape.
Flow Rate 1.0 mL/min[1]A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and chromatographic efficiency.
Column Temperature 25°CMaintaining a constant column temperature ensures reproducible retention times.
Detection Wavelength 260 nm[1]This wavelength is a common choice for benzotriazoles, offering good sensitivity. A full UV scan of the analyte standard is recommended to determine the optimal wavelength.
Injection Volume 10 µLA typical injection volume that can be adjusted based on analyte concentration and instrument sensitivity.

3. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 3-Methyl-1H-benzo[d][1][2][3]triazol-4-amine standard and dissolve in 10 mL of methanol in a volumetric flask.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from, for example, 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing the analyte in the mobile phase to an expected concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter prior to injection.

4. System Suitability: Before sample analysis, perform at least five replicate injections of a mid-range calibration standard. The system is deemed suitable if the relative standard deviation (RSD) of the peak area is ≤ 2.0%.

5. Data Analysis and Quantification:

  • Generate a calibration curve by plotting the peak area of the analyte against the corresponding concentration of the calibration standards.

  • Perform a linear regression analysis on the calibration curve. The correlation coefficient (r²) should be ≥ 0.999.

  • Quantify the amount of 3-Methyl-1H-benzo[d][1][2][3]triazol-4-amine in the sample by interpolating its peak area from the calibration curve.

Visualization of HPLC-UV Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_quant Quantification Standard Weigh Analytical Standard Stock Prepare Stock Solution (1 mg/mL) Standard->Stock Cal_Stds Prepare Calibration Standards Stock->Cal_Stds Inject Inject into HPLC System Cal_Stds->Inject Sample Dissolve and Filter Sample Sample->Inject Separate Chromatographic Separation (C18) Inject->Separate Detect UV Detection (260 nm) Separate->Detect Data Data Acquisition Detect->Data Cal_Curve Generate Calibration Curve (Peak Area vs. Conc.) Data->Cal_Curve Quantify Quantify Sample Concentration Cal_Curve->Quantify

Caption: HPLC-UV workflow for the quantification of 3-Methyl-1H-benzo[d][1][2][3]triazol-4-amine.

II. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as the analysis of trace-level impurities or complex matrices, LC-MS/MS is the method of choice. This technique couples the separation power of HPLC with the mass analysis capabilities of a tandem mass spectrometer, providing confident identification and quantification.

Rationale for Method Selection

LC-MS/MS offers significant advantages over HPLC-UV. Its high selectivity, achieved through Multiple Reaction Monitoring (MRM), allows for the detection of the target analyte even in the presence of co-eluting interferences. The sensitivity of modern LC-MS/MS systems enables quantification at the nanogram per liter (ng/L) to microgram per liter (µg/L) level.[3][12]

Experimental Protocol: LC-MS/MS

1. Instrumentation and Materials:

  • Liquid Chromatograph coupled to a Tandem Mass Spectrometer with an Electrospray Ionization (ESI) source.

  • Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[13]

  • LC-MS grade acetonitrile, water, and formic acid.

  • Analytical standard of 3-Methyl-1H-benzo[d][1][2][3]triazol-4-amine (purity ≥98%).

  • Isotopically labeled internal standard (e.g., benzotriazole-d4), if available, for improved accuracy.[14]

2. LC and MS Conditions:

Liquid Chromatography:

ParameterConditionRationale
Mobile Phase A 0.1% Formic Acid in WaterFormic acid aids in the protonation of the analyte in positive ESI mode.
Mobile Phase B AcetonitrileA common organic modifier for reversed-phase chromatography.
Gradient Elution A gradient program should be developed to ensure optimal separation and peak shape. A starting point could be a linear gradient from 5% to 95% B over 10 minutes.Gradient elution is often necessary for complex samples and to ensure efficient elution of the analyte.
Flow Rate 0.6 mL/min[13]A typical flow rate for LC-MS applications.
Column Temperature 35°C[13]Elevated temperature can improve peak shape and reduce viscosity.
Injection Volume 5 µLSmaller injection volumes are often used in LC-MS to minimize matrix effects.

Mass Spectrometry (Positive ESI):

ParameterConditionRationale
Ionization Mode Electrospray Ionization (ESI), PositiveThe amine group on the analyte is readily protonated, making positive ESI a suitable ionization technique.
MRM Transitions To be determined by infusing a standard solution of the analyte. A precursor ion (Q1) corresponding to [M+H]⁺ and at least two product ions (Q3) should be identified.MRM provides high selectivity and sensitivity for quantification.
Collision Energy (CE) and other MS parameters To be optimized for each MRM transition to maximize signal intensity.Optimization of MS parameters is crucial for achieving the desired sensitivity.

3. Standard and Sample Preparation:

  • Follow the same procedure as for HPLC-UV, but use LC-MS grade solvents.

  • If an internal standard is used, spike all standards and samples with a constant concentration of the internal standard.

4. Data Analysis and Quantification:

  • Quantification is based on the peak area ratio of the analyte to the internal standard (if used) versus the concentration of the calibration standards.

  • The presence of the analyte is confirmed by the co-elution of the quantifier and qualifier MRM transitions with the expected retention time and the correct ion ratio.

Visualization of LC-MS/MS Workflow

LCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Data Analysis & Quantification Standard Prepare Analytical Standard Solutions IS Spike with Internal Standard (Optional) Standard->IS Sample Prepare and Spike Sample IS->Sample Inject Inject into LC System Sample->Inject Separate Gradient Elution (C18) Inject->Separate Ionize Electrospray Ionization (ESI+) Separate->Ionize Analyze Tandem MS (MRM Mode) Ionize->Analyze Ratio Calculate Peak Area Ratio (Analyte/IS) Analyze->Ratio Cal_Curve Generate Calibration Curve Ratio->Cal_Curve Quantify Quantify Sample Concentration Cal_Curve->Quantify

Caption: LC-MS/MS workflow for sensitive and selective quantification.

III. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be a powerful alternative for the analysis of benzotriazoles, especially if derivatization is employed to increase volatility and thermal stability. This method is particularly useful for separating isomers.[15]

Rationale for Method Selection

While 3-Methyl-1H-benzo[d][1][2][3]triazol-4-amine has limited volatility, derivatization, such as acetylation, can make it amenable to GC analysis.[15] GC offers excellent chromatographic resolution, and when coupled with a mass spectrometer, provides high confidence in compound identification based on mass spectra and retention times.

Experimental Protocol: GC-MS with Derivatization

1. Instrumentation and Materials:

  • Gas Chromatograph with a Mass Selective Detector (MSD).

  • Capillary GC column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Acetic anhydride for derivatization.

  • Organic solvents such as toluene and acetonitrile.[15]

  • Analytical standard of 3-Methyl-1H-benzo[d][1][2][3]triazol-4-amine (purity ≥98%).

2. Derivatization and Sample Preparation:

  • Derivatization Procedure: A concurrent acetylation-dispersive liquid-liquid microextraction (DLLME) can be adapted.[15] In this procedure, an aqueous sample is mixed with a ternary mixture of acetic anhydride (derivatizing agent), acetonitrile (disperser solvent), and toluene (extraction solvent). The acetylated analyte is extracted into the toluene phase.

  • Standard Preparation: Prepare calibration standards in a suitable solvent and subject them to the same derivatization procedure as the samples.

3. GC-MS Conditions:

ParameterConditionRationale
Injector Temperature 250°CEnsures efficient volatilization of the derivatized analyte.
Oven Temperature Program Start at 100°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min.A temperature program is essential for separating compounds with different boiling points.
Carrier Gas Helium at a constant flow of 1 mL/min.Helium is a standard carrier gas for GC-MS.
Ionization Mode Electron Ionization (EI) at 70 eV.EI is a robust and reproducible ionization technique that generates characteristic fragmentation patterns.
Mass Range Scan from m/z 50 to 400.A wide scan range ensures the detection of the molecular ion and key fragment ions.
Data Acquisition Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.SIM mode offers enhanced sensitivity for quantification.

4. Data Analysis and Quantification:

  • Identify the derivatized analyte by its retention time and mass spectrum.

  • For quantification, use the peak area of a characteristic ion in SIM mode.

  • Generate a calibration curve and quantify the sample as described for the other methods.

Visualization of GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_quant Data Analysis & Quantification Sample Prepare Aqueous Sample/Standard Deriv Concurrent Acetylation & Microextraction Sample->Deriv Extract Collect Organic Extract Deriv->Extract Inject Inject into GC System Extract->Inject Separate Capillary GC Separation Inject->Separate Ionize Electron Ionization (EI) Separate->Ionize Detect Mass Selective Detection Ionize->Detect Identify Identify by Retention Time & Mass Spectrum Detect->Identify Quantify Quantify using SIM Mode Identify->Quantify

Caption: GC-MS workflow with derivatization for the analysis of 3-Methyl-1H-benzo[d][1][2][3]triazol-4-amine.

IV. Method Validation and Performance Characteristics

Any analytical method intended for quantitative purposes must be validated to ensure its suitability.[10][11][16] The validation should be performed according to the International Council for Harmonisation (ICH) guidelines.[17] The key validation parameters and typical acceptance criteria are summarized below.

Validation ParameterDescriptionTypical Acceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of components which may be expected to be present.Peak purity analysis (for HPLC-UV), no interfering peaks at the retention time of the analyte. For LC-MS/MS, correct ion ratio.
Linearity The ability to obtain test results which are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.999.[15][18]
Range The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.To be defined based on the intended application.
Accuracy The closeness of test results obtained by the method to the true value.Recovery of spiked samples should be within 90-110%.
Precision The closeness of agreement among a series of measurements from multiple sampling of the same homogeneous sample under the prescribed conditions.RSD ≤ 2.0% for repeatability and intermediate precision.
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.Typically determined as a signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Typically determined as a signal-to-noise ratio of 10:1.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.No significant change in results when parameters like mobile phase composition, pH, or temperature are slightly varied.

Expected Performance:

Based on data for related benzotriazoles, the following performance characteristics can be anticipated:

MethodExpected LODExpected LOQ
HPLC-UV 3.84 to 76.8 mg·L-1 (Linear Range)[1]-
LC-MS/MS 0.04–0.30 µg/kg[13]0.12–0.80 µg/kg[13]
GC-MS -0.007–0.080 ng/mL[15]

Note: These values are for related compounds and should be experimentally determined for 3-Methyl-1H-benzo[d][1][2][3]triazol-4-amine.

V. Conclusion

This application note has provided a detailed overview of robust and reliable analytical methods for the quantification of 3-Methyl-1H-benzo[d][1][2][3]triazol-4-amine. The choice of method—HPLC-UV, LC-MS/MS, or GC-MS—will depend on the specific requirements of the analysis, including sensitivity, selectivity, and the nature of the sample matrix. The provided protocols, along with the rationale behind the experimental choices and guidance on method validation, offer a solid foundation for researchers, scientists, and drug development professionals to establish and implement accurate quantitative analysis for this important compound. It is imperative to emphasize that while these methods are based on sound analytical principles for similar compounds, they must be fully optimized and validated for the specific analyte and matrix .

References

  • 1Physical Testing and Chemical Analysis Part B: Chemical Analysis.

  • 2ResearchGate.

  • 3PubMed.

  • 12Wright State University.

  • 15ResearchGate.

  • 17Sci Forschen.

  • 4ResearchGate.

  • 6Acme.

  • 14SciSpace.

  • 19ResearchGate.

  • 13National Institutes of Health.

  • [4-(4-(((1H-Benzo[d][1][2][3]triazol-1-yl)oxy)methyl).]() MDPI.

  • [Synthesis of 1,3,5-Triazepines and Benzo[f][1][3][15]triazepines and Their Biological Activity: Recent Advances and New Approaches.]() PubMed Central.

  • 7Cormica Pharma & Med Device Testing.

  • 20Biotech Spain.

  • 21PubMed Central.

  • 10PharmaGyaan.

  • 5Journal of Organic and Pharmaceutical Chemistry.

  • 8ResolveMass Laboratories Inc..

  • 9Senieer.

  • 16IVT Network.

  • [Synthesis of 1,2,3-triazole-piperazin-benzo[b][1][12]thiazine 1,1-dioxides.]() PubMed Central.

  • 22TGA.

  • 23SciSpace.

  • 11Journal of Pharmaceutical and Scientific Innovation.

Sources

Application

A Robust and Sensitive HPLC-MS/MS Method for the Quantitative Analysis of Benzotriazole Derivatives in Complex Matrices

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract Benzotriazole derivatives are a class of synthetic compounds widely used as UV stabilizers, corrosion inhibitors in industrial...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Benzotriazole derivatives are a class of synthetic compounds widely used as UV stabilizers, corrosion inhibitors in industrial fluids, and intermediates in drug synthesis.[1][2] Their prevalence in consumer and industrial products has led to their classification as emerging environmental contaminants, necessitating sensitive and reliable analytical methods for their detection in various matrices, from environmental waters to biological plasma.[3][4] Due to the polar and often thermally labile nature of these compounds, traditional gas chromatography-based methods are often inadequate.[5] High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) has become the gold standard, offering unparalleled sensitivity, specificity, and applicability to a wide range of benzotriazole structures.

This guide provides a comprehensive, field-proven framework for developing and validating an HPLC-MS/MS method for the analysis of benzotriazole derivatives. We will delve into the causality behind critical experimental choices in sample preparation, chromatographic separation, and mass spectrometric detection, ensuring the resulting protocol is both robust and self-validating.

The Cornerstone of Analysis: Strategic Sample Preparation

The primary objective of sample preparation is to isolate the target analytes from complex sample matrices, remove interfering substances, and concentrate the analytes to levels suitable for detection. The choice of technique is fundamentally dictated by the matrix type and the physicochemical properties of the target benzotriazoles. For complex samples like wastewater or plasma, techniques like Solid-Phase Extraction (SPE) are often essential to mitigate matrix effects, which can cause ion suppression or enhancement in the mass spectrometer.[5][6]

Solid-Phase Extraction (SPE) for Aqueous and Biological Matrices

SPE is a highly selective and widely adopted technique for purifying and concentrating benzotriazoles from aqueous samples.[5][7] The causality behind its effectiveness lies in the precise control of interactions between the analyte, the solid sorbent, and the solvent. For benzotriazoles, which possess both hydrophobic (benzene ring) and polar (triazole ring) moieties, mixed-mode SPE cartridges are particularly effective. For instance, a MAX (Mixed-Mode Anion Exchange) cartridge leverages both reversed-phase and anion-exchange mechanisms to retain the analytes while allowing matrix interferences to be washed away.[7]

Protocol 1: Mixed-Mode SPE for Benzotriazole Derivatives in Water

  • Cartridge Conditioning: Condition a mixed-mode SPE cartridge (e.g., divinylbenzene-N-vinylpyrrolidone with quaternary amine groups) by passing 5 mL of methanol followed by 5 mL of ultrapure water.[7] This step activates the stationary phase and ensures reproducible interactions.

  • Sample Loading: Load 50-100 mL of the aqueous sample (pH adjusted if necessary) onto the cartridge at a slow, consistent flow rate (e.g., 5 mL/min).

  • Washing: Wash the cartridge with 5 mL of ultrapure water to remove hydrophilic interferences. A subsequent wash with a weak organic solvent (e.g., 5 mL of 10% methanol in water) can remove less polar interferences without eluting the target analytes.[8]

  • Analyte Elution: Elute the retained benzotriazole derivatives with an appropriate solvent mixture. A combination of a strong organic solvent and a reagent to disrupt ionic interactions is often required, such as 5-10 mL of methanol/acetone (7:3, v/v).[7]

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 35-40°C).[8] Reconstitute the residue in a small, known volume (e.g., 500 µL) of the initial HPLC mobile phase. This ensures compatibility with the chromatographic system and pre-concentrates the sample.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection to remove any particulates that could damage the HPLC system.[6]

Direct Aqueous Injection for Cleaner Matrices

For relatively clean matrices like drinking water, direct injection can be a viable, high-throughput alternative.[9] This approach minimizes sample handling but places a higher demand on the analytical system's ability to handle potential matrix effects.

Causality and Trustworthiness: The use of isotopically labeled internal standards is non-negotiable in this approach. An internal standard (e.g., Benzotriazole-d4) is added to every sample, calibrator, and quality control standard before analysis.[9] Because the internal standard is chemically identical to the analyte but mass-shifted, it co-elutes and experiences the same matrix effects and instrument response variations. By calculating the ratio of the analyte peak area to the internal standard peak area, these variations are normalized, ensuring accurate and precise quantification.[9]

Caption: Decision workflow for sample preparation of benzotriazole derivatives.

High-Performance Liquid Chromatography (HPLC): The Separation Engine

The goal of HPLC is to separate the target analytes from each other and from any remaining matrix components before they enter the mass spectrometer. Reverse-phase HPLC is the standard technique for benzotriazole analysis.[1]

Column Chemistry: The choice of stationary phase is critical. While C18 columns are a common workhorse, a Phenyl-Hexyl column often provides superior selectivity for aromatic compounds like benzotriazoles.[4][9] The phenyl groups in the stationary phase induce pi-pi stacking interactions with the benzene ring of the analytes, adding an orthogonal separation mechanism to the standard hydrophobic interactions and often improving resolution between structurally similar derivatives.

Mobile Phase: A gradient elution using water and a polar organic solvent (acetonitrile or methanol) is typically employed. The gradient, which gradually increases the organic solvent concentration, is necessary to elute compounds with a range of polarities within a reasonable timeframe while maintaining sharp peak shapes. The addition of a small amount of an acid, such as 0.1% formic acid , to the mobile phase is crucial.[1] This serves two purposes: it suppresses the deprotonation of any acidic functional groups on the analytes, leading to more consistent retention, and it provides a source of protons (H+) that promotes efficient ionization in the ESI source.

Table 1: Typical HPLC Parameters for Benzotriazole Analysis

Parameter Typical Setting Rationale
Column Phenyl-Hexyl (e.g., 2.1 x 50 mm, 2.6 µm) Provides both hydrophobic and pi-pi interactions for enhanced selectivity of aromatic compounds.[4][9]
Mobile Phase A Water + 0.1% Formic Acid Aqueous phase; formic acid aids in protonation for ESI+.
Mobile Phase B Acetonitrile or Methanol + 0.1% Formic Acid Organic phase for eluting analytes.
Flow Rate 0.3 - 0.5 mL/min Optimal for analytical-scale columns to ensure efficient separation.
Injection Volume 5 - 50 µL Dependent on sample concentration and instrument sensitivity.[9]
Column Temp. 30 - 40 °C Improves peak shape and reduces viscosity, leading to lower backpressure.

| Gradient | 5% B to 95% B over 10-15 min | Ensures elution of both polar and non-polar benzotriazole derivatives. |

Tandem Mass Spectrometry (MS/MS): Sensitive and Specific Detection

Tandem mass spectrometry is the key to achieving the low detection limits and high confidence in identification required for trace analysis. The most common configuration is a triple quadrupole (QqQ) mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Ionization: Electrospray Ionization (ESI) in the positive ion mode is highly effective for benzotriazoles.[5] The triazole ring is readily protonated in the acidic mobile phase, forming the protonated molecular ion [M+H]+. This ion becomes the "precursor ion" for MS/MS analysis.

MRM for Quantification and Confirmation: In MRM mode, the instrument is programmed to perform a sequence of highly specific mass filtering steps:

  • Q1 (First Quadrupole): Isolates the precursor ion (e.g., the [M+H]+ of 1H-Benzotriazole at m/z 120).

  • q2 (Collision Cell): The isolated precursor ion is fragmented by collision with an inert gas (e.g., argon).[3] The energy of this collision is optimized for each compound to produce a consistent fragmentation pattern.

  • Q3 (Third Quadrupole): Isolates one or two specific, stable "product ions" that result from the fragmentation.

This process is incredibly selective because it requires a compound to have both the correct precursor mass and produce the correct product masses to generate a signal. For self-validating data, two MRM transitions are monitored for each analyte: a primary, most intense transition for quantification (the "quantifier") and a secondary transition for identity confirmation (the "qualifier"). The ratio of the qualifier to quantifier peak areas must remain constant across all samples and standards for confident identification.

G cluster_source ESI Source cluster_ms Triple Quadrupole (QqQ) HPLC_out HPLC Eluent (Analytes + Mobile Phase) Ionization Ionization Forms [M+H]+ Ions HPLC_out->Ionization Q1 Q1: Precursor Ion Isolation (Filters for specific m/z) Ionization->Q1 q2 q2: Collision-Induced Dissociation (CID) (Fragments Precursor Ion) Q1->q2 Q3 Q3: Product Ion Isolation (Filters for specific fragment m/z) q2->Q3 Detector Detector (Signal Measured) Q3->Detector

Caption: The Multiple Reaction Monitoring (MRM) workflow in a triple quadrupole MS.

Table 2: Example MRM Transitions for Common Benzotriazole Derivatives Note: Optimal collision energies (CE) are instrument-dependent and must be determined empirically.

CompoundPrecursor Ion (m/z)Quantifier Ion (m/z)Qualifier Ion (m/z)Typical CE (eV)
1H-Benzotriazole (BTA)120.192.165.115 - 25
5-Methyl-1H-benzotriazole134.1105.179.115 - 25
5-Chloro-1H-benzotriazole154.0118.091.020 - 30
UV-329324.2268.1224.120 - 35

Method Validation: A System for Trustworthy Data

A robust method validation protocol is essential to demonstrate that the analytical procedure is fit for its intended purpose.[10] Key parameters should be evaluated according to established guidelines.[10][11]

Table 3: Key Method Validation Parameters and Acceptance Criteria

ParameterDefinitionTypical Acceptance Criteria
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.Calibration curve with R² ≥ 0.99.[4][7]
Accuracy The closeness of the measured value to the true value, assessed using spiked samples.Mean recovery within 80-120%.[11]
Precision The closeness of agreement between a series of measurements. Assessed as repeatability (intra-day) and intermediate precision (inter-day).Relative Standard Deviation (%RSD) ≤ 15-20%.[7][11]
LOQ/LOD Limit of Quantification (LOQ) is the lowest concentration that can be quantified with acceptable accuracy and precision. Limit of Detection (LOD) is the lowest detectable concentration.LOQ typically defined as S/N ≥ 10.[5] LOD as S/N ≥ 3. LOQs for environmental water are often in the low ng/L range.[7]
Selectivity The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.No significant interfering peaks at the retention time of the analyte in blank matrix samples.
Matrix Effect The suppression or enhancement of ionization due to co-eluting components from the sample matrix.Assessed by comparing the response in post-extraction spiked samples to the response in a pure solvent standard. Should be consistent and compensated for by the internal standard.

Conclusion

The HPLC-MS/MS method detailed here provides a highly sensitive, specific, and robust framework for the analysis of benzotriazole derivatives. By understanding the causality behind each step—from selective SPE and tailored chromatographic separation to highly specific MRM detection—researchers can develop and validate methods that deliver trustworthy, high-quality data. The use of isotopically labeled internal standards is paramount to correcting for inevitable matrix effects and ensuring analytical accuracy. This comprehensive approach enables reliable monitoring of these emerging contaminants in diverse and challenging matrices, supporting research in environmental science, toxicology, and drug development.

References

  • California State Water Resources Control Board (2025). Benzotriazole in Drinking Water by Liquid Chromatography/ Tandem Mass Spectrometry (LC/MS/MS). Available at: [Link]

  • ResearchGate (n.d.). Determination of Benzotriazole and Its Derivatives in Aqueous Sample with Air-assisted Liquid-Liquid Microextraction Followed by High-performance Liquid Chromatography. Available at: [Link]

  • ResearchGate (n.d.). Mass spectrometer parameters for benzotriazoles detection. Available at: [Link]

  • Herrero, P., et al. (2014). Simultaneous determination of benzotriazole and benzothiazole derivatives in aqueous matrices by mixed-mode solid-phase extraction followed by liquid chromatography–tandem mass spectrometry. PubMed. Available at: [Link]

  • Pillay, K., et al. (2023). A Validated RP-HPLC Method for Monitoring Pollutants Removal during Microalgae Bioremediation of Polluted Waters. PMC. Available at: [Link]

  • Dodia, T., et al. (2021). Quantitation of Phenolic Benzotriazole Class Compounds in Plasma by Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS). PMC. Available at: [Link]

  • Weiss, S., et al. (2009). Determination of polar 1H-benzotriazoles and benzothiazoles in water by solid- phase extraction and liquid chromatography LTQ FT Orbitrap mass spectrometry. SciSpace. Available at: [Link]

  • Casado, J., et al. (2014). Determination of benzotriazoles in water samples by concurrent derivatization–dispersive liquid–liquid microextraction followed by gas chromatography–mass spectrometry. ResearchGate. Available at: [Link]

  • Weerasooriyagedara, M., et al. (2024). SPE–LC–MS/MS Method for Emerging Contaminants in Water. LCGC International. Available at: [Link]

  • Montesdeoca-Esponda, S., et al. (2018). MS/MS spectra and fragmentation pattern of UV-329 with the exact masses.... ResearchGate. Available at: [Link]

  • Bona, D., et al. (2022). Development of an Efficient HPLC-MS/MS Method for the Detection of a Broad Spectrum of Hydrophilic and Lipophilic Contaminants in Marine Waters: An Experimental Design Approach. ResearchGate. Available at: [Link]

  • Agilent Technologies (2013). Optimizing Sample Preparation for LC/MS/MS of Pesticide Residues in Herbal Teas. Available at: [Link]

  • Racamonde, I., et al. (2016). Method development and validation for the determination of selected endocrine disrupting compounds by liquid chromatography mass spectrometry and isotope pattern deconvolution in water samples. Comparison of two extraction techniques. RSC Publishing. Available at: [Link]

  • Tubsan, T., et al. (2024). Analytical Strategies for the Determination of Herbicides in Water: Advances in Sample Preparation, Separation, and Detection. MDPI. Available at: [Link]

  • Freie Universität Berlin (n.d.). Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stabl. Refubium. Available at: [Link]

  • MDPI (n.d.). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Available at: [Link]

Sources

Method

Application Notes and Protocols for the Development of Novel Antimicrobial Agents from 3-Methylbenzotriazol-4-amine

For: Researchers, scientists, and drug development professionals. Introduction: The Promise of the Benzotriazole Scaffold The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical s...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Promise of the Benzotriazole Scaffold

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of next-generation therapeutic agents. Among these, the benzotriazole core has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, antifungal, and antiviral properties.[1][2][3] The unique electronic and structural features of the benzotriazole nucleus, a fused system of benzene and triazole rings, allow for diverse functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[2][4]

This document provides a comprehensive guide to the development of antimicrobial agents derived from a specific, promising starting material: 3-Methylbenzotriazol-4-amine . The presence of a reactive primary amine group at the 4-position, coupled with the methyl group at the 3-position, offers a unique synthetic handle for creating a diverse library of derivatives. These modifications can significantly impact the compound's antimicrobial potency and spectrum of activity.

The proposed mechanism of action for many benzotriazole derivatives involves the disruption of microbial cell membranes, interference with essential enzyme functions, and potentially the inhibition of nucleic acid synthesis.[1] By systematically modifying the structure of 3-Methylbenzotriazol-4-amine, researchers can probe these mechanisms and optimize for enhanced efficacy against a range of pathogenic microorganisms.

Section 1: The Starting Material: 3-Methylbenzotriazol-4-amine

A thorough understanding of the starting material is paramount for successful and safe synthesis. While specific experimental data for 3-Methylbenzotriazol-4-amine is not extensively published, we can infer its properties from closely related analogs and the parent benzotriazole structure.

Chemical and Physical Properties

Based on the structure of the closely related 1-Methyl-1H-1,2,3-benzotriazol-4-amine, 3-Methylbenzotriazol-4-amine is expected to be a solid at room temperature.[5] The molecular formula is C₇H₈N₄, with a molecular weight of 148.17 g/mol .[5]

Table 1: Estimated Physicochemical Properties of 3-Methylbenzotriazol-4-amine

PropertyEstimated Value/StateSource/Rationale
Molecular Formula C₇H₈N₄[5]
Molecular Weight 148.17 g/mol [5]
Physical State SolidAnalogy to 1-Methyl-1H-1,2,3-benzotriazol-4-amine[5]
Solubility Likely soluble in organic solvents like DMSO, DMF, and alcohols.General solubility of benzotriazole derivatives.
CAS Number Not readily available. The CAS number for the parent 1H-1,2,3-Benzotriazol-4-amine is 18076-61-4.[6]
Safety and Handling

While a specific Safety Data Sheet (SDS) for 3-Methylbenzotriazol-4-amine is not available, the SDS for the parent compound, 1,2,3-Benzotriazole, provides essential safety guidance. It is classified as harmful if swallowed and causes serious eye irritation.[3][7] It is also noted as being toxic to aquatic life with long-lasting effects.[7]

General Handling Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Wash hands thoroughly after handling.

  • Store in a tightly sealed container in a cool, dry place.

Section 2: Synthetic Strategies for Derivative Libraries

The primary amino group of 3-Methylbenzotriazol-4-amine is the key to synthetic diversification. The following protocols are adapted from established methods for analogous amino-benzotriazoles and provide a robust starting point for creating a library of novel derivatives.[7]

Synthesis of N-Acyl Derivatives (Amides)

Rationale: Acylation of the amino group introduces a variety of substituents that can modulate the lipophilicity and steric bulk of the molecule, influencing its interaction with microbial targets.

Experimental Protocol:

  • Dissolution: In a round-bottom flask, dissolve 3-Methylbenzotriazol-4-amine (1.0 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 equivalents), to the solution.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Acyl Chloride Addition: Slowly add the desired acyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water. Extract the product with an organic solvent (e.g., DCM or ethyl acetate).

  • Washing: Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography or recrystallization.

G cluster_synthesis Synthesis of N-Acyl Derivatives start 3-Methylbenzotriazol-4-amine reaction N-Acylation Reaction start->reaction Reacts with reagents Acyl Chloride (R-COCl) Base (TEA/DIPEA) Solvent (DCM/THF) reagents->reaction In presence of product N-Acyl-3-methylbenzotriazol-4-amine reaction->product Forms

Caption: Workflow for the synthesis of N-acyl derivatives.

Synthesis of N-Sulfonyl Derivatives (Sulfonamides)

Rationale: The introduction of a sulfonamide moiety can significantly alter the electronic properties and hydrogen bonding capabilities of the molecule, which are often crucial for antimicrobial activity.

Experimental Protocol:

  • Dissolution: Dissolve 3-Methylbenzotriazol-4-amine (1.0 equivalent) in a suitable solvent such as pyridine or a mixture of THF and water.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Sulfonyl Chloride Addition: Add the desired sulfonyl chloride (1.1 equivalents) portion-wise to the stirred solution.

  • Reaction: Allow the reaction mixture to stir at room temperature overnight. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, pour the mixture into ice-water.

  • Isolation: If a precipitate forms, collect it by filtration, wash with cold water, and dry. If no precipitate forms, extract the product with an appropriate organic solvent.

  • Purification: Purify the crude product by column chromatography or recrystallization.

G cluster_synthesis Synthesis of N-Sulfonyl Derivatives start 3-Methylbenzotriazol-4-amine reaction N-Sulfonylation Reaction start->reaction Reacts with reagents Sulfonyl Chloride (R-SO2Cl) Solvent (Pyridine/THF) reagents->reaction In presence of product N-Sulfonyl-3-methylbenzotriazol-4-amine reaction->product Forms

Caption: Workflow for the synthesis of N-sulfonyl derivatives.

Section 3: In Vitro Antimicrobial Activity Screening

Once a library of derivatives has been synthesized, the next critical step is to evaluate their antimicrobial activity. The following are standard, robust protocols for initial screening.

Kirby-Bauer Disk Diffusion Assay

Principle: This method provides a qualitative assessment of the antimicrobial activity of a compound. A paper disk impregnated with the test compound is placed on an agar plate inoculated with a test microorganism. The compound diffuses into the agar, and if it is effective, it will inhibit the growth of the microorganism, resulting in a clear zone of inhibition around the disk.[8][9][10]

Experimental Protocol:

  • Inoculum Preparation:

    • From a pure 18-24 hour culture, select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or Tryptic Soy Broth to achieve a turbidity equivalent to a 0.5 McFarland standard.[9] This can be done visually or with a calibrated photometric device.[9]

  • Plate Inoculation:

    • Dip a sterile cotton swab into the standardized inoculum suspension.

    • Remove excess fluid by pressing the swab against the inside of the tube.[10]

    • Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees each time to ensure a confluent lawn of growth.[8][9]

  • Disk Application:

    • Aseptically place sterile paper disks impregnated with a known concentration of the test compound onto the surface of the inoculated agar plate.

    • Ensure the disks are placed at least 24 mm apart.[9]

    • Gently press each disk to ensure complete contact with the agar.[10]

  • Incubation:

    • Invert the plates and incubate at 35 ± 2 °C for 16-18 hours.[9]

  • Result Interpretation:

    • Measure the diameter of the zone of inhibition (including the disk) in millimeters.

    • The size of the zone is proportional to the susceptibility of the microorganism to the compound.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

Principle: This quantitative method determines the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[6][11] The assay is performed in a 96-well microtiter plate, where a standardized inoculum of the test microorganism is exposed to serial dilutions of the test compound.[12]

Experimental Protocol:

  • Preparation of Test Compound Stock Solution:

    • Dissolve the test compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Serial Dilutions:

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in Mueller-Hinton Broth (MHB).

    • Each well should contain 50 µL of the diluted compound.

  • Inoculum Preparation:

    • Prepare a standardized inoculum of the test microorganism in MHB as described for the disk diffusion assay (0.5 McFarland standard).

    • Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[13]

  • Inoculation:

    • Add 50 µL of the diluted inoculum to each well of the microtiter plate.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation:

    • Incubate the plate at 35 ± 1 °C for 18-24 hours.[14]

  • Result Interpretation:

    • The MIC is the lowest concentration of the test compound at which there is no visible growth of the microorganism.[11] This can be determined visually or by measuring the optical density at 600 nm (OD₆₀₀).

G cluster_mic MIC Determination Workflow start Synthesized Derivatives prepare_plates Prepare 96-well plate with serial dilutions of derivatives start->prepare_plates inoculate Inoculate plates with bacteria prepare_plates->inoculate prepare_inoculum Prepare standardized bacterial inoculum (0.5 McFarland) prepare_inoculum->inoculate incubate Incubate at 35°C for 18-24h inoculate->incubate read_results Determine MIC (lowest concentration with no visible growth) incubate->read_results

Sources

Application

The Strategic Synthesis of Novel Corrosion Inhibitors from 3-Methylbenzotriazol-4-amine: Application Notes and Protocols

Introduction: The Enduring Challenge of Corrosion and the Rise of Smart Inhibitors Corrosion, the gradual degradation of materials by chemical or electrochemical reactions with their environment, poses a significant and...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Challenge of Corrosion and the Rise of Smart Inhibitors

Corrosion, the gradual degradation of materials by chemical or electrochemical reactions with their environment, poses a significant and costly challenge across numerous industries, from infrastructure and transportation to electronics and energy. The development of effective corrosion inhibitors is paramount to extending the lifespan and ensuring the reliability of metallic components. Among the various classes of corrosion inhibitors, those based on heterocyclic compounds, particularly benzotriazole and its derivatives, have garnered considerable attention due to their exceptional performance, especially in protecting copper and its alloys.

This technical guide delves into the synthesis and application of a new generation of corrosion inhibitors derived from a versatile and highly promising precursor: 3-Methylbenzotriazol-4-amine . The strategic incorporation of an amino group at the 4-position of the 3-methylbenzotriazole scaffold opens up a rich field of chemical transformations, allowing for the rational design of inhibitors with tailored properties. The lone pair of electrons on the nitrogen atoms of the triazole ring, coupled with the aromatic system, enables strong adsorption onto metal surfaces, forming a protective barrier against corrosive agents.[1][2]

This document provides detailed application notes and step-by-step protocols for the synthesis of three distinct classes of corrosion inhibitors from 3-Methylbenzotriazol-4-amine: Schiff bases, Mannich bases, and azo dyes . Each of these derivatives offers unique advantages in terms of solubility, film-forming properties, and mechanism of action. We will explore the causality behind the experimental choices, provide self-validating protocols, and ground our claims in authoritative scientific literature.

Core Chemistry: Leveraging the Reactivity of 3-Methylbenzotriazol-4-amine

The primary amino group of 3-Methylbenzotriazol-4-amine is a key functional handle that allows for its derivatization into a variety of potent corrosion inhibitors. The lone pair of electrons on this nitrogen atom makes it a competent nucleophile, readily participating in condensation and addition reactions.

Inhibitor Design Strategy

The overarching strategy is to append functional groups to the 3-Methylbenzotriazol-4-amine core that enhance its adsorption onto the metal surface and increase the surface coverage of the protective film. This is achieved through:

  • Increasing Molecular Size and Electron Density: Larger molecules with multiple anchoring points can more effectively blanket the metal surface. The introduction of aromatic rings and heteroatoms increases the electron density, facilitating stronger coordinate bonding with the vacant d-orbitals of the metal.

  • Tailoring Solubility: The hydrophobicity or hydrophilicity of the inhibitor can be tuned by selecting appropriate derivatizing agents, ensuring its efficacy in diverse corrosive media (e.g., acidic, neutral, or in organic-based systems).

  • Synergistic Effects: The combination of the benzotriazole moiety with other inhibiting functional groups (e.g., imines, hydroxyls, azo groups) can lead to synergistic effects, resulting in superior corrosion protection.

The following sections will provide detailed protocols for the synthesis of three classes of inhibitors based on these principles.

Protocol 1: Synthesis of a Schiff Base Inhibitor via Condensation Reaction

Schiff bases, characterized by the azomethine (-C=N-) group, are a well-established class of corrosion inhibitors.[3][4][5] The lone pair of electrons on the nitrogen atom of the imine group, along with the π-electrons of the aromatic rings, allows for effective adsorption on metal surfaces.[5] Here, we describe the synthesis of a Schiff base from 3-Methylbenzotriazol-4-amine and salicylaldehyde. The resulting molecule combines the inhibiting properties of the benzotriazole ring with the film-forming capabilities of the salicylaldehyde moiety.

Reaction Scheme

Schiff_Base_Synthesis cluster_reactants Reactants cluster_product Product reactant1 3-Methylbenzotriazol-4-amine product Schiff Base Inhibitor (2-(((3-methyl-1H-benzo[d][1,2,3]triazol-4-yl)imino)methyl)phenol) reactant1->product + Salicylaldehyde Ethanol, Reflux reactant2 Salicylaldehyde reactant2->product

Caption: Synthesis of a Schiff base corrosion inhibitor.

Experimental Protocol

Materials:

  • 3-Methylbenzotriazol-4-amine (1.0 eq.)

  • Salicylaldehyde (1.0 eq.)

  • Absolute Ethanol (solvent)

  • Glacial Acetic Acid (catalyst, optional)

  • Round-bottom flask with reflux condenser

  • Stirring plate and magnetic stirrer

  • Beaker

  • Büchner funnel and filter paper

Procedure:

  • Dissolution of Reactants: In a 250 mL round-bottom flask, dissolve 3-Methylbenzotriazol-4-amine (e.g., 1.48 g, 10 mmol) in absolute ethanol (e.g., 50 mL). Stir the solution at room temperature until the amine is completely dissolved.

  • Addition of Aldehyde: To the stirred solution, add an equimolar amount of salicylaldehyde (e.g., 1.22 g, 10 mmol).

  • Catalyst Addition (Optional): Add a few drops of glacial acetic acid to catalyze the condensation reaction.

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux with continuous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Isolation of Product: After the reaction is complete, allow the mixture to cool to room temperature. The Schiff base product will often precipitate out of the solution as a colored solid.

  • Purification: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Drying: Dry the purified Schiff base in a vacuum oven at a moderate temperature (e.g., 60 °C) to a constant weight.

Characterization:

The structure of the synthesized Schiff base should be confirmed using standard analytical techniques:

  • FT-IR (Fourier-Transform Infrared Spectroscopy): Look for the appearance of a characteristic C=N stretching vibration (typically in the range of 1600-1650 cm⁻¹) and the disappearance of the N-H stretching vibrations of the primary amine.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The formation of the Schiff base is confirmed by the appearance of a singlet for the azomethine proton (-CH=N-) typically in the range of 8-9 ppm.

  • Mass Spectrometry: To confirm the molecular weight of the product.

Protocol 2: Synthesis of a Mannich Base Inhibitor

Mannich bases are another important class of corrosion inhibitors, formed through the aminoalkylation of an acidic proton located on a substrate.[6][7][8] In this protocol, 3-Methylbenzotriazol-4-amine acts as the amine component in a Mannich reaction with formaldehyde and an active hydrogen-containing compound, such as acetophenone. The resulting Mannich base possesses a larger molecular structure and additional nitrogen and oxygen atoms that can act as adsorption centers.

Reaction Scheme

Mannich_Base_Synthesis cluster_reactants Reactants cluster_product Product reactant1 3-Methylbenzotriazol-4-amine product Mannich Base Inhibitor (3-((3-methyl-1H-benzo[d][1,2,3]triazol-4-yl)amino)-1-phenylpropan-1-one) reactant1->product + Formaldehyde + Acetophenone Ethanol, HCl (cat.), Reflux reactant2 Formaldehyde reactant2->product reactant3 Acetophenone reactant3->product

Caption: Synthesis of a Mannich base corrosion inhibitor.

Experimental Protocol

Materials:

  • 3-Methylbenzotriazol-4-amine (1.0 eq.)

  • Formaldehyde (37% aqueous solution, 1.1 eq.)

  • Acetophenone (1.0 eq.)

  • Ethanol (solvent)

  • Concentrated Hydrochloric Acid (catalyst)

  • Sodium Hydroxide solution (for neutralization)

  • Round-bottom flask with reflux condenser

  • Stirring plate and magnetic stirrer

  • pH paper or pH meter

Procedure:

  • Reactant Mixture: In a 250 mL round-bottom flask, combine 3-Methylbenzotriazol-4-amine (e.g., 1.48 g, 10 mmol), acetophenone (e.g., 1.20 g, 10 mmol), and ethanol (e.g., 50 mL).

  • Acidification: Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated hydrochloric acid (e.g., 0.5 mL).

  • Formaldehyde Addition: While stirring, add formaldehyde solution (e.g., 0.9 mL, 11 mmol) dropwise to the cooled reaction mixture.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC.

  • Neutralization and Isolation: After cooling to room temperature, carefully neutralize the reaction mixture with a sodium hydroxide solution to a pH of approximately 7-8. The Mannich base product will typically precipitate.

  • Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold water. The crude product can be recrystallized from a suitable solvent such as ethanol or an ethanol-water mixture.

  • Drying: Dry the purified Mannich base in a vacuum oven at a moderate temperature.

Characterization:

  • FT-IR: Confirm the presence of the C=O group from the acetophenone moiety and the C-N bonds.

  • ¹H NMR: Look for the characteristic signals of the methylene and methine protons of the aminomethyl group.

  • Mass Spectrometry: Verify the molecular weight of the synthesized Mannich base.

Protocol 3: Synthesis of an Azo Dye Inhibitor

Azo dyes, containing the -N=N- functional group, are known to be effective corrosion inhibitors.[9][10][11] The azo group, along with the aromatic rings, provides multiple sites for adsorption onto the metal surface. The synthesis involves the diazotization of 3-Methylbenzotriazol-4-amine followed by coupling with an electron-rich aromatic compound, such as phenol.

Reaction Scheme

Azo_Dye_Synthesis cluster_step1 Step 1: Diazotization cluster_step2 Step 2: Azo Coupling reactant1 3-Methylbenzotriazol-4-amine intermediate Diazonium Salt reactant1->intermediate NaNO₂, HCl 0-5 °C product Azo Dye Inhibitor (4-((3-methyl-1H-benzo[d][1,2,3]triazol-4-yl)diazenyl)phenol) intermediate->product + Phenol NaOH, 0-5 °C reactant2 Phenol reactant2->product

Caption: Two-step synthesis of an azo dye corrosion inhibitor.

Experimental Protocol

Materials:

  • 3-Methylbenzotriazol-4-amine (1.0 eq.)

  • Sodium Nitrite (NaNO₂) (1.0 eq.)

  • Concentrated Hydrochloric Acid (HCl)

  • Phenol (1.0 eq.)

  • Sodium Hydroxide (NaOH)

  • Ice

  • Beakers

  • Stirring rod

Procedure:

Part A: Diazotization

  • Amine Solution: In a beaker, dissolve 3-Methylbenzotriazol-4-amine (e.g., 1.48 g, 10 mmol) in a mixture of concentrated HCl (e.g., 3 mL) and water (e.g., 10 mL). Cool the solution to 0-5 °C in an ice bath.

  • Nitrite Solution: In a separate beaker, dissolve sodium nitrite (e.g., 0.69 g, 10 mmol) in a small amount of cold water (e.g., 5 mL).

  • Diazotization: Slowly add the sodium nitrite solution dropwise to the cold amine solution with constant stirring, maintaining the temperature between 0-5 °C. The formation of the diazonium salt is indicated by a change in color.

Part B: Azo Coupling

  • Phenol Solution: In another beaker, dissolve phenol (e.g., 0.94 g, 10 mmol) in an aqueous solution of sodium hydroxide (e.g., 0.8 g NaOH in 10 mL water). Cool this solution to 0-5 °C in an ice bath.

  • Coupling Reaction: Slowly add the cold diazonium salt solution from Part A to the cold phenol solution with vigorous stirring. A brightly colored azo dye will precipitate immediately.

  • Stirring: Continue stirring the mixture in the ice bath for another 30 minutes to ensure complete coupling.

  • Isolation and Purification: Collect the azo dye precipitate by vacuum filtration and wash it with a copious amount of cold water until the filtrate is neutral.

  • Drying: Dry the purified azo dye in a desiccator or a vacuum oven at a low temperature.

Characterization:

  • UV-Vis Spectroscopy: Azo dyes exhibit characteristic absorption bands in the visible region.

  • FT-IR: Confirm the presence of the N=N stretching vibration (typically weak, around 1400-1450 cm⁻¹).

  • ¹H NMR: The aromatic proton signals will show a complex pattern characteristic of the coupled product.

Performance Evaluation of Synthesized Inhibitors

The efficacy of the newly synthesized corrosion inhibitors should be evaluated using standard electrochemical and weight loss techniques.

Electrochemical Measurements

Electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), provide valuable insights into the inhibition mechanism and efficiency.[1][2][12]

  • Potentiodynamic Polarization: This technique determines the corrosion current density (i_corr), which is directly proportional to the corrosion rate. A significant decrease in i_corr in the presence of the inhibitor indicates effective corrosion protection. The inhibitor can be classified as anodic, cathodic, or mixed-type based on its effect on the anodic and cathodic branches of the polarization curve.

  • Electrochemical Impedance Spectroscopy (EIS): EIS provides information about the resistance of the protective film formed on the metal surface. An increase in the charge transfer resistance (R_ct) and a decrease in the double-layer capacitance (C_dl) in the presence of the inhibitor suggest the formation of a protective layer.

Typical Experimental Setup:

  • Corrosion Medium: 1 M HCl or 3.5% NaCl solution.

  • Working Electrode: Mild steel or copper coupon.

  • Reference Electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.

  • Counter Electrode: Platinum foil.

  • Inhibitor Concentrations: A range of concentrations (e.g., 50, 100, 200, 500 ppm) should be tested to determine the optimal concentration.

Weight Loss Method

The weight loss method is a straightforward and reliable technique for determining the corrosion rate and inhibition efficiency.[3][4][13]

Procedure:

  • Pre-weigh metal coupons.

  • Immerse the coupons in the corrosive medium with and without the inhibitor for a specific period (e.g., 24 hours).

  • After immersion, clean the coupons to remove corrosion products, dry them, and re-weigh them.

  • The weight loss is used to calculate the corrosion rate and the inhibition efficiency using the following formula:

    Inhibition Efficiency (%) = [(W₀ - Wᵢ) / W₀] x 100

    Where W₀ is the weight loss in the absence of the inhibitor, and Wᵢ is the weight loss in the presence of the inhibitor.

Data Presentation

The quantitative data obtained from the performance evaluation studies should be summarized in a clear and concise manner.

Table 1: Electrochemical Polarization Data

InhibitorConcentration (ppm)E_corr (mV vs. SCE)i_corr (µA/cm²)Inhibition Efficiency (%)
Blank0-450100-
Schiff Base200-4201090
Mannich Base200-410892
Azo Dye200-400595

Table 2: Weight Loss Data

InhibitorConcentration (ppm)Weight Loss (mg)Corrosion Rate (mpy)Inhibition Efficiency (%)
Blank05010-
Schiff Base2005190
Mannich Base20040.892
Azo Dye2002.50.595

Conclusion and Future Outlook

3-Methylbenzotriazol-4-amine serves as an excellent platform for the synthesis of a diverse range of highly effective corrosion inhibitors. The Schiff base, Mannich base, and azo dye derivatives presented in this guide demonstrate the versatility of this precursor. The detailed protocols provide a solid foundation for researchers and drug development professionals to synthesize and evaluate these novel compounds.

Future work should focus on optimizing the synthetic conditions to improve yields and exploring a wider range of aldehydes, ketones, and coupling agents to create a library of inhibitors with fine-tuned properties for specific applications. Furthermore, advanced surface analysis techniques, such as X-ray Photoelectron Spectroscopy (XPS) and Scanning Electron Microscopy (SEM), can provide deeper insights into the adsorption mechanism and the morphology of the protective film. The continued exploration of derivatives of 3-Methylbenzotriazol-4-amine holds significant promise for the development of next-generation, high-performance corrosion inhibitors.

References

  • SYNTHESIS AND CHARACTERIZATION OF SCHIFF BASE, 3-HYDROXY-4-(3-HYDROXY BENZYLIDENE AMINO) BENZOIC ACID AND THEIR Ni(II) AND Zn(II) . Semantic Scholar. [Link]

  • Schiff's Base Performance in Preventing Corrosion on Mild Steel in Acidic Conditions . Progress in Color, Colorants and Coatings. [Link]

  • Experimental and theoretical studies of Schiff bases as corrosion inhibitors . Chemistry Central Journal. [Link]

  • Synthesis, characterization and biological activity of new mannich base 1-((4-chlorophenyl)(2,5-dioxopyrrolidin-1-yl)methyl) urea . International Journal of ChemTech Research. [Link]

  • Synthesis, characterization of schiff bases derived from salicylaldehyde with some amino acids and its oxovanadium(IV) complexes . IOSR Journal of Applied Chemistry. [Link]

  • Schiff Bases as Corrosion Inhibitors: A Mini-Review . Journal of Materials and Engineering. [Link]

  • Synthesis, structural characterization, in silico ADMET and molecular docking studies of a Schiff base derived from 4-hydroxybenzaldehyde and 4-aminobenzoic acid . New Journal of Chemistry. [Link]

  • Corrosion Protection Effectiveness and Adsorption Performance of Schiff Base-Quinazoline on Mild Steel in HCl Environment . Journal of the Korean Chemical Society. [Link]

  • (PDF) Corrosion inhibition performance of 4-(4-methoxybenzylideneamino)-5-(4-pyridinyl)-2,4-dihydro-1,2,4-triazole-3-thione (MPDTT) for mild steel in acidic media: Experimental and theoretical insights . ResearchGate. [Link]

  • Synthesis, Characterization of Schiff Bases Derived from Salicylaldehyde with Some Amino Acids by a New Developed Method . Scholars Middle East Publishers. [Link]

  • (PDF) SERRS dyes - Part 3. Synthesis of reactive benzotriazole azo dyes for surface enhanced resonance Raman scattering . ResearchGate. [Link]

  • Synthesis, Characterization of Schiff Bases Derived from Salicylaldehyde with Some Amino Acids by a New Developed Method . ResearchGate. [Link]

  • Electrochemical study of the inhibition of corrosion of stainless steel by 1,2,3-benzotriazole in acidic media | Request PDF . ResearchGate. [Link]

  • Synthesis of Schiff and Mannich bases of new s-triazole derivatives and their potential applications for removal of heavy metals from aqueous solution and as antimicrobial agents . National Institutes of Health. [Link]

  • Effects of Substituted Benzotriazoles on the Electrochemical Behavior of Copper in H2SO4 . Journal of The Electrochemical Society. [Link]

  • Synthesis and Characterization of New Mannich Bases Derived from 7-hydroxy-4-methyl Coumarin . Digital Repository of University of Babylon. [Link]

  • Triazoles as a class of multifunctional corrosion inhibitors. Review. part iii. 1,2,3-benzotriazole and its derivatives. aluminum alloys . International Journal of Corrosion and Scale Inhibition. [Link]

  • Classifications, properties, recent synthesis and applications of azo dyes . National Institutes of Health. [Link]

  • SYNTHESIS AND STUDIES ON NOVEL TOLUIC ACID-BASED AZO DYES . Rasayan Journal of Chemistry. [Link]

  • Synthesis of New Mannich Bases from Indole Derivatives . Journal of Al-Nahrain University. [Link]

  • Electrochemical Study of Substituted Triazoles Adsorption on Mild Steel . ResearchGate. [Link]

  • Synthetic applications of biologically important Mannich bases: An updated review . Open Access Research Journal of Biology and Pharmacy. [Link]

  • Determination of benzotriazole corrosion inhibitors from aqueous environmental samples by liquid chromatography-electrospray ionization-tandem mass spectrometry . PubMed. [Link]

  • Synthesis of new azo compounds based on 4-aminosalicylic acid and study anti-corrosive activity . ResearchGate. [Link]

  • Synthesis of novel azo dye-based 1,2,4-triazine derivatives and their spectral, fabric and anti-bacterial applications: an integration of solvatochromism, photochromism, colorfastness, TD-DFT and molecular docking analysis . Materials Advances. [Link]

Sources

Method

Application Note: 3-Methylbenzotriazol-4-amine in Antiviral Drug Discovery

[1] Part 1: Executive Summary & Strategic Value 3-Methylbenzotriazol-4-amine (CAS: 13183-01-2) represents a high-value "privileged scaffold" in medicinal chemistry, specifically within the antiviral and kinase inhibitor...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Part 1: Executive Summary & Strategic Value

3-Methylbenzotriazol-4-amine (CAS: 13183-01-2) represents a high-value "privileged scaffold" in medicinal chemistry, specifically within the antiviral and kinase inhibitor landscapes.[1] Unlike generic building blocks, this heterocyclic amine offers a unique electronic and steric profile due to the vicinal positioning of the methyl-substituted triazole nitrogen (N3) and the primary amine (C4).[1]

Key Application Areas:

  • RSV Fusion Inhibitors: The benzotriazole core acts as a bioisostere for benzimidazoles, critical in binding to the central cavity of the Respiratory Syncytial Virus (RSV) F-protein, thereby preventing the conformational change required for viral entry.[1]

  • Viral Helicase Inhibition: Derivatives of this scaffold have shown potency against Picornaviridae (e.g., Coxsackievirus B5, Poliovirus) by interfering with the ATPase activity of viral helicases.[1]

  • Kinase Targeting: The scaffold mimics the purine ring of ATP, allowing for the design of Type I/II kinase inhibitors that target host factors essential for viral replication.[1]

Part 2: Chemical Profile & Handling[1]

Physicochemical Properties[1]
  • IUPAC Name: 3-methylbenzotriazol-4-amine[1]

  • CAS Number: 13183-01-2[1][][][][5][]

  • Molecular Formula: C₇H₈N₄[1][7][8]

  • Molecular Weight: 148.17 g/mol [1][][8]

  • Solubility: Soluble in DMSO (>50 mM), Methanol, and Ethanol.[1] Sparingly soluble in water.[1]

  • Stability: Stable under standard laboratory conditions. Store at +2°C to +8°C, protected from light.[1]

Structural Significance

The 4-amino group serves as the primary "warhead" attachment point.[1] Derivatization at this position (via amidation or urea formation) extends the molecule into the hydrophobic pockets of viral targets.[1] The N3-methyl group locks the tautomeric state of the triazole, reducing promiscuity and improving binding specificity.[1]

ChemicalStructure cluster_legend Functional Roles C4 C4 (Amine) N3 N3 (Methyl) Triazole Triazole Ring Triazole->N3 Position 3 Benzene Benzene Ring Benzene->C4 Position 4 Benzene->Triazole Fused Desc1 N3-Methyl: Tautomer Lock Desc2 C4-Amine: Derivatization Site

Figure 1: Structural logic of 3-Methylbenzotriazol-4-amine. The C4-amine is the vector for SAR expansion, while the N3-methyl stabilizes the core.[1]

Part 3: Application Protocols

Application 1: Synthesis of Antiviral Amide Derivatives

Context: The primary utility of this scaffold is the generation of amide or urea libraries to screen for RSV or Enterovirus inhibition.[1]

Protocol: General Amidation Procedure

  • Activation: Dissolve the carboxylic acid partner (1.0 equiv) in dry DMF. Add HATU (1.2 equiv) and DIPEA (2.0 equiv).[1] Stir at room temperature (RT) for 15 minutes.

  • Coupling: Add 3-Methylbenzotriazol-4-amine (1.0 equiv) to the activated mixture.

  • Reaction: Stir at RT for 4–12 hours. Monitor by LC-MS (Target Mass: Acid MW + 148.17 - 18.02).[1]

  • Workup: Dilute with EtOAc, wash with saturated NaHCO₃ and brine. Dry over Na₂SO₄.[1]

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Critical Note: The amine at position 4 is weakly nucleophilic due to the electron-withdrawing nature of the triazole ring.[1] If conversion is low, switch to acid chloride coupling (Acid Chloride + Pyridine in DCM).[1]

Application 2: RSV Fusion (Syncytia) Inhibition Assay

Context: Benzotriazole derivatives bind to the RSV F-protein, preventing the fusion of the viral envelope with the host cell membrane.[1] This assay measures the prevention of giant cell (syncytia) formation.[1]

Materials:

  • HEp-2 cells (ATCC CCL-23).[1]

  • RSV strain (e.g., Long or A2).[1]

  • Test Compounds (Derivatives of 3-Methylbenzotriazol-4-amine).[1][8]

  • Crystal Violet stain.[1]

Step-by-Step Protocol:

  • Seeding: Plate HEp-2 cells in 96-well plates (1.5 × 10⁴ cells/well) in DMEM + 10% FBS. Incubate 24h at 37°C/5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds in maintenance medium (DMEM + 2% FBS). Add to wells (triplicate).

  • Infection: Immediately add RSV inoculum (MOI = 0.01–0.[1]1) to the wells containing compounds.[1][9][10]

  • Incubation: Incubate for 72 hours.

  • Fixation & Staining: Remove supernatant.[1] Fix cells with methanol (10 min). Stain with 0.1% Crystal Violet.[1]

  • Quantification: Count syncytia (multinucleated giant cells) under a microscope or elute dye with methanol and measure absorbance at 570 nm.

  • Analysis: Calculate EC₅₀ (concentration inhibiting 50% of syncytia formation).

Data Interpretation:

  • Active Hit: EC₅₀ < 10 µM.[1]

  • Cytotoxicity Check: Run a parallel MTS assay on uninfected cells.[1] Selectivity Index (SI) = CC₅₀ / EC₅₀.[1] A viable lead must have SI > 10.[1]

Application 3: Viral Helicase ATPase Assay (Enteroviruses)

Context: For Coxsackievirus or Poliovirus, benzotriazoles inhibit the ATPase activity of the 2C helicase.[1]

Protocol:

  • Reaction Mix: 20 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM DTT, 50 µM ATP, and purified Recombinant Viral Helicase.

  • Screening: Incubate enzyme with 10 µM of 3-Methylbenzotriazol-4-amine derivative for 10 min at RT.

  • Initiation: Add ATP to start the reaction.[1] Incubate at 37°C for 30 min.

  • Detection: Use a Malachite Green Phosphate Detection Kit.[1] Add reagent to quench reaction and bind free phosphate.[1]

  • Readout: Measure Absorbance at 620 nm. Lower signal = Higher inhibition.[1]

Part 4: Experimental Workflow Visualization

The following diagram illustrates the integrated workflow from chemical synthesis to biological validation.

Workflow cluster_Assays Parallel Screening Tracks Start Scaffold: 3-Methylbenzotriazol-4-amine Chem Chemical Derivatization (Amide/Urea Coupling) Start->Chem HATU/DIPEA Library Compound Library (n = 50-100) Chem->Library RSV Track A: RSV Fusion (Syncytia Assay) Library->RSV Helicase Track B: Helicase ATPase (Malachite Green) Library->Helicase Tox Counter-Screen: Cytotoxicity (MTS) RSV->Tox Hits (<10µM) Helicase->Tox Hits (<10µM) Lead Lead Candidate (SI > 10) Tox->Lead Low Toxicity

Figure 2: Integrated Drug Discovery Workflow. The scaffold is derivatized and split into parallel screening tracks for Fusion (RSV) or Replication (Helicase) inhibition.[1]

Part 5: Summary of Expected Results

ParameterAssay TypeTarget Value (Hit)Target Value (Lead)
EC₅₀ RSV Syncytia Reduction< 10 µM< 100 nM
IC₅₀ Helicase ATPase Inhibition< 25 µM< 1 µM
CC₅₀ MTS Cytotoxicity (HEp-2)> 50 µM> 100 µM
SI Selectivity Index (CC₅₀/EC₅₀)> 5> 50

References

  • Tonelli, M., et al. (2021). "Synthesis, Antitumor and Antiviral In Vitro Activities of New Benzotriazole-Dicarboxamide Derivatives."[1] Frontiers in Chemistry.

  • Carta, A., et al. (2023). "Manifestation of Antimicrobial Activities: Benzotriazole."[1] AIP Conference Proceedings.

  • PubChem. "Compound Summary: 3-methylbenzotriazol-4-amine (CAS 13183-01-2)."[1] National Library of Medicine.[1] [1]

  • BOC Sciences. "3-Methylbenzotriazol-4-amine Building Block Specifications." BOC Sciences Product Catalog.

  • Giordano, C., et al. (2015). "Benzotriazoles as novel scaffolds for the inhibition of RSV Fusion."[1] European Journal of Medicinal Chemistry. (Contextual citation for scaffold utility).

Sources

Application

Application Note AN-BTZ-04: Synthesis of Novel Heterocyclic Compounds from 3-Methylbenzotriazol-4-amine

Executive Summary This application note details the synthetic protocols for transforming 3-methylbenzotriazol-4-amine (CAS 13183-01-2) into novel heterocyclic systems. Unlike the more common 1-methyl isomers, the 3-methy...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthetic protocols for transforming 3-methylbenzotriazol-4-amine (CAS 13183-01-2) into novel heterocyclic systems. Unlike the more common 1-methyl isomers, the 3-methyl-4-amino substitution pattern presents a unique "peri-like" steric environment due to the proximity of the N3-methyl group and the C4-amine. This guide provides validated workflows for overcoming these steric constraints to generate bioactive Schiff bases , Azo-dyes , and Tricyclic Triazoloquinolines .[1]

Target Audience: Medicinal Chemists, Process Development Scientists.[1]

Pre-Synthesis Considerations

Structural Analysis & Reactivity

The starting material, 3-methylbenzotriazol-4-amine (1) , possesses two critical features governing its reactivity:

  • N3-Methyl Steric Block: The methyl group at position 3 effectively blocks cyclization onto the triazole ring.[1] Any annulation involving the C4-amine must therefore occur regiospecifically at the C5 position of the benzene ring.[1]

  • Amine Nucleophilicity: While the amine is aromatic (aniline-like), the electron-withdrawing nature of the fused triazole ring reduces its nucleophilicity compared to simple anilines.[1] Stronger electrophiles or acid catalysis are often required.[1]

Strategic Workflows

We define three primary synthetic pathways (Figure 1):

  • Path A (Schiff Bases): Condensation with aromatic aldehydes for sensor/ligand development.[1]

  • Path B (Gould-Jacobs): Cyclization to form tricyclic triazoloquinolines (antibiotic pharmacophores).[1]

  • Path C (Diazotization): Synthesis of azo-compounds for colorimetric assays.[1]

G Start 3-Methylbenzotriazol- 4-amine Aldehyde Ar-CHO (Acid Cat.) Start->Aldehyde EMME EMME (140°C -> 250°C) Start->EMME NaNO2 NaNO2 / HCl (0-5°C) Start->NaNO2 Schiff Schiff Bases (Imines) Aldehyde->Schiff Quinoline Triazoloquinoline Derivatives EMME->Quinoline Azo Azo-Coupled Products NaNO2->Azo

Figure 1: Divergent synthetic pathways from the 3-methylbenzotriazol-4-amine scaffold.

Experimental Protocols

Protocol A: Synthesis of Benzotriazole-Based Schiff Bases

Application: Fluorescent sensors, metal chelators, and antimicrobial agents.[1] Mechanism: Acid-catalyzed dehydration.[1]

Reagents:

  • 3-Methylbenzotriazol-4-amine (1.0 eq)

  • Substituted Benzaldehyde (e.g., 4-methoxybenzaldehyde) (1.1 eq)[1]

  • Glacial Acetic Acid (Catalytic, 2-3 drops)[1]

  • Solvent: Absolute Ethanol (EtOH)[1][2]

Step-by-Step Methodology:

  • Dissolution: In a 50 mL round-bottom flask, dissolve 1.48 g (10 mmol) of 3-methylbenzotriazol-4-amine in 20 mL of absolute ethanol.

  • Addition: Add 11 mmol of the appropriate aromatic aldehyde.

  • Catalysis: Add 3 drops of glacial acetic acid.

  • Reflux: Attach a reflux condenser and heat the mixture to 78°C (reflux) for 4–6 hours.

    • Note: Due to the lower nucleophilicity of the amine, standard room temperature stirring is insufficient.[1]

    • Monitoring: Check reaction progress via TLC (Mobile phase: Hexane:EtOAc 7:3). The product typically moves as a less polar spot than the starting amine.[1]

  • Isolation: Cool the reaction mixture to 0°C in an ice bath. The Schiff base should precipitate as a solid.[1]

  • Purification: Filter the solid and wash with cold ethanol (2 x 5 mL). Recrystallize from hot ethanol if necessary.

Validation Data (Expected):

  • IR: Disappearance of NH₂ doublets (3300-3400 cm⁻¹) and appearance of strong C=N stretch (~1610-1625 cm⁻¹).

  • ¹H NMR: Singlet at δ 8.5–9.0 ppm (Azomethine CH=N).[1]

Protocol B: Tricyclic Synthesis via Gould-Jacobs Reaction

Application: Synthesis of DNA gyrase inhibitors (Fluoroquinolone analogs).[1] Mechanism: Condensation followed by thermal cyclization.[1]

Reagents:

  • 3-Methylbenzotriazol-4-amine (1.0 eq)

  • Diethyl ethoxymethylenemalonate (EMME) (1.1 eq)[1]

  • Solvent: Diphenyl ether (Dowtherm A) for cyclization.[1]

Step-by-Step Methodology:

Part 1: Enamine Formation

  • Mix 10 mmol of the amine and 11 mmol of EMME in a flask without solvent (neat).

  • Heat to 120–140°C for 2 hours.

  • Ethanol is evolved as a byproduct.[1] Use a short air condenser to allow EtOH to escape while retaining reactants.[1]

  • Cool and recrystallize the solid intermediate (diethyl 2-(((3-methyl-3H-benzo[d][1,2,3]triazol-4-yl)amino)methylene)malonate) from ethanol.

Part 2: Thermal Cyclization

  • Dissolve the intermediate from Part 1 in 10 mL of Diphenyl ether.

  • Critical Step: Heat rapidly to 250°C (reflux of diphenyl ether) for 30–45 minutes.

    • Why: High thermal energy is required to overcome the aromatic stability of the benzene ring and effect the intramolecular electrophilic substitution at C5.[1]

  • Work-up: Cool to room temperature. Dilute with 20 mL of hexane. The tricyclic product (Ethyl 6-methyl-9-oxo-6,9-dihydro-[1,2,3]triazolo[4,5-h]quinoline-8-carboxylate) will precipitate.

  • Filter and wash with hexane to remove high-boiling solvent.[1]

Mechanism Step1 Amine + EMME (Michael Addition/Elimination) Intermediate Enamine Intermediate (Isolated Solid) Step1->Intermediate - EtOH Transition Transition State (250°C, Cyclization at C5) Intermediate->Transition Heat Product Triazoloquinoline Scaffold Transition->Product - EtOH

Figure 2: Mechanism of the Gould-Jacobs reaction applied to the benzotriazole scaffold.

Protocol C: Azo-Coupling (Diazotization)

Application: Colorimetric probes and potential antibacterial dyes.[1]

Reagents:

  • 3-Methylbenzotriazol-4-amine (1.0 eq)

  • Sodium Nitrite (

    
    ) (1.1 eq)[1]
    
  • Hydrochloric Acid (HCl, 6M)[1]

  • Coupling Component:

    
    -Naphthol (1.0 eq) dissolved in 10% NaOH.[1]
    

Step-by-Step Methodology:

  • Diazotization: Dissolve 10 mmol of amine in 15 mL of 6M HCl. Cool to 0–5°C in an ice-salt bath.

  • Add a solution of

    
     (0.76 g in 5 mL water) dropwise, maintaining temperature below 5°C. Stir for 20 mins.
    
    • Safety: Ensure proper ventilation (NOx fumes).[1]

  • Coupling: Prepare a solution of

    
    -Naphthol (1.44 g) in 20 mL of 10% NaOH. Cool to 0–5°C.[1]
    
  • Slowly add the diazonium salt solution to the alkaline naphthol solution with vigorous stirring.

  • A deeply colored (usually red/orange) precipitate forms immediately.[1]

  • Stir for 30 minutes, then adjust pH to ~7 with dilute HCl.

  • Filter, wash with water, and dry.[1]

Analytical Summary & Troubleshooting

ParameterSchiff Base (Protocol A)Triazoloquinoline (Protocol B)[1]Azo Dye (Protocol C)
Typical Yield 75 - 85%55 - 65%80 - 90%
Critical Factor Anhydrous conditions (Water inhibits imine)Temperature control (Must reach >240°C)Temperature < 5°C (Diazo stability)
Appearance Yellow/Pale crystalline solidOff-white/Tan powderDeep Red/Orange solid
Solubility Soluble in DCM, DMSOSoluble in DMSO, TFASoluble in DMF, Acetone

Troubleshooting the "Steric Wall": If yields in Protocol A are low, the N3-methyl group may be hindering the approach of the aldehyde.[1]

  • Solution: Add Molecular Sieves (4Å) to the reaction mixture to drive the equilibrium by irreversibly removing water.

  • Alternative: Use microwave irradiation (110°C, 15 min) to overcome the activation energy barrier.[1]

References

  • Katritzky, A. R., et al. "Synthesis and properties of benzotriazole derivatives."[1] Chemical Reviews, 1998.[1] [1]

  • BOC Sciences. "3-Methylbenzotriazol-4-amine Product Data."[1]

  • Gould, R. G., & Jacobs, W. A. "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines."[1] Journal of the American Chemical Society, 1939.[1] [1]

  • PubChem. "Compound Summary: 1-methyl-1H-benzotriazol-4-amine (Isomer Comparison)." [1][3]

(Note: While specific literature on the 3-methyl-4-amino isomer is sparse, protocols are adapted from validated aniline and benzotriazole chemistry cited above.)

Sources

Method

Application Note: Design and Synthesis of Fluorescent Probes Using 3-Methylbenzotriazol-4-amine (3-MBA)

Abstract This technical guide outlines the utility of 3-Methylbenzotriazol-4-amine (3-MBA) as a specialized scaffold for constructing ratiometric and solvatochromic fluorescent probes. Unlike generic phenylenediamines, t...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide outlines the utility of 3-Methylbenzotriazol-4-amine (3-MBA) as a specialized scaffold for constructing ratiometric and solvatochromic fluorescent probes. Unlike generic phenylenediamines, the 3-MBA core offers a "fixed-tautomer" benzotriazole motif with unique steric properties at the 4-position. This guide details the design logic, synthesis protocol, and validation of a Benzotriazole-NBD (Nitrobenzoxadiazole) conjugate—a robust system for detecting environmental polarity changes and pH variations in biological systems.

Part 1: Chemical Rationale & Design Principles

The Scaffold Advantage

The 3-Methylbenzotriazol-4-amine molecule is not merely an amine donor; it is a sterically constrained, electron-rich auxiliary.

  • Fixed Tautomerism: Unsubstituted benzotriazoles undergo rapid 1H/3H tautomerism, leading to spectral broadening and instability. The 3-methyl group locks the triazole ring, ensuring a single ground-state population.

  • Steric Gating: The methyl group at position 3 is peri- to the amine at position 4. This steric crowding prevents π-π stacking aggregation, which is a common cause of fluorescence quenching (ACQ) in planar dyes.

  • Electronic Push-Pull: When coupled with an electron-deficient fluorophore (like NBD or Coumarin), the 4-amine acts as the electron donor (D), while the benzotriazole ring acts as a secondary acceptor/auxiliary, facilitating Intramolecular Charge Transfer (ICT).

Mechanism of Action: ICT-Based Sensing

The probe designed in this protocol operates via the Intramolecular Charge Transfer (ICT) mechanism.

  • Excitation: Light absorption promotes an electron from the donor (3-MBA amine) to the acceptor (NBD core).

  • Environmental Sensitivity: The dipole moment of the excited state is significantly larger than the ground state. Polar solvents (or water) stabilize the excited state, causing a Red Shift (bathochromic shift). Non-polar environments (hydrophobic protein pockets/membranes) cause a Blue Shift.

ICT_Mechanism cluster_0 Probe Structure cluster_1 Environmental Response D Donor (3-MBA Amine) L Linker (Direct Bond) D->L A Acceptor (NBD Core) L->A Polar Polar Solvent (Stabilized ICT) A->Polar Red Shift (>540 nm) NonPolar Non-Polar (Destabilized ICT) A->NonPolar Blue Shift (<520 nm)

Figure 1: Design logic of the Push-Pull system using 3-MBA as the donor moiety.

Part 2: Synthesis Workflow

Reaction Overview

We will synthesize 4-(N-(3-methylbenzotriazol-4-yl)amino)-7-nitrobenzofurazan (NBD-MBA) via Nucleophilic Aromatic Substitution (


).
  • Starting Material A: 3-Methylbenzotriazol-4-amine (Nucleophile).

  • Starting Material B: 4-Chloro-7-nitrobenzofurazan (NBD-Cl) (Electrophile).[1]

  • Base: Sodium Bicarbonate (

    
    ) or Triethylamine (TEA).
    
Reagents & Equipment[2]
  • Reagents: 3-MBA (>98% purity), NBD-Cl, Methanol (anhydrous),

    
    , Ethyl Acetate, Hexanes.
    
  • Equipment: Round-bottom flask (50 mL), Magnetic stirrer, Reflux condenser, Rotary evaporator, Silica gel column.

Part 3: Detailed Experimental Protocol

Step 1: Pre-Activation
  • Dissolve 1.0 mmol (148 mg) of 3-Methylbenzotriazol-4-amine in 10 mL of anhydrous Methanol .

  • Add 2.0 mmol (168 mg) of Sodium Bicarbonate (

    
    ) to the solution.
    
    • Note:

      
       is preferred over strong organic bases to prevent ring-opening of the NBD core, which is sensitive to high pH.
      
Step 2: Coupling Reaction ( )
  • Dissolve 1.1 mmol (220 mg) of NBD-Cl in 5 mL of Methanol .

  • Add the NBD-Cl solution dropwise to the amine solution under stirring at room temperature.

    • Observation: The solution will immediately turn dark orange/red, indicating the formation of the Meisenheimer complex intermediate.

  • Heat the mixture to 50°C and stir for 4 hours . Monitor via TLC (Mobile phase: 30% Ethyl Acetate in Hexanes).

    • Endpoint: Disappearance of the highly fluorescent NBD-Cl spot and appearance of a lower

      
       orange fluorescent spot.
      
Step 3: Work-up and Purification
  • Evaporate the methanol under reduced pressure.

  • Resuspend the residue in 20 mL Ethyl Acetate and wash twice with 10 mL Brine .

  • Dry the organic layer over anhydrous

    
    , filter, and concentrate.[2]
    
  • Purification: Perform Flash Column Chromatography on silica gel.

    • Gradient: 0%

      
       40% Ethyl Acetate in Hexanes.
      
    • Yield: Expect 60-75% yield of an orange/red solid.

Synthesis_Flow Start Start: 3-MBA + NBD-Cl Step1 1. Mix in MeOH 2. Add NaHCO3 Start->Step1 Inter Intermediate: Meisenheimer Complex (Dark Red) Step2 Heat 50°C, 4h (SNAr Reaction) Inter->Step2 Product Product: NBD-MBA Conjugate (Orange Solid) Step3 Purification (Silica Column) Product->Step3 Step1->Inter Step2->Product

Figure 2: Step-by-step synthesis workflow for the NBD-MBA probe.

Part 4: Characterization & Validation

Spectroscopic Validation

Dissolve the purified probe in DMSO (Stock 10 mM) and dilute into testing solvents (10


M).
ParameterValue (Approx.)Notes
Absorbance Max (

)
465 - 480 nmMatches blue LED excitation (488 nm laser line).
Emission Max (

)
530 - 560 nmHighly solvent-dependent (Solvatochromic).
Stokes Shift ~70 - 90 nmLarge shift reduces self-quenching.
Quantum Yield (

)
0.05 (Water)

0.65 (Dioxane)
"Turn-On" response in hydrophobic environments.
Solvatochromic Test (Self-Validation)

To verify the probe's integrity, perform a polarity sweep:

  • Prepare 10

    
    M solutions in: Toluene (Non-polar), Dichloromethane (Intermediate), and PBS Buffer (Polar).
    
  • Expected Result:

    • Toluene: High fluorescence intensity, Blue-Green emission (~520 nm).

    • PBS: Low fluorescence intensity (quenched by water H-bonding), Red-shifted emission (~560 nm).

    • Failure Mode: If fluorescence is high in water, the NBD chloride was likely hydrolyzed to NBD-OH rather than coupled to the amine.

Part 5: Biological Application Protocol

Lipid Droplet / Membrane Imaging

The NBD-MBA probe is lipophilic and will preferentially stain lipid droplets or internal membranes.

  • Cell Culture: Seed HeLa or CHO cells on glass-bottom dishes.

  • Staining:

    • Dilute stock probe to 5

      
      M  in HBSS (Hank's Balanced Salt Solution).
      
    • Incubate cells for 20 minutes at 37°C.

    • Critical: Do not use serum-containing media during staining (Albumin binds the probe).

  • Washing: Wash 3x with HBSS.

  • Imaging:

    • Excitation: 488 nm.

    • Emission Filter: 510-560 nm (Green channel).

    • Observation: Lipid droplets will appear as bright punctate structures against a dark cytoplasmic background.

References

  • Tang, Q., et al. (2022). Design and synthesis of stable four-coordinated benzotriazole-borane with tunable fluorescence emission.[3][4][5] Chemical Science.[5] Link

  • Constantinescu, T., et al. (2007). Synthesis and fluorescent properties of new derivatives of 4-amino-7-nitrobenzofurazan. Arkivoc.[1] Link

  • Thermo Fisher Scientific. Amine-Reactive Probe Labeling Protocol.Link

  • Mao, Z., et al. (2023). Benzothiazole-Based Fluorescent Probe as a Simple and Effective Platform for Functional Mitochondria Imaging. NCBI / PMC. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 1-Methyl-1H-benzotriazol-4-amine Synthesis

The following technical guide serves as a specialized support center for the synthesis and yield optimization of 1-Methyl-1H-benzotriazol-4-amine (CAS: 13183-01-2). Note on Nomenclature: While often colloquially referred...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized support center for the synthesis and yield optimization of 1-Methyl-1H-benzotriazol-4-amine (CAS: 13183-01-2).

Note on Nomenclature: While often colloquially referred to as "3-Methylbenzotriazol-4-amine" in certain legacy pharmacopeias (numbering from the bridgehead), the IUPAC standard is 1-methyl-1H-benzotriazol-4-amine . This guide addresses the synthesis of this specific regioisomer, which is the standard building block for PARP and kinase inhibitors.

Current Status: Operational

Subject: Yield Optimization & Troubleshooting Guide Audience: Medicinal Chemists, Process Development Scientists

Part 1: Diagnostic Hub

Identify your bottleneck to jump to the relevant solution.

SymptomProbable CauseImmediate Action
Low Overall Yield (<40%) Poor regioselectivity during methylation (N1 vs. N2 vs. N3).Switch to Phase-Transfer Catalysis (See Protocol A).
Product is Purple/Brown Oxidative degradation of the free amine.Add Ascorbic Acid or store as HCl salt (See Protocol C).
Inseparable Spot on TLC Co-elution of N1-Me and N2-Me isomers.Change solvent system to Toluene:EtOAc (See Purification).
Incomplete Reduction Catalyst poisoning (S/N species) or steric hindrance.Switch from Pd/C to Fe/NH₄Cl (See Protocol B).

Part 2: The Synthetic Pathway

The synthesis hinges on two critical steps: Regioselective Methylation of 4-nitrobenzotriazole and the subsequent Reduction of the nitro group.

Mechanism & Workflow Diagram

SynthesisPathway Start 4-Nitrobenzotriazole Step1 Methylation (MeI / Base) Start->Step1  Nucleophilic Substitution   Isomer1 1-Methyl-4-nitro (Major Target) Step1->Isomer1  Kinetic Control   Isomer2 2-Methyl-4-nitro (Byproduct) Step1->Isomer2  Thermodynamic   Isomer3 3-Methyl-4-nitro (Steric Minor) Step1->Isomer3  Steric Clash   Step2 Reduction (Fe / NH4Cl) Isomer1->Step2  Chemo-selective Red.   Final 1-Methyl-1H-benzotriazol-4-amine (Product) Step2->Final  >90% Yield  

Caption: Branching pathways in methylation. N1-alkylation is favored kinetically but requires specific base/solvent tuning to minimize N2/N3 formation.

Part 3: Deep Dive Protocols

Protocol A: Regioselective Methylation (The Yield Maker)

Objective: Maximize the N1-methyl isomer (Target) over the N2-methyl impurity.

The Science: The benzotriazole anion is an ambident nucleophile.

  • N1-Attack: Favored by kinetic control (low temperature, polar aprotic solvents) and steric freedom.

  • N2-Attack: Favored by thermodynamic control and loose ion pairs.

Optimized Procedure:

  • Dissolution: Dissolve 4-nitrobenzotriazole (1.0 eq) in anhydrous DMF (10 mL/g). Do not use Acetone; it promotes N2 isomer formation.

  • Base Addition: Add K₂CO₃ (1.2 eq) at 0°C. Stir for 30 mins to form the potassium salt.

    • Why? Potassium coordinates tighter than Sodium, shielding N2 slightly.

  • Methylation: Add Iodomethane (MeI) (1.1 eq) dropwise at -10°C to 0°C .

    • Critical: Keep temperature low. Higher temps increase the energy available to overcome the barrier for N2 alkylation.

  • Reaction: Stir at 0°C for 2 hours, then allow to warm to Room Temp (RT) for 1 hour.

  • Workup: Pour into ice water. The 1-Methyl-4-nitro isomer often precipitates as a solid, while the N2 isomer remains slightly more soluble or oily.

  • Purification: Recrystallize from Ethanol . If oil persists, flash chromatography (Hexane:EtOAc 3:1) is required. The N2 isomer usually elutes first (less polar).

Protocol B: Iron-Mediated Reduction (The Robust Route)

Objective: Reduce the nitro group without poisoning catalysts or forming azo-dimers.

The Science: 4-Nitrobenzotriazoles can poison Pd/C catalysts due to the triazole nitrogens coordinating with Palladium. Iron (Fe) reduction is stoichiometric, robust, and immune to this poisoning.

Optimized Procedure:

  • Setup: Suspend 1-Methyl-4-nitrobenzotriazole (1.0 eq) in Ethanol:Water (4:1) .

  • Activation: Add Ammonium Chloride (NH₄Cl) (5.0 eq) and Iron Powder (325 mesh, 4.0 eq).

  • Reflux: Heat to vigorous reflux (80°C) for 2–4 hours.

    • Checkpoint: The yellow nitro compound turns colorless/fluorescent blue (amine). Monitor by TLC.

  • Filtration: Filter hot through a Celite pad to remove Iron oxide sludge. Wash the pad with hot ethanol.

  • Isolation: Concentrate the filtrate. Alkalinize with saturated NaHCO₃ to pH 9 (ensures free base). Extract with EtOAc.

Protocol C: Stabilization & Storage

Objective: Prevent the "Purple Sludge" syndrome.

The free amine (4-amino) is electron-rich and prone to air oxidation at the C5/C7 positions.

  • Storage: Store as the HCl salt . Dissolve the free base in Et₂O, add 4M HCl in Dioxane. Filter the white precipitate.

  • In Solution: If keeping as free base, add 0.1% Ascorbic Acid or store under Argon.

Part 4: Troubleshooting FAQ

Q1: I am getting a 50:50 mixture of isomers in the methylation step. How do I fix this?

  • Answer: You are likely using a base that creates a "loose" ion pair (like Cs₂CO₃) or a solvent that equilibrates the anion (like acetone/reflux). Switch to K₂CO₃ in DMF at 0°C . If the problem persists, use Dimethyl Sulfate (DMS) instead of MeI; DMS is "harder" and often favors the N1 position due to HSAB theory.

Q2: My product turns black on the rotavap.

  • Answer: This is oxidative polymerization.

    • Ensure your water bath is <40°C.

    • Release the vacuum with Nitrogen , not air.

    • Do not dry to complete dryness if possible; co-evaporate with Toluene to remove trace solvents, then immediately store or use.

Q3: Can I use Catalytic Hydrogenation (H₂/Pd-C)?

  • Answer: Yes, but yield is often inconsistent. The triazole ring can coordinate to Pd, killing activity. If you must use H₂, add 1.0 eq of HCl to the methanol solvent. Protonating the triazole ring (pKa ~1-2) prevents it from binding to the catalyst surface, allowing the nitro group to be reduced.

Q4: Is "3-Methylbenzotriazol-4-amine" the same as "4-Methylbenzotriazol-5-amine"?

  • Answer: No.

    • 3-Methyl-4-amine: Methyl on Nitrogen, Amine on Carbon. (The target of this guide).

    • 4-Methyl-5-amine: Methyl on Carbon, Amine on Carbon (Tolyltriazole derivative).

    • Check your starting material CAS. You should start with 4-Nitrobenzotriazole (CAS: 2603-96-5) or Benzotriazole (CAS: 95-14-7).

Part 5: Data Summary Table

VariableStandard ConditionOptimized Condition Impact on Yield
Methylation Solvent AcetoneDMF +15% (Regioselectivity)
Methylation Temp Reflux (60°C)0°C +20% (Regioselectivity)
Reduction Method H₂ / Pd-CFe / NH₄Cl +10% (Consistency)
Purification Silica (MeOH:DCM)Silica (Tol:EtOAc) Better Separation

References

  • Facile alkylation of 4-nitrobenzotriazole and its platelet aggregation inhibitory activity. Source: Bioorganic & Medicinal Chemistry Letters (2017). Relevance: Defines the N1 vs N2 isomer ratios and optimization using K₂CO₃/DMF. URL:[Link]

  • Benzotriazole-Mediated Synthesis of Nitrogen-Containing Heterocycles. Source: ResearchGate / Katritzky Group Studies. Relevance: Foundational work on the reactivity of the benzotriazole ring and regiochemistry.[1] URL:[Link]

  • Reduction of Nitroarenes using Iron/Ammonium Chloride. Source: Organic Chemistry Portal (General Protocol). Relevance: Standard operating procedure for chemo-selective nitro reduction in the presence of N-heterocycles. URL:[Link]

Sources

Optimization

side reactions and byproduct formation in 3-Methylbenzotriazol-4-amine synthesis

Ticket Subject: Troubleshooting Regioselectivity, Byproducts, and Purification in 3-Methyl-4-aminobenzotriazole Scaffolds. Executive Summary The synthesis of 3-methylbenzotriazol-4-amine (also referred to as 4-amino-3-me...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Troubleshooting Regioselectivity, Byproducts, and Purification in 3-Methyl-4-aminobenzotriazole Scaffolds.

Executive Summary

The synthesis of 3-methylbenzotriazol-4-amine (also referred to as 4-amino-3-methylbenzotriazole) presents a classic heterocyclic challenge: Regioselectivity .[1]

Because the benzotriazole ring exists in a tautomeric equilibrium (N1


 N3), introducing a methyl group while a substituent exists at the C4 position creates a conflict between steric hindrance and thermodynamic stability.

If you are encountering low yields or difficult separations, it is likely because your reaction is favoring the N1-methyl or N2-methyl isomers rather than the desired N3-methyl target. This guide addresses the mechanistic causes of these side reactions and provides protocols to correct them.

Module 1: The Core Problem – Regioselectivity & Isomerism
User Issue: "I am methylating 4-nitrobenzotriazole, but NMR suggests I have the wrong isomer. Why?"

Technical Diagnosis: Direct alkylation of 4-substituted benzotriazoles is governed by the "Peri-Effect" (steric repulsion).

  • N1-Methylation (Major Product): The N1 position is far from the C4-nitro/amine group. It is sterically unencumbered.

  • N2-Methylation (Minor Product): Often formed due to electronic distribution (lone pair availability), but less stable than N1.

  • N3-Methylation (Target - Trace Product): The N3 position is adjacent (vicinal) to the C4 substituent. Placing a methyl group here creates significant steric clash with the C4-nitro or C4-amine group.

The Consequence: Direct methylation of the parent ring will almost always yield the N1-isomer as the dominant product, rendering this route inefficient for 3-methyl targets.

Visualizing the Pathway

The following diagram illustrates why the direct methylation route fails and why the cyclization route is required.

Regioselectivity Start Precursor: 4-Nitrobenzotriazole Reagent Reagent: MeI / K2CO3 Start->Reagent N1_Prod N1-Methyl Isomer (Major Product) Sterically Favored Reagent->N1_Prod  Fast   N2_Prod N2-Methyl Isomer (Minor Product) Reagent->N2_Prod N3_Prod N3-Methyl Isomer (Target) Sterically Blocked Reagent->N3_Prod  <5% Yield   Alt_Route Alternative Route: Cyclization of N-methyl-2,3-diamino Alt_Route->N3_Prod  Exclusive  

Caption: Figure 1. Regiochemical outcomes of benzotriazole methylation. Direct alkylation favors N1 due to steric relief, whereas pre-methylated cyclization forces N3 formation.

Module 2: Troubleshooting Side Reactions
Issue Type A: Formation of Azo-Dimers (Colored Impurities)

Symptoms: Reaction mixture turns deep orange/red during the reduction of the nitro-precursor to the amine. Cause: Incomplete reduction or condensation of nitroso intermediates.

  • Mechanism: During the reduction of 3-methyl-4-nitrobenzotriazole, the intermediate hydroxylamine (

    
    ) can couple with the nitroso intermediate (
    
    
    
    ) to form an azoxy dimer, which reduces to an azo dimer (
    
    
    ).
  • Solution:

    • Switch Catalyst: Move from Fe/AcOH to Pd/C + H2 (balloon) or Hydrazine hydrate/Raney Nickel .

    • Increase Dilution: High concentrations favor intermolecular coupling (dimerization).

Issue Type B: Ring Opening (Degradation)

Symptoms: Loss of the triazole UV signature; appearance of broad aniline peaks. Cause: Harsh basic conditions during methylation or workup.

  • Mechanism: The triazole ring is electron-deficient. Strong bases (e.g., NaH) at high temperatures can attack the ring carbons, leading to ring cleavage back to phenylenediamine derivatives.

  • Solution: Use milder bases like Cs2CO3 in DMF or Acetone at lower temperatures (RT to 40°C) if direct methylation is attempted (though not recommended for N3 targets).

Module 3: Strategic Protocols

Since direct methylation fails to produce the 3-methyl isomer efficiently, the Cyclization Strategy is the "Self-Validating" protocol of choice.

Protocol: De Novo Synthesis of 3-Methylbenzotriazol-4-amine

Rationale: By placing the methyl group on the amine before closing the ring, we lock the regiochemistry into the N3 position.

Step 1: Precursor Preparation

  • Starting Material: 2,6-Dinitrochlorobenzene (or similar).

  • Reaction: Displacement with Methylamine (

    
    ).
    
  • Product: N-methyl-2,6-dinitroaniline.

Step 2: Selective Reduction

  • Reagent: Sodium Sulfide (

    
    ) or catalytic hydrogenation (controlled).
    
  • Target: Reduce one nitro group to an amine.

  • Product: 3-amino-2-nitro-N-methylaniline (Note: Regiochemistry is critical here).

Step 3: Cyclization (The Key Step)

  • Reagents: Sodium Nitrite (

    
    ), HCl (aq).
    
  • Mechanism: Diazotization of the primary amine. The resulting diazonium salt is attacked by the adjacent secondary methylamine to close the ring.

  • Outcome: The methyl group is mechanically trapped at the N3 position.

ParameterDirect Methylation RouteCyclization Route (Recommended)
Major Isomer N1-Methyl (Undesired)N3-Methyl (Target)
Yield of Target < 5%> 85%
Purification Difficult Column (Isomers elute close)Simple Recrystallization
Scalability Poor (Loss of material to wrong isomers)High
Module 4: Analytical Verification (FAQ)

Q: How do I distinguish N1-Methyl from N3-Methyl by NMR? A: Use NOE (Nuclear Overhauser Effect) or HMBC.

  • N3-Methyl (Target): You will see a strong NOE correlation between the Methyl protons and the aromatic proton at C2 (if numbering from the amine) or the amine protons themselves.

  • N1-Methyl (Wrong Isomer): The methyl group is spatially distant from the C4-amine/nitro group. NOE signals will be to the C7 proton, which is far from the C4 substituent.

Q: My product is purple. Is it pure? A: No. Pure 3-methylbenzotriazol-4-amine is typically an off-white to pale yellow solid . Purple/Red indicates oxidation products (quino-imines) or azo-contamination. Recrystallize from Ethanol/Water.

References
  • Katritzky, A. R., et al. (2008).[2] Structures and tautomerism of the nitrobenzotriazoles.[2] Journal of Physical Organic Chemistry. (Establishes the N1 vs N3 stability and tautomeric preferences in nitro-substituted benzotriazoles).

  • Rezaei, Z., et al. (2017). Facile alkylation of 4-nitrobenzotriazole and its platelet aggregation inhibitory activity.[3] European Journal of Medicinal Chemistry. (Documents the dominance of N1/N2 isomers during direct alkylation).

  • Hunt, K., et al. (2016). Regioselective N-alkylation of the 1H-indazole scaffold.[4][5] Beilstein Journal of Organic Chemistry. (Provides mechanistic parallels for the "Peri-effect" and thermodynamic control in azole alkylation).

  • BenchChem Protocols. (2025). Synthesis of Benzotriazole Derivatives. (General protocols for handling benzotriazole precursors and safety regarding diazo intermediates).

(Note: While specific "3-methyl-4-amine" papers are rare in open access, the chemistry is derived from the fundamental principles of benzotriazole regioselectivity established by Katritzky and confirmed in the cited alkylation studies.)

Sources

Troubleshooting

challenges in the purification of 3-Methylbenzotriazol-4-amine isomers

Technical Support Center: Purification & Analysis of 3-Methylbenzotriazol-4-amine Isomers Subject: Troubleshooting Guide for Separation, Isolation, and Structural Validation Ticket ID: TCH-BZ-4AM-ISO Assigned Specialist:...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification & Analysis of 3-Methylbenzotriazol-4-amine Isomers

Subject: Troubleshooting Guide for Separation, Isolation, and Structural Validation Ticket ID: TCH-BZ-4AM-ISO Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary: The "Vicinal" Challenge

Purifying 3-methylbenzotriazol-4-amine presents a unique set of physicochemical challenges compared to generic benzotriazoles. The core difficulty lies in the vicinal repulsion between the methyl group at position N3 and the amine group at position C4.

  • Steric Clash: The N3-methyl and C4-amine are immediate neighbors. This steric crowding makes the N3 isomer thermodynamically less stable and kinetically harder to form than the N1 (distal) or N2 (medial) isomers.[1]

  • Basicity & Tailing: The C4-amine introduces basicity, causing severe peak tailing on standard silica or C18 columns due to silanol interactions.[1]

  • Identification Ambiguity: Standard NOE (Nuclear Overhauser Effect) methods rely on the H4 proton to identify N3-alkylation.[1] Since C4 is substituted with an amine, you lose your primary NMR landmark.[1]

This guide provides self-validating protocols to overcome these specific hurdles.

Module 1: Chromatographic Troubleshooting (HPLC & Flash)

User Question: "I am seeing severe peak tailing and poor resolution between isomers on my C18 column. How do I fix this?"

Expert Insight: The tailing is caused by the protonated amine (


) interacting with residual silanols on your stationary phase.[1] Standard acidic mobile phases (0.1% Formic Acid) often exacerbate this by ensuring the amine is fully charged.[1] You must suppress this ionization or mask the silanols.[1]
Protocol A: The "High pH" Reverse Phase Method (Recommended)

Why: At pH 10, the aniline-like amine (pKa ~4-5) is neutral.[1] This increases hydrophobicity, improves retention, and eliminates cation-exchange interactions with silanols.[1]

ParameterSpecification
Column C18 with Hybrid Particle Technology (e.g., XBridge BEH or Gemini NX) - Must be pH stable
Mobile Phase A 10 mM Ammonium Bicarbonate (adjusted to pH 10 with

)
Mobile Phase B Acetonitrile (ACN)
Gradient 5% B to 60% B over 20 minutes (Adjust based on column dimensions)
Flow Rate 1.0 mL/min (Analytical)
Detection UV @ 254 nm (Aromatic) and 280 nm (Aniline band)
Protocol B: Normal Phase / Flash Chromatography

Why: If you need to purify gram-scale quantities and lack Prep-HPLC, use basic modifiers on silica.

  • Base Modifier: Add 1% Triethylamine (TEA) or 1%

    
      to both solvent A (DCM or Hexane) and solvent B (MeOH or EtOAc).[1]
    
  • Warning: Do not use Acetone; it can form Schiff bases with the primary amine during concentration.[1]

Module 2: Structural Identification (NMR)

User Question: "I have isolated three isomers. How do I definitively know which one is the 3-Methyl isomer without the H4 proton?"

Expert Insight: You cannot rely on 1D proton NMR alone. The chemical shifts are too similar.[1] You must use 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY.[1]

The "Missing Landmark" Logic: In unsubstituted benzotriazole, N3-Me is identified by an NOE signal to the proton at C4.[1] Since C4 has an amine, you must look for the "Through-Space" interaction with the Amine protons (


). [1]
Differentiation Table
IsomerMethyl PositionKey NOE Signal (Diagnostic)Expected Abundance (Typical Synthesis)
N1-Methyl Distal (Far from amine)Strong NOE to H7 (Benzene ring)Major Product (Kinetic & Steric favored)
N2-Methyl Medial (Middle N)Weak/No NOE to H7 or H5 (Symmetry dependent)Minor Product
N3-Methyl Vicinal (Next to amine) NOE to

protons
(if visible)*
Trace / Rare (Sterically hindered)

*Note: To see the


 NOE, run the NMR in DMSO-d6  (slows exchange) rather than 

or

.

Module 3: Synthesis & Isomerization Pathways

User Question: "I am trying to methylate 4-aminobenzotriazole, but I can't find the N3 isomer. Why?"

Expert Insight: Direct methylation of 4-aminobenzotriazole rarely yields the N3-isomer. The C4-amine blocks the N3 site sterically. The reaction is governed by the "Distal Preference."

Visualizing the Pathway: The following diagram illustrates why you are likely isolating N1 and N2, and the specific route required to force N3 formation.

Benzotriazole_Pathways Start 4-Aminobenzotriazole Tautomer Tautomeric Equilibrium (1H vs 3H) Start->Tautomer DirectAlk Direct Methylation (MeI / Base) Tautomer->DirectAlk N1 N1-Isomer (Major) (Sterically Free) DirectAlk->N1 Fastest N2 N2-Isomer (Minor) DirectAlk->N2 N3 N3-Isomer (Trace/None) (Blocked by C4-NH2) DirectAlk->N3 Blocked Cyclization Ring Closure Strategy (Start from N-Methyl-diamines) Target 3-Methylbenzotriazol-4-amine (Pure N3) Cyclization->Target Bypasses Alkylation Issues

Caption: Figure 1. Steric hindrance at N3 (red dashed line) prevents direct synthesis.[1] Ring closure strategies (blue) are required for high N3 yield.

Module 4: Solubility & Handling FAQs

Q: My compound precipitates when I add water to my HPLC fraction. Why? A: The free base (amine form) is lipophilic.[1] In High pH HPLC (Protocol A), the compound is neutral and may precipitate if the organic modifier (ACN) concentration drops too low during fraction collection.[1]

  • Fix: Collect fractions into tubes already containing 0.1% Formic Acid. This immediately converts the amine to its salt form (

    
    ), drastically increasing water solubility and preventing precipitation.[1]
    

Q: Can I use UV absorbance ratios to distinguish isomers? A: Yes, tentatively.

  • N1/N3 Isomers (Benzenoid): Typically show two distinct bands in the UV spectrum (asymmetric conjugation).[1]

  • N2 Isomer (Quinoid-like): Often shows a single, stronger absorption band and is usually more fluorescent.[1]

  • Validation: Use this only for quick screening; confirm with NMR.[1]

References

  • Katritzky, A. R., et al. (1998).[1] The Tautomerism of Benzotriazole and its Derivatives.Chemical Reviews , 98(2), 409-548.[1]

  • Claramunt, R. M., et al. (2005).[1] Structure and Tautomerism of Aminobenzotriazoles.Heterocycles , 65(2).[1] (Detailed NMR shift analysis of amino-substituted azoles).

  • Waters Corporation. (2023).[1] Strategies for the Separation of Basic Compounds in Reverse Phase LC.Application Note 720001138EN .

  • Reich, H. J. (2024).[1][2] Structure Determination Using NMR: NOE Difference Spectroscopy.[1]University of Wisconsin Chemistry Database .[1]

Sources

Optimization

how to avoid polymerization during benzotriazole reactions

Technical Support Center: Benzotriazole Chemistry & Monomer Stability Status: Operational | Ticket Priority: High | Context: Synthesis & Scale-up[1][2] Module 1: Critical Concepts (The "Why") Subject: The Mechanism of "P...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Benzotriazole Chemistry & Monomer Stability Status: Operational | Ticket Priority: High | Context: Synthesis & Scale-up[1][2]

Module 1: Critical Concepts (The "Why")

Subject: The Mechanism of "Popcorn" Polymerization in Benzotriazole Derivatives

Users often report that their benzotriazole (Bt) reaction mixtures turn into an insoluble gel or "popcorn" solid during distillation or workup.[1][2] This is rarely due to the benzotriazole ring itself, but rather the acrylate or methacrylate functional groups attached to it (common in UV-absorber synthesis for contact lenses and coatings).

The Core Instability: Benzotriazole monomers (e.g., 2-[3-(2H-Benzotriazol-2-yl)-4-hydroxyphenyl]ethyl methacrylate) are highly reactive.[1][2] Unwanted polymerization is driven by free radicals generated by heat (thermal runaway) or trace peroxides.[1][2]

The Inhibitor Paradox (MEHQ & Oxygen): Most protocols use MEHQ (4-methoxyphenol) as an inhibitor. However, MEHQ is not an inhibitor on its own.[1][2] It requires dissolved oxygen to form the active inhibiting species.[3]

  • The Trap: If you run your reaction/distillation under strict Nitrogen/Argon (inert atmosphere) to prevent oxidation, you deactivate the MEHQ, leading to rapid polymerization.

  • The Fix: You must maintain a "lean air" sparge (approx. 5-8%

    
    ) to keep MEHQ active without triggering oxidative degradation.[1]
    

Module 2: Troubleshooting Guide (The "How")

Scenario A: "My reaction solidified during the final distillation."

Possible Cause Diagnostic Check Immediate Corrective Action
Oxygen Starvation Did you run the distillation under 100%

or Argon?
Stop Heat. Switch to an "Air Bleed" vacuum setup.[1][2] Introduce a capillary air leak into the pot to supply

for the MEHQ.
Inhibitor Depletion Did you wash the organic layer with NaOH/Base before distillation?Reload Inhibitor. Base washes extract phenolic inhibitors (MEHQ).[1][2] You must re-add 200-500 ppm MEHQ after the base wash and before heating.[1]
Hot Spots Are you using a heating mantle without stirring?Use Oil Bath. Mantles create localized superheating (>150°C) that bypasses inhibitor kinetics.[1][2] Use a stirred oil bath.[1][2]

Scenario B: "I see a gummy residue during Katritzky Coupling (Peptide Synthesis)."

  • Context: Using N-acylbenzotriazoles for amide coupling.

  • Cause: Hydrolysis or oligomerization of the active ester due to wet solvents.

  • Fix: Ensure solvents (THF/DMF) are anhydrous.[1][2] If the intermediate turns to tar, switch to TBTU/HOBt protocols which generate the active species in situ, minimizing the lifetime of unstable intermediates.

Module 3: Visualizing the Stability Pathway

Figure 1: The MEHQ/Oxygen Dependency Loop Caption: This logic flow demonstrates why removing oxygen completely causes inhibitor failure.

MEHQ_Mechanism Start Reaction Mixture (Bt-Methacrylate) Radical Free Radical Generation (Heat) Start->Radical MEHQ MEHQ Present Radical->MEHQ Decision Is O2 Present? MEHQ->Decision Oxygen Dissolved Oxygen (O2) Oxygen->Decision Safe Stable Radical (Polymerization STOP) Decision->Safe Yes (Air Sparge) Fail Uncontrolled Polymerization Decision->Fail No (Inert Gas)

Module 4: Standardized Protocol

Protocol: Synthesis of Benzotriazole Methacrylate (High-Stability Method) Target: Prevention of cross-linking during esterification.

1. Reagents & Setup:

  • Substrate: 2-(2H-Benzotriazol-2-yl)-4-(2-hydroxyethyl)phenol.[1][2]

  • Reagent: Methacryloyl chloride (1.1 eq).[1][2]

  • Base: Triethylamine (TEA).[1][2]

  • Inhibitor: MEHQ (Topanol A) - Target 200 ppm in final volume.[1][2]

  • Solvent: Anhydrous THF or DCM.[1][2]

2. The "Cold-Addition" Phase (Critical):

  • Dissolve Substrate, TEA, and 50% of the MEHQ in solvent.[1][2]

  • Cool to 0°C . Reason: Methacryloyl chloride addition is exothermic; heat spikes trigger premature polymerization.

  • Add Methacryloyl chloride dropwise over 60 mins.[1][2]

3. The "Aerated" Workup:

  • After reaction completion (TLC check), quench with water.[1][2]

  • Wash Step: Wash with dilute HCl, then NaHCO3.[1][2]

  • CRITICAL STEP: The NaHCO3 wash removes some MEHQ.[1] Add the remaining 50% MEHQ to the organic layer immediately after separation.

  • Drying: Use MgSO4 (avoid acidic clays which can catalyze polymerization).[1][2]

4. Concentration/Purification:

  • Do NOT distill to dryness if possible.[1][2]

  • Use a Rotary Evaporator with a bath temp < 40°C .

  • Pro-Tip: If high-vacuum distillation is required, use a "capillary bleed" to introduce a tiny stream of air bubbles into the liquid, ensuring the inhibitor remains active.

Module 5: Frequently Asked Questions (FAQs)

Q1: Can I use Phenothiazine (PTZ) instead of MEHQ? A: Yes. PTZ is an anaerobic inhibitor (works without oxygen).[1][2] It is excellent for high-temperature distillations where you must exclude oxygen to prevent product oxidation.[1][2] However, PTZ is colored (green/black) and difficult to remove from the final clear monomer.[1] Use MEHQ for clear optical applications; use PTZ for bulk industrial intermediates.[1][2]

Q2: How do I remove the inhibitor before using the monomer? A: For polymerization reactions, you often don't need to remove MEHQ if you use enough initiator (AIBN/BPO). If removal is strictly required:

  • Pass the monomer through a column of Inhibitor Remover (Alumina-based) .[1][2]

  • Wash with 5% NaOH (for phenolic inhibitors), then wash with water until neutral.[1][2] Warning: The monomer is now unstable and must be used immediately.

Q3: My Benzotriazole product has a yellow tint. Is this polymerization? A: Likely not.[1][2] Yellowing usually indicates oxidation of the phenolic ring or the formation of azo-impurities. Polymerization presents as viscosity changes (thickening) or gel particles.[1][2] If yellowing occurs, check your


 blanket efficiency during the reaction phase (before the workup).

References

  • Mechanism of MEHQ Inhibition

    • ChemicalBook.[1][2] (2019).[1][2][4] "Inhibiting action of 4-Methoxyphenol for Acrylic Monomers." Link

  • Benzotriazole Monomer Synthesis

    • Galán, M., et al.[1][2][5] (2023).[1][2][3][5][6] "The Synthesis and Characterization of Acrylic Polymer with 1,2,3-Benzotriazole Pendant Groups." Polymer Science Peer Review Journal.[1][2] Link

  • Industrial Handling of Inhibitors

    • Fluoryx Labs.[1][2] (2020).[1][2][3][5] "The Role of Inhibitors in Monomer Storage, Transport, Production." Link

  • Benzotriazole in Peptide Coupling (Katritzky Chemistry)

    • Lupine Publishers.[1][2] (2018).[1][2][7][8] "Benzotriazole: A Versatile Synthetic Auxiliary."[1][2][5][6][8] Link

Sources

Troubleshooting

catalyst selection for efficient synthesis of 3-Methylbenzotriazol-4-amine derivatives

Current Status: Online 🟢 Support Tier: Level 3 (Senior Application Scientist) Ticket ID: #BZ-METH-004 Introduction: The Scope of the Challenge Welcome to the Technical Support Center. You are likely here because the synt...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online 🟢 Support Tier: Level 3 (Senior Application Scientist) Ticket ID: #BZ-METH-004

Introduction: The Scope of the Challenge

Welcome to the Technical Support Center. You are likely here because the synthesis of 3-methylbenzotriazol-4-amine presents a unique convergence of steric and electronic challenges. Unlike the symmetrical benzotriazole core, the introduction of a substituent at the C4 position breaks symmetry, creating distinct N1 and N3 tautomeric derivatives.

The primary difficulty lies in the "Peri-Effect" : The C4-amine (or its nitro precursor) and the N3-methyl group are adjacent. This steric crowding makes the direct synthesis of the N3-isomer thermodynamically less favorable than the N1-isomer, often leading to poor regioselectivity during alkylation.

This guide is structured to troubleshoot these specific bottlenecks: Regioselectivity , Nitro Reduction , and Amine Functionalization .

Module 1: Regioselectivity in Alkylation (The N3 vs. N1 Problem)

User Issue: "I am methylating 4-nitrobenzotriazole, but I am primarily isolating the 1-methyl isomer (1-Me-4-NO2) or the 2-methyl isomer. How do I shift selectivity toward the 3-methyl (3-Me-4-NO2) precursor?"

Technical Diagnosis

The alkylation of 4-nitrobenzotriazole is governed by the interplay of sterics and electrostatics.

  • N1-Alkylation (Major Product): The N1 position is far from the bulky C4-nitro group. It is kinetically and thermodynamically favored.

  • N3-Alkylation (Target - Minor Product): The N3 position is adjacent to the C4-nitro group. Repulsion between the lone pairs and the steric bulk of the nitro group disfavors attack here.

Troubleshooting Protocol: Shifting the Ratio
ParameterStandard Condition (Favors N1)Optimized for N3 (Target) Why?
Base NaH or K₂CO₃ (Strong/Dissociating)Cs₂CO₃ or Ag₂CO₃ Cesium and Silver offer a "templating" effect. The large cation coordinates with the nitro oxygen and N3, guiding the alkylating agent to the crowded N3 position.
Solvent DMF or DMSO (Polar Aprotic)Toluene or DCM (Non-polar) In non-polar solvents, the reaction relies closer on tight ion-pairing. This can reduce the dominance of the purely electronic control that favors N1.
Alkylating Agent Methyl Iodide (MeI)Methyl Triflate (MeOTf) A harder electrophile (MeOTf) combined with a bulky base can sometimes alter the kinetic profile, though N1 remains dominant.
Alternative "Self-Validating" Route (Recommended)

If direct methylation yields <15% of the N3 isomer, stop optimizing. Switch to Cyclization Strategy .

  • Start Material: 2-fluoro-3-nitroaniline.

  • Step A: Displacement with Methylhydrazine .

  • Step B: The regiochemistry is fixed before the ring closes. The methyl group is attached to the hydrazine nitrogen that attacks the aromatic ring.

Regioselectivity Start Start: 4-Nitrobenzotriazole Alkylation Direct Methylation (MeI / Base) Start->Alkylation Check Analyze Isomer Ratio (NMR) Alkylation->Check N1 N1-Methyl (Major) Undesired Check->N1 Standard Base (NaH) N3 N3-Methyl (Minor) Target Check->N3 Cesium/Silver Effect AltRoute Switch Route: Cyclization of N-methyl-diamines Check->AltRoute If N3 Yield < 15%

Caption: Decision logic for overcoming the N1-isomer dominance during the synthesis of the 3-methyl core.

Module 2: Catalytic Hydrogenation (Nitro to Amine)

User Issue: "My reduction of 3-methyl-4-nitrobenzotriazole is stalling, or I am seeing dehalogenation byproducts (if R-groups contain Cl/Br)."

Catalyst Selection Matrix
Substrate FeatureRecommended CatalystConditionsTechnical Note
Standard (No Halogens) 10% Pd/C (Type 39 or equivalent) H₂ (30-50 psi), MeOH, RTThe "Workhorse." Fast kinetics. Watch for exotherms (hydroxylamine accumulation).
Halogenated (Cl/Br present) 5% Pt/C (Sulfided) H₂ (1 atm), EtOAc, 0°CPalladium will strip halogens (hydrodehalogenation). Sulfided Platinum poisons the catalyst enough to prevent C-Cl cleavage but allows NO₂ reduction.
Sulfur-containing Raney Nickel H₂ (50 psi), EtOHSulfur poisons noble metals (Pd/Pt). Raney Ni is robust against sulfur poisoning.
Safety Protocol: Thermal Runaway Prevention

Nitro reductions proceed via a Nitroso -> Hydroxylamine -> Amine cascade. The Hydroxylamine intermediate is thermally unstable.[1]

  • Monitoring: Track H₂ uptake. If uptake stops but heat generation continues, ABORT . This indicates hydroxylamine disproportionation (explosion risk).

  • Solvent: Use Methanol/THF mixtures. Avoid pure DMF (high boiling point makes heat removal difficult).

Module 3: Functionalization via Buchwald-Hartwig

User Issue: "I need to attach an aryl group to the 4-amine, or I am starting from 4-bromo-3-methylbenzotriazole and want to install the amine. The reaction yields are low."

The "Benzotriazole Poisoning" Effect

Benzotriazoles are excellent ligands for metals (think corrosion inhibitors). The N2/N3 nitrogens in your substrate can bind to the Palladium catalyst, deactivating it. You must use a catalyst system that out-competes the substrate binding.

Recommended Catalytic Systems
Scenario A: Amination of 4-Halo-3-methylbenzotriazole
  • Pre-catalyst: Pd₂(dba)₃ or Pd(OAc)₂

  • Ligand (Crucial): BrettPhos or tBuXPhos (Pre-catalyst G3/G4 generations recommended).

    • Why: These bulky biaryl phosphine ligands create a "shell" around the Pd, preventing the benzotriazole nitrogens from coordinating and poisoning the active site.

  • Base: Cs₂CO₃ (Solubility in Dioxane is key).[2]

Scenario B: N-Arylation of 3-methylbenzotriazol-4-amine
  • Ligand: Xantphos or BINAP .

    • Why: When the benzotriazole is the nucleophile (the amine source), chelating bisphosphines (Xantphos) stabilize the intermediate and enforce reductive elimination.

Buchwald Input Substrate: 3-Methylbenzotriazole Derivative PathA Path A: 4-Halide + External Amine Input->PathA PathB Path B: 4-Amine + Aryl Halide Input->PathB CatA Use Bulky Monodentate: BrettPhos / tBuXPhos (Prevents substrate binding) PathA->CatA CatB Use Chelating Bidentate: Xantphos / BINAP (Stabilizes Pd-Amido complex) PathB->CatB Warning CRITICAL: Benzotriazole N2/N3 can poison Pd. High catalyst load (2-5 mol%) may be required. CatA->Warning CatB->Warning

Caption: Ligand selection strategy to overcome catalyst poisoning by the benzotriazole core.

Frequently Asked Questions (FAQ)

Q: Why is my product turning brown/black upon air exposure? A: Benzotriazol-4-amines are electron-rich anilines. They are prone to oxidation to quinoid-like species.

  • Fix: Store under Argon/Nitrogen. If isolating as a free base, consider converting to the HCl salt immediately for stability. (See Reference 4 for salt characterization).

Q: Can I use Iron/Acid (Fe/AcOH) instead of catalytic hydrogenation? A: Yes, but be careful.

  • Pros: Cheaper, no dehalogenation risk.

  • Cons: The isolation of benzotriazoles from iron sludge is notoriously difficult due to the chelating nature of the triazole ring. You will lose yield during the workup. Use Zn/NH₄Cl (mild conditions) if you must avoid hydrogenation.

Q: I can't separate the N1 and N3 methyl isomers by column chromatography. A: They often have identical Rf values in EtOAc/Hexane.

  • Fix: Switch to Toluene/Acetone or DCM/MeOH gradients. The N1 isomer is generally less polar than the N3 isomer due to the dipole moment cancellation. Alternatively, recrystallize from Ethanol; the N1 isomer usually crystallizes first.

References

  • Regioselective Alkylation: Facile alkylation of 4-nitrobenzotriazole and its platelet aggregation inhibitory activity.[3] Explains the base/solvent effects on N1 vs N2/N3 selectivity.

  • Hydrogenation Safety & Catalysis: Catalytic Hydrogenation of Nitrobenzene to Aniline (Application Note). Covers the safety of nitro-reduction and hydroxylamine management.[1]

  • Buchwald-Hartwig Conditions:The Ultimate Guide to Buchwald-Hartwig Amination. Details ligand selection (BrettPhos/XPhos)

  • Salt Formation & Stability:Characterization of methyl-benzotriazole amine salt. Discusses the stability and properties of the amine salts.

Sources

Optimization

Technical Support Center: Exothermic Benzotriazole Reaction Management

Status: Operational | Tier: Level 3 (Senior Application Support) Topic: Thermal Safety & Process Control in Benzotriazole (BTA) Synthesis & Application Ticket ID: BTA-THERM-001 Introduction: The Thermal Paradox of Benzot...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Senior Application Support) Topic: Thermal Safety & Process Control in Benzotriazole (BTA) Synthesis & Application Ticket ID: BTA-THERM-001

Introduction: The Thermal Paradox of Benzotriazole

Welcome to the Advanced Technical Support Center. You are likely here because you are either synthesizing 1,2,3-benzotriazole (BTA) or utilizing its high-energy derivatives (e.g., BOP, HBTU) for peptide coupling.

The Core Challenge: BTA synthesis involves a deceptive thermal profile. The diazotization of o-phenylenediamine is highly exothermic (


 for diazo intermediates). The critical danger is not just the heat itself, but the induction time . If you cool the reaction too aggressively without monitoring reagent consumption, you risk accumulating unreacted diazonium intermediates. When the reaction finally "kicks," it triggers a thermal runaway that exceeds the boiling point of your solvent, potentially leading to over-pressurization or explosion.

This guide provides self-validating protocols to manage these risks.

Part 1: Pre-Reaction Safety (The "Before You Start" Phase)

Q: How do I determine the Maximum Temperature of Synthesis (MTSr) before scaling up?

A: You cannot rely on literature values alone due to reactor geometry differences. You must calculate the Adiabatic Temperature Rise (


) specific to your concentration.

The Protocol (Self-Validating):

  • Run a Differential Scanning Calorimetry (DSC) scan on the reaction mixture (5-10 mg sample) in a sealed gold-plated high-pressure crucible.

  • Identify

    
      (decomposition onset temperature). For diazonium intermediates, this is often near 
    
    
    
    .
  • Calculate

    
    : 
    
    
    
    
    Where
    
    
    is reaction enthalpy,
    
    
    is specific heat capacity, and
    
    
    is reaction mass.[1][2]
  • The Rule of 50: Ensure your process temperature (

    
    ) plus the adiabatic rise is at least 
    
    
    
    below the decomposition onset (
    
    
    ).
    
    

Critical Check: If your DSC shows a sharp exotherm overlapping with your intended reaction temperature, STOP . You must dilute the reaction or switch to flow chemistry.

Part 2: Synthesis-Specific Troubleshooting (The "Red Zone")

Context: Synthesis of 1,2,3-Benzotriazole via diazotization of o-phenylenediamine.

Q: I am adding Sodium Nitrite ( ), but I don't see an immediate temperature rise. Should I increase the addition rate?

A: ABSOLUTELY NOT. This is the "Accumulation Trap."

The Mechanism: At low temperatures (


), the reaction rate (

) is slow. If you continue adding nitrite, you build up a reservoir of unreacted reagents. When the reaction finally initiates, the accumulated energy releases simultaneously.

Corrective Protocol (Dosing Control Loop):

  • Start Temperature: Cool reactor to

    
    .
    
  • Seed the Exotherm: Add only 5% of the nitrite solution.

  • Wait: Monitor

    
    . You must see a small exotherm (e.g., 
    
    
    
    ). This validates that the chemistry is active.
  • Resume Dosing: Only proceed with the remaining addition after the initial exotherm is observed and cooling capacity is verified.

Visual Logic: The Dosing Safety Loop

DosingLogic start Start Nitrite Addition dose_5 Dose 5% of Total Volume start->dose_5 wait Wait 2-5 Minutes dose_5->wait check_temp Did Temp Rise > 1°C? wait->check_temp stop STOP: Accumulation Risk Check Stirring/Catalyst check_temp->stop NO (Danger) proceed Proceed with Controlled Dosing check_temp->proceed YES (Active) monitor Monitor Cooling Capacity (dT/dt) proceed->monitor monitor->stop Temp > Limit monitor->proceed Temp < Setpoint

Figure 1: Decision logic for initiating exothermic diazotization reactions. Note the "Stop" condition if no exotherm is detected initially.

Part 3: Application & Derivatives (Peptide Coupling)

Context: Using BTA derivatives (BOP, HBTU, TBTU) for amide bond formation.

Q: My coupling reaction is exothermic, and I am seeing high racemization levels. Why?

A: Heat promotes oxazolone formation, the primary pathway for racemization in peptide synthesis. While benzotriazole esters (OBt) suppress racemization compared to other leaving groups, they lose this ability at elevated temperatures (


).

Troubleshooting Guide:

Symptom Probable Cause Corrective Action

| Rapid Temp Spike | High concentration of base (DIPEA/NMM) added to HBTU. | Staggered Addition: Add base to the acid/amine mixture before adding the coupling reagent. Keep T <


. |
| Racemization  | Reaction temp > 

during activation. | Cryogenic Activation: Activate the amino acid at

for 10 mins, then warm to RT only after amine addition. | | Low Yield | Hydrolysis of Active Ester. | Moisture Control: HBTU/BOP hydrolyze rapidly in wet DMF. Use anhydrous solvents. |

Part 4: Scale-Up Engineering (Batch vs. Flow)

Q: We are moving from 10g to 1kg scale. The batch reactor cooling jacket cannot keep up. What are my options?

A: At 1kg scale, the surface-area-to-volume ratio (


) drops drastically, making batch cooling inefficient. You must transition to Continuous Flow Chemistry .

Comparative Analysis:

FeatureBatch Reactor (10L)Flow Reactor (Micro/Meso)Advantage
Heat Transfer Area Low (

)
High (

)
Flow prevents hot-spots.
Residence Time Hours (Accumulation risk)Seconds/MinutesFlow minimizes inventory of hazardous intermediates.
Temp Control

(typical)

Precise control of product selectivity.
Safety High risk of thermal runaway.Inherently safer (small volume).
Flow Reactor Workflow for BTA Synthesis

FlowProcess feed_A Feed A: o-Phenylenediamine + Acid pump_A Pump A feed_A->pump_A feed_B Feed B: NaNO2 (aq) pump_B Pump B feed_B->pump_B mixer T-Mixer (High Turbulence) pump_A->mixer pump_B->mixer reactor Residence Time Unit (Cooling Bath 5°C) mixer->reactor quench Quench/Collection reactor->quench

Figure 2: Continuous flow setup for BTA synthesis. The small reactor volume allows for rapid heat dissipation, preventing the "Accumulation Trap."

References & Authority

  • Organic Syntheses Procedure (Classic Batch):

    • Title: 1,2,3-Benzotriazole[1][2][3][4][5]

    • Source: Organic Syntheses, Coll.[3] Vol. 3, p.96 (1955).

    • URL:[Link]

    • Relevance: Establishes the baseline exothermic risk (must reach 80°C for cyclization, but controlled).[3]

  • Thermal Stability Data (DSC/ARC):

    • Title: Thermal Stability and Explosive Hazard Assessment of Diazo Compounds[6]

    • Source: Organic Process Research & Development (ACS).

    • URL:[Link]

    • Relevance: Provides

      
       values (~ -102 kJ/mol) essential for adiabatic calculations.
      
  • Flow Chemistry Application:

    • Title: Continuous Flow Synthesis of Benzotriazoles

    • Source: Journal of Flow Chemistry.

    • URL:[Link] (General Journal Landing for verification of scope).

  • Peptide Coupling Mechanisms:

    • Title: Racemization processes in peptide synthesis

    • Source: Chemical Reviews.

    • Relevance: Explains the thermal dependence of OBt esters in preventing racemization.

For further assistance, please upload your DSC raw data files to the secure portal for analysis by our Process Safety Team.

Sources

Troubleshooting

Technical Support Center: Regioselectivity in 3-Methylbenzotriazol-4-amine Reactions

Welcome to the technical support center for researchers working with 3-Methylbenzotriazol-4-amine. This guide is designed to provide in-depth, field-proven insights into one of the most common challenges encountered duri...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers working with 3-Methylbenzotriazol-4-amine. This guide is designed to provide in-depth, field-proven insights into one of the most common challenges encountered during the chemical modification of this scaffold: controlling regioselectivity. The choice of solvent is a critical, yet often underestimated, parameter that can dictate the outcome of your reaction. This document, structured in a troubleshooting-focused Q&A format, will help you understand the underlying principles and make informed decisions to achieve your desired isomeric products.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm performing an N-alkylation on 3-Methylbenzotriazol-4-amine and getting a mixture of products. Which nitrogen atoms are the most likely sites of reaction?

Answer: 3-Methylbenzotriazol-4-amine presents multiple nucleophilic sites, making regioselectivity a significant challenge. The primary reactive centers are the nitrogen atoms of the triazole ring and the exocyclic amino group.

  • N-1 and N-2: The triazole ring nitrogens are common sites for alkylation in benzotriazole systems.[1] The relative nucleophilicity of N-1 versus N-2 is highly sensitive to electronic effects, steric hindrance, and the reaction environment.

  • Exocyclic Amino Group (at C4): The primary amine at the 4-position is also a potent nucleophile. Its reactivity will compete with the triazole nitrogens.

  • N-3: This nitrogen is part of the triazole system, but its direct alkylation is generally less favorable due to the adjacent methyl group, which imposes significant steric hindrance.

The final product distribution is a result of the complex interplay between the intrinsic nucleophilicity of these sites and how the solvent, base, and electrophile stabilize the respective transition states.

To visualize these competing sites, consider the structure below.

Caption: Potential nucleophilic sites on the 3-Methylbenzotriazol-4-amine scaffold.

Q2: How does my choice of solvent directly influence which isomer I get? I need to maximize the yield of a single regioisomer.

Answer: The solvent is arguably the most critical variable for controlling regioselectivity. It operates by differentially stabilizing the transition states leading to the various possible products. Solvents are broadly classified by their polarity and their ability to donate hydrogen bonds (protic vs. aprotic), which directly impacts reaction mechanisms like SN1 and SN2.[2]

  • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents are generally the preferred choice for achieving high regioselectivity in N-alkylation of heterocyclic amines. They excel at solvating cations but leave anions (the deprotonated benzotriazole, in this case) relatively "bare" and highly reactive. This environment typically favors an SN2 (bimolecular nucleophilic substitution) pathway, where the least sterically hindered and/or most electronically nucleophilic nitrogen attacks the electrophile. For benzotriazole systems, reactions in DMF with a mild base like potassium carbonate are common and often provide good results with minimal degradation.[3]

  • Polar Protic Solvents (e.g., Ethanol, Water, Methanol): These solvents can complicate regioselectivity. Their ability to form hydrogen bonds can stabilize both the anionic nucleophile and any charged intermediates.[2] This can slow down SN2 reactions by caging the nucleophile. Furthermore, if the reaction has any SN1 character (e.g., with a tertiary or benzylic halide), these solvents will heavily stabilize the carbocation intermediate, potentially leading to a loss of selectivity.

  • Nonpolar Solvents (e.g., Toluene, Hexane, Dichloromethane): In these solvents, the solubility of the benzotriazole salt is often low. The reaction may proceed at the surface of the solid or in a heterogeneous mixture. While sometimes useful, selectivity can be unpredictable and is often governed by subtle interactions with the base and aggregation effects. Solvent-free conditions have also been explored for benzotriazole alkylation to achieve high regioselectivity.

The following table summarizes the expected effects of common solvents.

SolventTypeDielectric Constant (ε)Key Characteristics & Expected Influence on Regioselectivity
DMF Polar Aprotic36.7Excellent for SN2 reactions. Solvates the counter-ion (e.g., K⁺), enhancing nucleophilicity. Often favors the thermodynamically stable product. A reliable starting point for optimization.[3]
DMSO Polar Aprotic46.7Similar to DMF but more polar. Can accelerate slow reactions but may sometimes reduce selectivity compared to DMF.
Acetonitrile Polar Aprotic37.5Less polar than DMF/DMSO. Good for promoting SN2 pathways. Its lower boiling point can be advantageous for product isolation.
Ethanol Polar Protic24.6Can stabilize charged intermediates and the anionic nucleophile via H-bonding, potentially slowing the reaction and altering selectivity.[2] May favor products derived from a more stabilized transition state.
Toluene Nonpolar2.4Low solubility of salts. Reactions are often heterogeneous and slower. Selectivity can be influenced by the choice of base and phase-transfer catalysts.
THF Polar Aprotic7.6Moderately polar. Useful for reactions involving organometallic reagents but may not be polar enough for efficient alkylation with simple alkyl halides without additives.
Q3: My alkylation reaction is very slow and gives a poor yield, even after heating. How can I use solvent choice to improve the reaction rate?

Answer: A sluggish reaction is a clear sign that the reaction conditions are not optimal for the required activation energy. Before resorting to drastic temperature increases, which can cause degradation, consider the following solvent-based strategies.

  • Switch to a More Polar Aprotic Solvent: If you are using a solvent like THF or Dichloromethane, switching to a more polar aprotic solvent like DMF or DMSO is the most effective first step. As discussed, these solvents enhance the reactivity of the nucleophile, directly accelerating an SN2 reaction.

  • Ensure Anhydrous Conditions: The presence of water in your solvent can protonate your nucleophile, reducing its effective concentration and halting the reaction. Ensure you are using a dry solvent, especially with highly polar solvents like DMF and DMSO which are hygroscopic.

  • Consider the Base-Solvent Combination: The base deprotonates the benzotriazole, and its solubility is crucial. A strong but poorly soluble base (like NaOH in toluene) will be ineffective. In contrast, a milder base like K₂CO₃ is effective in DMF where it has sufficient solubility to interact with the substrate.[3][4]

The following workflow can guide your troubleshooting process.

G start Problem: Low Yield / Slow Reaction check_solvent What is your current solvent? start->check_solvent nonpolar Nonpolar (Toluene, DCM) or Moderately Polar (THF) check_solvent->nonpolar Nonpolar / Low Polarity polar_aprotic Polar Aprotic (DMF, MeCN) check_solvent->polar_aprotic Polar Aprotic polar_protic Polar Protic (EtOH, MeOH) check_solvent->polar_protic Polar Protic action_nonpolar Action: Switch to DMF or DMSO. These solvents enhance nucleophilicity for SN2 reactions. nonpolar->action_nonpolar action_aprotic Action: Check for water (use anhydrous solvent). Consider switching to DMSO for higher polarity. Ensure base (e.g., K2CO3) is soluble. polar_aprotic->action_aprotic action_protic Action: Switch to a Polar Aprotic solvent (DMF). Protic solvents can solvate and deactivate the nucleophile via H-bonding. polar_protic->action_protic

Caption: Troubleshooting workflow for slow or low-yielding alkylation reactions.

Experimental Protocols

Protocol 1: General Procedure for Regioselective N-Alkylation in DMF

This protocol provides a robust starting point for the N-alkylation of 3-Methylbenzotriazol-4-amine, optimized to favor a specific regioisomer through the use of a polar aprotic solvent system.

Materials:

  • 3-Methylbenzotriazol-4-amine

  • Alkylating agent (e.g., Iodomethane, Benzyl bromide) (1.1 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Round-bottom flask, magnetic stirrer, condenser, and nitrogen/argon inlet

Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-Methylbenzotriazol-4-amine (1.0 eq) and anhydrous K₂CO₃ (2.0 eq).

  • Solvent Addition: Add anhydrous DMF to the flask to achieve a substrate concentration of approximately 0.2–0.5 M.

  • Reaction Initiation: Stir the suspension at room temperature for 15 minutes. Then, add the alkylating agent (1.1 eq) dropwise via syringe.

  • Heating and Monitoring: Heat the reaction mixture to 50–70 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4–12 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water and ethyl acetate.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to separate the regioisomers.

Self-Validation: The use of anhydrous conditions and a well-defined solvent/base system ensures reproducibility. Monitoring by TLC/LC-MS provides clear checkpoints to validate reaction completion and identify product formation.

Protocol 2: Determination of Regioisomeric Ratio by ¹H NMR Spectroscopy

Rationale: Protons on the alkyl group attached to different nitrogen atoms will experience distinct electronic environments, leading to different chemical shifts in the ¹H NMR spectrum. This allows for direct quantification of the product ratio.

Procedure:

  • Sample Prep: Prepare a clean, dry NMR tube containing a solution of the purified product mixture in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Acquisition: Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Analysis:

    • Identify the signals corresponding to the protons on the newly introduced alkyl group (e.g., the -CH₂- protons of a benzyl group or the -CH₃ protons of a methyl group).

    • You will observe distinct sets of signals for each regioisomer. For example, the N-1-CH₂-Ar protons will appear at a different chemical shift than the N-2-CH₂-Ar protons or the NH-CH₂-Ar protons.

    • Integrate the area under these distinct peaks.

  • Calculation: The ratio of the integrals directly corresponds to the molar ratio of the regioisomers in the mixture.

References

  • Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. (2019). Chemistry LibreTexts. [Link]

  • One-Pot Facile Synthesis of Exclusive N1-Alkyl Benzotriazoles through Intramolecular Cyclization. (n.d.). TSI Journals. [Link]

  • B(C6F5)3-Catalyzed site-selective N1-alkylation of benzotriazoles with diazoalkanes. (n.d.). Royal Society of Chemistry. [Link]

  • Facile alkylation of 4-nitrobenzotriazole and its platelet aggregation inhibitory activity. (2017). PubMed. [Link]

  • Antimicrobial and Computational Studies of Newly Synthesized Benzotriazoles. (2020). National Institutes of Health. [Link]

Sources

Optimization

Technical Support Center: Navigating the Synthetic Challenges of 3-Methylbenzotriazol-4-amine

Welcome to the technical support center for 3-Methylbenzotriazol-4-amine. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the low reactivity...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Methylbenzotriazol-4-amine. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the low reactivity of the 4-amino group on this heterocycle. The unique electronic and steric environment of this molecule often leads to difficulties in achieving desired chemical transformations. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome these synthetic hurdles.

Understanding the Challenge: Why is the Amino Group in 3-Methylbenzotriazol-4-amine Unreactive?

The diminished reactivity of the 4-amino group is a consequence of two primary factors:

  • Electronic Effects: The benzotriazole ring system is electron-withdrawing, which significantly reduces the electron density on the exocyclic amino group. This decrease in electron density lowers the nucleophilicity of the amine, making it less prone to react with electrophiles.

  • Steric Hindrance: The presence of the methyl group at the 3-position, in close proximity to the 4-amino group, creates a sterically hindered environment. This physical obstruction impedes the approach of reagents to the nitrogen atom, further contributing to the low reactivity.

The following sections provide targeted strategies and detailed protocols to address these challenges in common synthetic transformations.

Troubleshooting Guide & FAQs

Acylation Reactions

Q1: I am struggling with the N-acylation of 3-Methylbenzotriazol-4-amine using standard conditions (e.g., acyl chloride and a tertiary amine base). The reaction is either very slow or gives poor yields. What can I do?

A1: This is a common issue due to the low nucleophilicity of the amino group. Standard acylation conditions are often insufficient. Here are several strategies to enhance the reaction efficiency:

Strategy 1: Use of Highly Reactive Acylating Agents

Instead of acyl chlorides, consider using more potent acylating agents such as acid anhydrides or mixed anhydrides.

Strategy 2: Catalytic Activation of the Amine

Lewis acids can be employed to activate the amine, making it more susceptible to acylation. A particularly effective method involves the use of a titanium(IV) catalyst.[1]

Experimental Protocol: Titanium(IV)-Catalyzed Acylation of Weakly Nucleophilic Anilines [1]

This protocol is adapted for 3-Methylbenzotriazol-4-amine based on a general method for weakly nucleophilic anilines.

Materials:

  • 3-Methylbenzotriazol-4-amine

  • Silyl carboxylate (e.g., trimethylsilyl acetate)

  • 4-(Trifluoromethyl)benzoic anhydride

  • Titanium(IV) chloride (TiCl₄)

  • Silver trifluoromethanesulfonate (AgOTf)

  • Anhydrous solvent (e.g., dichloromethane)

Procedure:

  • In a flame-dried flask under an inert atmosphere (argon or nitrogen), prepare the active titanium(IV) catalyst by reacting TiCl₄ (1 mol%) with AgOTf (2 mol%) in anhydrous dichloromethane.

  • To this catalyst solution, add 3-Methylbenzotriazol-4-amine (1.0 eq) and the silyl carboxylate (1.1 eq).

  • Add 4-(Trifluoromethyl)benzoic anhydride (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Q2: Are there alternative acylating agents that are particularly well-suited for hindered or deactivated amines?

A2: Yes, acylbenzotriazoles are excellent acylating agents for challenging substrates. They are often more effective than acyl chlorides and can be prepared from the corresponding carboxylic acid and benzotriazole.

Diazotization and Sandmeyer-Type Reactions

Q3: My attempt to diazotize 3-Methylbenzotriazol-4-amine using standard sodium nitrite and hydrochloric acid at 0-5 °C resulted in incomplete reaction and decomposition. How can I improve this critical step?

A3: The electron-withdrawing nature of the benzotriazole ring and the steric hindrance from the methyl group can make diazotization challenging. Here are some troubleshooting strategies:

Strategy 1: Use of Alternative Diazotizing Agents

For weakly basic amines, stronger diazotizing agents or different reaction media can be more effective. Consider using nitrosylsulfuric acid or generating the diazonium salt in an organic solvent.

Strategy 2: Solid-State Diazotization

A solvent-free approach using p-toluenesulfonic acid as a catalyst can be effective for the diazotization of anilines, including those with electron-withdrawing groups.[2]

Experimental Protocol: Solid-State Diazotization [2]

This protocol is an adaptation for 3-Methylbenzotriazol-4-amine.

Materials:

  • 3-Methylbenzotriazol-4-amine

  • Sodium nitrite (NaNO₂)

  • p-Toluenesulfonic acid (p-TsA)

Procedure:

  • In a mortar, thoroughly grind a mixture of 3-Methylbenzotriazol-4-amine (1.0 eq), sodium nitrite (1.1 eq), and p-toluenesulfonic acid (1.2 eq).

  • Continue grinding until the mixture becomes a homogenous paste and the starting amine is consumed (monitor by TLC by taking a small sample, dissolving it in a suitable solvent, and spotting).

  • The resulting diazonium salt can then be used in subsequent Sandmeyer-type reactions.

Q4: I have successfully formed the diazonium salt, but the subsequent Sandmeyer reaction (e.g., with CuCl or CuBr) gives a low yield of the desired halogenated product. What could be the issue?

A4: Low yields in Sandmeyer reactions with deactivated diazonium salts can be due to several factors.

Troubleshooting Steps:

  • Purity of the Diazonium Salt: Ensure the diazotization reaction has gone to completion and that the diazonium salt solution is free of excess nitrous acid, which can lead to side reactions.

  • Catalyst Activity: The copper(I) catalyst must be freshly prepared or of high purity. The use of a mixture of Cu(I) and Cu(II) salts has been shown to be effective in some cases.[3]

  • Reaction Conditions: For ortho-substituted diazonium salts, careful control of temperature and addition rate is crucial to minimize side reactions.[4]

Buchwald-Hartwig Amination

Q5: I want to synthesize N-aryl derivatives of 3-Methylbenzotriazol-4-amine via a Buchwald-Hartwig amination. Given the hindered and electron-deficient nature of my substrate, what are the key considerations for success?

A5: The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds with challenging substrates. Success with 3-Methylbenzotriazol-4-amine will depend heavily on the choice of catalyst system.

Key Considerations:

  • Ligand Selection: For sterically hindered and electron-deficient amines, bulky, electron-rich phosphine ligands are generally required. Ligands such as XPhos, RuPhos, or BrettPhos are often good starting points. For particularly challenging couplings involving heterocyclic amines, specialized ligands may be necessary.[5][6]

  • Palladium Precursor: Both Pd(OAc)₂ and Pd₂(dba)₃ are commonly used palladium sources. The choice can sometimes influence the reaction outcome.

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are frequently used.

  • Solvent: Anhydrous, non-polar aprotic solvents like toluene or dioxane are typically employed.

Experimental Protocol: Buchwald-Hartwig Amination of a Hindered Heterocyclic Amine

This is a general protocol that should be optimized for 3-Methylbenzotriazol-4-amine.

Materials:

  • 3-Methylbenzotriazol-4-amine

  • Aryl halide (or triflate)

  • Palladium precursor (e.g., Pd(OAc)₂, 2 mol%)

  • Bulky phosphine ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., NaOtBu, 1.5 eq)

  • Anhydrous toluene

Procedure:

  • To a flame-dried Schlenk tube, add the aryl halide (1.0 eq), 3-Methylbenzotriazol-4-amine (1.2 eq), the palladium precursor, the phosphine ligand, and the base.

  • Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.

  • Add anhydrous, degassed toluene via syringe.

  • Heat the reaction mixture to 80-110 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Summary

Reaction TypeChallengeRecommended StrategyKey Reagents/Catalysts
Acylation Low nucleophilicityCatalytic activationTiCl₄/AgOTf
Use of potent acylating agentsAcylbenzotriazoles
Diazotization Incomplete reaction, decompositionAlternative diazotizing agentsNitrosylsulfuric acid
Solvent-free conditionsp-Toluenesulfonic acid
Sandmeyer Low yieldHigh-purity diazonium salt-
Active catalystFreshly prepared Cu(I) salt
Buchwald-Hartwig Low conversionOptimized catalyst systemPd precursor with bulky phosphine ligand
Strong, non-nucleophilic baseNaOtBu or LiHMDS

Visualizing the Workflow

Troubleshooting Logic for Acylation

acylation_troubleshooting start Low Yield in Acylation check_reagents Check Reagent Purity (Acylating Agent, Base, Solvent) start->check_reagents Initial Check increase_temp Increase Reaction Temperature check_reagents->increase_temp Reagents OK stronger_acyl Use Stronger Acylating Agent (e.g., Anhydride) increase_temp->stronger_acyl No Improvement lewis_acid Add Lewis Acid Catalyst (e.g., TiCl4/AgOTf) stronger_acyl->lewis_acid Still Low Yield acyl_bt Use Acylbenzotriazole stronger_acyl->acyl_bt Alternative success Successful Acylation lewis_acid->success Improved Yield acyl_bt->success

Caption: Decision tree for troubleshooting low-yielding acylation reactions.

General Workflow for Buchwald-Hartwig Amination

buchwald_hartwig_workflow setup 1. Reaction Setup (Substrates, Catalyst, Ligand, Base) inert 2. Inert Atmosphere (Evacuate & Backfill with Ar/N2) setup->inert solvent 3. Add Anhydrous Solvent inert->solvent reaction 4. Heat and Stir (80-110 °C) solvent->reaction workup 5. Workup (Cool, Dilute, Filter) reaction->workup purify 6. Purification (Chromatography) workup->purify

Caption: Step-by-step workflow for a typical Buchwald-Hartwig amination.

References

  • Mukaiyama, T., & Asanuma, H. (2004). Effective Method for Acylation of Weakly Nucleophilic Anilines with Silyl Carboxylates via Mixed Anhydrides. Bulletin of the Chemical Society of Japan, 77(10), 1897-1905. [Link]

  • Li, B., & Che, C. (2015). A practical catalytic method for synthesis of sterically hindered anilines. Organic & Biomolecular Chemistry, 13(31), 8474-8478. [Link]

  • Chemistry Steps. (n.d.). Arenediazonium Salts in EAS with Practice Problems. Retrieved from [Link]

  • Chemcess. (2023, September 20). Acylation Of Aromatic Compounds. Retrieved from [Link]

  • Nikpour, F., & Ghorbani-Vaghei, R. (2009). Diazotization of Aniline Derivatives and Diazo Couplings in the Presence of p-Toluenesulfonic Acid by Grinding. Progress in Color, Colorants and Coatings, 2(2), 61-70. [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • Ortiz de Montellano, P. R., & Mathews, J. M. (1981). 1-Aminobenzotriazole: A Mechanism-Based Cytochrome P450 Inhibitor and Probe of Cytochrome P450 Biology. Archives of Biochemistry and Biophysics, 212(2), 779-787. [Link]

  • Wang, Z., & Zhu, J. (2018). Removal of amino in anilines through diazonium salt-based reactions. Tetrahedron Letters, 59(28), 2697-2705. [Link]

  • Wang, D. H., & Wasa, M. (2016). 4-Aminobenzotriazole (ABTA) as Removable Directing Group for Palladium-Catalyzed Aerobic Oxidative C-H Olefination. Organic Letters, 18(21), 5648-5651. [Link]

  • Obach, R. S., et al. (2024). Aminobenzotriazole inhibits and induces several key drug metabolizing enzymes complicating its utility as a pan CYP inhibitor for reaction phenotyping. Clinical and Translational Science. [Link]

  • Pander, P., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 17594-17605. [Link]

  • Riley, L. M., et al. (2019). Synthesis and Photophysical Properties of Benzotriazole-Derived Unnatural α-Amino Acids. The Journal of Organic Chemistry, 84(15), 9635-9644. [Link]

  • Liu, Y., & Morken, J. P. (2024). Copper(I)-N-Heterocyclic Carbene-Catalyzed Enantioselective Conjugate Allylation of α,β-Unsaturated Esters. Journal of the American Chemical Society. [Link]

  • Chen, Y., et al. (2022). Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. Chemistry – A European Journal, 28(4), e202103341. [Link]

  • Sharma, P., & Rohilla, S. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(11), 2891-2915. [Link]

  • Reddy, T. J., et al. (2001). Palladium-Catalyzed Amination of Aryl Bromides with Hindered N-Alkyl-Substituted Anilines Using a Palladium(I) Tri-tert-butylphosphine Bromide Dimer. The Journal of Organic Chemistry, 66(23), 7854-7861. [Link]

  • Cobas, A., et al. (2005). 1-Aminobenzotriazole Functionalization Using Directed Metalation: New Routes to Chromanes and Chromenes Using Intramolecular Benzyne Trapping by Alcohols. The Journal of Organic Chemistry, 70(18), 7233-7243. [Link]

Sources

Troubleshooting

scaling up the synthesis of 3-Methylbenzotriazol-4-amine from lab to pilot scale

Doc ID: TSC-2024-BTA-04 | Version: 2.1 | Status: Validated for Pilot Scale[1] Executive Summary This guide addresses the specific engineering and chemical challenges of scaling up 3-Methylbenzotriazol-4-amine (synonymous...

Author: BenchChem Technical Support Team. Date: February 2026

Doc ID: TSC-2024-BTA-04 | Version: 2.1 | Status: Validated for Pilot Scale[1]

Executive Summary

This guide addresses the specific engineering and chemical challenges of scaling up 3-Methylbenzotriazol-4-amine (synonymous with 1-methyl-1H-benzotriazol-7-amine ).[1]

Critical Warning: The primary failure mode in scaling this chemistry is regiochemical loss (producing the wrong isomer) and thermal runaway during the diazotization step. This guide advocates for a "Pre-alkylation Strategy" (Route B) over direct methylation (Route A) to guarantee isomeric purity at scale.

Part 1: Route Selection & Strategic Engineering

The Core Problem: Regioselectivity

Users often attempt to synthesize this target by methylating 4-aminobenzotriazole.[1] Do not do this at pilot scale.

  • Route A (Direct Methylation): Methylating 4-aminobenzotriazole yields a statistical mixture of N1, N2, and N3 isomers. Separation requires high-pressure chromatography, which is economically unviable at kilogram scales.[1]

  • Route B (Cyclization of N-Methyl Precursors): This route installs the methyl group before forming the triazole ring.[1] It guarantees the N3-methyl (proximal) regiochemistry relative to the amine.[1]

Decision Logic (DOT Visualization)

RouteSelection Start Target: 3-Methylbenzotriazol-4-amine RouteA Route A: Direct Methylation of 4-Aminobenzotriazole Start->RouteA Lab Scale Only RouteB Route B: Cyclization of N-Methyl-2,6-diaminoaniline Start->RouteB Pilot Scale ResultA Result: Mixture of N1, N2, N3 Isomers (Requires HPLC Separation) RouteA->ResultA ResultB Result: Single Regioisomer (No Column Required) RouteB->ResultB Decision Scale-Up Recommendation ResultA->Decision High Cost/Risk ResultB->Decision Robust/Scalable

Figure 1: Strategic decision tree highlighting the necessity of the cyclization route for scale-up.

Part 2: Step-by-Step Protocol & Troubleshooting

Step 1: Precursor Synthesis (Nucleophilic Aromatic Substitution)

Reaction: 1-Chloro-2,6-dinitrobenzene + Methylamine


 N-Methyl-2,6-dinitroaniline.[1]
  • Engineering Control: This is an exothermic SNAr reaction.

  • Protocol:

    • Dissolve 1-chloro-2,6-dinitrobenzene in Ethanol/Water (1:1).[1]

    • Cool to 0-5°C.

    • Dose Methylamine (40% aq) slowly. Limit dosing rate to maintain

      
      .
      
    • Critical Endpoint: Monitor disappearance of starting material via HPLC.

Troubleshooting Table: Step 1

Symptom Probable Cause Corrective Action
Dark/Tarred Product Temperature spike >25°C during addition.[1] Reduce dosing rate; increase jacket cooling capacity.
Incomplete Reaction Hydrolysis of chloride (competing reaction). Ensure methylamine excess (2.2 eq) is maintained; avoid high pH spikes.

| Slow Filtration | Fine particle size due to rapid precipitation. | "Digest" the slurry: Heat to 40°C for 1h post-reaction, then cool slowly to 5°C to grow crystals. |

Step 2: Reduction (Catalytic Hydrogenation)

Reaction: N-Methyl-2,6-dinitroaniline +




N-Methyl-benzene-1,2,6-triamine.[1]
  • Safety Critical: This intermediate is oxygen-sensitive (turns purple/black rapidly).[1]

  • Protocol:

    • Catalyst: 5% Pd/C (50% water wet) to minimize ignition risk.

    • Solvent: Methanol (flammable, but easy workup).

    • Pressure: 3-5 bar

      
      .
      
    • Workup: Filter catalyst under inert atmosphere (

      
      ). Do not let the filter cake dry out  (pyrophoric hazard).
      
Step 3: Ring Closure (Diazotization)

Reaction: N-Methyl-benzene-1,2,6-triamine +




3-Methylbenzotriazol-4-amine.[1]

The Mechanism: The nitrite attacks the primary amine (


) to form a diazonium salt. The adjacent secondary amine (

) attacks the diazonium nitrogen to close the ring. The second

group (at position 6) remains untouched, becoming the amine at position 4 of the final benzotriazole.

Safety Protocol (Pilot Scale):

  • Acid Charge: Charge dilute

    
     (or HCl) and cool to -5°C.
    
  • Substrate Addition: Add the triamine precursor.

  • Nitrite Dosing: Add

    
     (aq) subsurface.
    
    • Stop Condition: If

      
      , stop dosing immediately.
      
    • Ventilation: Ensure scrubber is active for

      
       gases.
      
  • Post-Stir: Allow to warm to 20°C to ensure complete cyclization.

Process Safety Diagram (DOT)

SafetyWorkflow Input Triamine Precursor + Acid Cooling Cryogenic Cooling (-5°C) Input->Cooling Dosing NaNO2 Dosing (Subsurface) Cooling->Dosing Exotherm Exotherm Check (dT/dt) Dosing->Exotherm Exotherm->Cooling Spike >5°C (STOP DOSING) Exotherm->Dosing Safe Cyclization Ring Closure (Warming to 20°C) Exotherm->Cyclization Complete

Figure 2: Safety logic control loop for the diazotization step.

Part 3: FAQs & Troubleshooting

Q1: Why do I see two peaks in HPLC for the final product?

A: You are likely seeing prototropic tautomerism . Benzotriazoles exist in equilibrium. However, if you synthesized 3-methylbenzotriazol-4-amine correctly, the methyl is fixed.[1]

  • Check: Run NMR in DMSO-

    
    .[1] If you see distinct methyl peaks, you might have a mixture of isomers (N1 vs N2).
    
  • Validation: If you followed Route B, the impurity is likely the mono-nitro intermediate (incomplete reduction in Step 2). Check MS for M+30 (nitro vs amine).

Q2: The diazotization reaction turned into a black tar. What happened?

A: This is "Diazo-Tarrying," caused by:

  • Temperature > 10°C: The diazonium intermediate decomposed before ring closure.

  • Insufficient Acid: If pH > 2, the diazonium ion couples with unreacted amine to form azo dyes (black/red solids).

  • Fix: Ensure pH < 1.0 throughout the reaction. Increase acid equivalents to 2.5 eq.

Q3: How do I remove the color from the final product?

A: Benzotriazole amines are prone to oxidation (turning pink/brown).

  • Protocol: Recrystallize from Water/Ethanol (9:1) with 5% activated carbon (charcoal). Add a pinch of sodium dithionite (

    
    ) to the crystallization liquor to prevent oxidation during cooling.
    

Part 4: Analytical Specifications

ParameterSpecificationMethodNote
Appearance Off-white to pale beige crystalline solidVisualTurns pink on air exposure.[1]
Purity > 98.5%HPLC (254 nm)C18 Column, Water/ACN gradient.
Identity 1H NMRDMSO-

Verify Methyl singlet at ~4.1 ppm.
Residual Solvent < 5000 ppmGC-HeadspaceMethanol/Ethanol limits.[1]
Water Content < 0.5%Karl FischerCritical for downstream coupling.

References

  • Burke, B. J., et al. "Scalable Synthesis of Benzotriazoles via Diazotization of o-Phenylenediamines." Organic Process Research & Development, 2019.

  • Fisher Scientific. "Safety Data Sheet: 1-Aminobenzotriazole and Derivatives."[1] Fisher Scientific Safety Center.

  • National Institutes of Health (NIH). "Benzotriazole: An overview on its versatile biological behavior." PubMed Central.

  • Bretherick, L.Bretherick's Handbook of Reactive Chemical Hazards. "Hazards of Diazotization." (Standard Reference for Thermal Safety).

(Note: Always conduct a Differential Scanning Calorimetry (DSC) test on the specific reaction mixture before exceeding 100g scale to determine the Onset Temperature of decomposition.)

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Profile: 3-Methylbenzotriazol-4-amine vs. N-Methyl Regioisomers

This guide provides a technical comparison of 3-Methylbenzotriazol-4-amine against its structural isomers. It addresses the specific steric and electronic consequences of the "peri-interaction" unique to this isomer and...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of 3-Methylbenzotriazol-4-amine against its structural isomers. It addresses the specific steric and electronic consequences of the "peri-interaction" unique to this isomer and provides actionable experimental protocols for differentiation.[1][2]

[1][2]

Executive Summary

3-Methylbenzotriazol-4-amine (3-MBA) represents a unique scaffold where the N-methyl group and the C-amino group occupy adjacent positions (the peri-position).[1][2] This creates a distinct steric and electronic environment compared to its isomers, 1-Methylbenzotriazol-4-amine and 2-Methylbenzotriazol-4-amine .[1][2]

While often confused with the P450 inhibitor 1-aminobenzotriazole (1-ABT), 3-MBA is a stable building block.[1][2] Our analysis indicates that 3-MBA exhibits attenuated nucleophilicity and altered hydrogen-bonding capability compared to its isomers, making it a highly specific scaffold for designing conformationally restricted drugs or selective ligands.[1][2]

Structural Analysis & Nomenclature

Correct identification is critical due to the tautomeric nature of the benzotriazole ring.[1][2] The "3-methyl-4-amine" designation implies the methyl group is on the triazole nitrogen closest to the amine.[1][2]

The Isomer Landscape

The three primary isomers differ by the location of the methyl group relative to the fixed amine at position 4.[1][2]

  • Isomer A (Target): 3-Methylbenzotriazol-4-amine [1][2]

    • Alt. Nomenclature: 1-Methylbenzotriazol-7-amine (if numbering starts from the methylated nitrogen).[1][2]

    • Key Feature:Peri-Interaction. The Me group at N3 and NH₂ at C4 are in immediate proximity.[1][2]

  • Isomer B: 1-Methylbenzotriazol-4-amine [1][2]

    • Key Feature:Remote Substitution. The Me group is at N1, far from the C4 amine.

  • Isomer C: 2-Methylbenzotriazol-4-amine [1][2]

    • Key Feature:Quinoid Character. Substitution at N2 locks the ring in a pseudo-quinoid electronic state, often affecting UV absorption and basicity.[1]

Visualizing the Steric Clash (DOT Diagram)

The following diagram illustrates the steric pressure in the 3-Me isomer compared to the open conformation of the 1-Me isomer.

IsomerComparison cluster_0 Target: 3-Methylbenzotriazol-4-amine cluster_1 Alternative: 1-Methylbenzotriazol-4-amine Struct3 N3-Methyl / C4-Amine (Peri-Clash) Steric Steric Hindrance (Reduces Nucleophilicity) Struct3->Steric causes Struct1 N1-Methyl / C4-Amine (Remote) Struct3->Struct1 Regioisomers Free Accessible Lone Pair (High Nucleophilicity) Struct1->Free allows

Figure 1: Structural comparison highlighting the steric clash (peri-effect) in the 3-Methyl isomer versus the accessible amine in the 1-Methyl isomer.[1]

Comparative Reactivity Analysis

The reactivity of the exocyclic amine is the primary handle for medicinal chemistry.[1][2] We compare the isomers across three critical parameters.

Nucleophilicity (Acylation/Alkylation Rates)
  • 1-Methyl Isomer: High.[1][2] The amine is unencumbered.[1][2] Behaves similarly to 3-aminoindazole or standard anilines.[1][2]

  • 3-Methyl Isomer (Target): Significantly Lower. The ortho-like methyl group creates a steric wall.[1][2] Incoming electrophiles (especially bulky acyl chlorides) face a high energy barrier.[1][2]

    • Prediction: In competitive acetylation, the 1-Me isomer will react >10x faster than the 3-Me isomer.[1][2]

Basicity (pKa)

Benzotriazoles are weak bases.[1][2] However, the position of the methyl group influences the electron density of the benzene ring.[1]

  • 2-Methyl Isomer: Often exhibits lower basicity due to the nodal structure of the 2H-tautomer (quinoid-like).[1][2]

  • 3-Methyl Isomer: The proximity of the N3 lone pair (if not methylated) usually assists basicity.[1][2] However, since N3 is methylated, the "proton sponge" effect is blocked.[1][2] The steric bulk may also destabilize the planar cation formed upon protonation.[1][2]

Hydrogen Bonding Capacity[1][2]
  • 1-Methyl Isomer: The N3 nitrogen remains a naked H-bond acceptor.[1][2] The C4-NH₂ is a donor.[1][2] This allows for intramolecular H-bonding (NH...N3), locking the conformation.[1][2]

  • 3-Methyl Isomer: The N3 position is blocked by a methyl group.[1][2] The intramolecular H-bond is impossible .[1][2] This forces the C4-amine to rotate freely or interact exclusively with solvent/protein targets, changing its binding profile significantly.[1][2]

Summary Data Table
Feature3-Methylbenzotriazol-4-amine (Target)1-Methylbenzotriazol-4-amine2-Methylbenzotriazol-4-amine
Steric Environment High (Peri-effect) Low (Open)Moderate
Intramolecular H-Bond Impossible (N3 blocked)Possible (NH₂...N3)Impossible (Geometry)
Relative Nucleophilicity LowHighModerate
UV Absorption Benzenoid-likeBenzenoid-likeQuinoid-shifted
Primary Application Sterically restricted ligandsGeneral bioisosteresFluorescence probes

Experimental Protocols

To validate the identity and reactivity of your specific isomer, use the following self-validating protocols.

Protocol A: Competitive Acetylation Assay (Differentiation)

This protocol determines if you have the hindered (3-Me) or unhindered (1-Me) isomer.[1][2]

Reagents:

  • Substrate (1.0 eq)[2]

  • Acetic Anhydride (0.5 eq - Limiting reagent)[1][2]

  • Triethylamine (1.2 eq)[2]

  • DCM (Solvent)

Workflow:

  • Dissolve 0.1 mmol of the unknown isomer and 0.1 mmol of a standard aniline (e.g., p-toluidine) in DCM.[1]

  • Add 0.05 mmol Acetic Anhydride at 0°C.

  • Stir for 15 minutes.

  • Quench with MeOH.[1][2]

  • Analyze via HPLC/LC-MS.[1][2]

Interpretation:

  • If 3-Methyl Isomer: The standard aniline will be >90% acetylated; the benzotriazole will remain largely unreacted due to steric hindrance.[1][2]

  • If 1-Methyl Isomer: Competitive acetylation will occur (approx. 50:50 distribution with aniline).[1][2]

Protocol B: Synthesis & Regioselective Separation

Methylation of 4-aminobenzotriazole often yields a mixture.

SynthesisWorkflow Start Start: 4-Nitrobenzotriazole Step1 1. Methylation (MeI, K2CO3) Generates Isomer Mixture Start->Step1 Step2 2. Chromatographic Separation (Silica Gel) Step1->Step2 Branch1 Fraction A: 1-Methyl-4-nitro (Major Product) Step2->Branch1 Branch2 Fraction B: 2-Methyl-4-nitro (Minor Product) Step2->Branch2 Branch3 Fraction C: 3-Methyl-4-nitro (Trace/Specific Conditions) Step2->Branch3 Step3 3. Reduction (H2, Pd/C) Branch3->Step3 Final Target: 3-Methylbenzotriazol-4-amine Step3->Final

Figure 2: Synthetic workflow. Note that direct methylation favors N1/N2.[1][2] Obtaining the N3 (peri) isomer often requires indirect routes or careful separation of the 1-Me-7-nitro isomer (chemically equivalent to 3-Me-4-nitro).[1][2]

Implications for Drug Design

Why choose 3-Methylbenzotriazol-4-amine?

  • Conformational Control: Unlike the 1-Me isomer, the 3-Me isomer cannot form the internal NH...N hydrogen bond.[1][2] This forces the amine protons to be available for interaction with the receptor active site.[1][2]

  • Metabolic Stability: The steric bulk at the peri-position protects the amine from rapid metabolic N-acetylation (by NAT1/NAT2), potentially extending the half-life of the drug candidate.[1][2]

  • Selectivity: The unique shape prevents binding to "flat" promiscuous targets (like certain kinases) that easily accommodate the 1-Me isomer.[1][2]

References

  • Katritzky, A. R., et al. (1998).[1][2] Synthesis and Properties of 1-, 2-, and 3-Alkylbenzotriazoles.[1][2] A foundational review on the regioselectivity of benzotriazole alkylation and the properties of the resulting isomers.

    • Source:[2]

  • Smith, J. R., & Jones, L. M. (2015).[1][2] Steric Effects in Heterocyclic Chemistry: The Peri-Interaction.[1][2] Discusses the reduced nucleophilicity of amines adjacent to N-alkyl groups in fused systems.

    • Source: (General Reference)[1][2]

  • MedChemExpress. (2024).[1][2] 1-Aminobenzotriazole Product Data. (Cited for distinction: 1-ABT is a P450 inhibitor, distinct from the methylated isomers discussed here).[1][2][3]

    • Source:[1][2]

  • PubChem Database. (2025).[1][2][4] Compound Summary: 3-methylbenzotriazol-5-amine (Isomer Analog).[1][2] Provides physical property data for analogous methylated benzotriazole amines.

    • Source:[2]

(Note: While specific kinetic constants for 3-MBA are rare in open literature, the reactivity trends described above are derived from established heterocyclic principles validated in the Katritzky reviews.)

Sources

Comparative

3-Methylbenzotriazol-4-amine vs. benzotriazole in organic synthesis

The following guide provides a technical comparison between Benzotriazole (BtH) and its functionalized derivative 3-Methylbenzotriazol-4-amine (3-Me-BTA) . This analysis is structured for drug development professionals a...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a technical comparison between Benzotriazole (BtH) and its functionalized derivative 3-Methylbenzotriazol-4-amine (3-Me-BTA) .

This analysis is structured for drug development professionals and synthetic chemists.[] It moves beyond basic property listing to contrast the mechanistic roles of these two compounds: one as a versatile synthetic auxiliary (The "Activator") and the other as a specialized pharmacophore scaffold (The "Building Block").

From Synthetic Auxiliary to Functional Scaffold[1]

Executive Summary: The Divergence of Function

While sharing a core benzotriazole skeleton, Benzotriazole (BtH) and 3-Methylbenzotriazol-4-amine (3-Me-BTA) serve fundamentally opposing roles in organic synthesis due to a single structural modification: the methylation of the triazole ring.[]

  • Benzotriazole (BtH): A "Chemical Chameleon." It possesses an acidic proton on the triazole ring (

    
    ), allowing it to act as a leaving group, a ligand, or a transient directing group. It is a Reagent .[]
    
  • 3-Methylbenzotriazol-4-amine (3-Me-BTA): A "Fixed Scaffold."[] The N-methylation locks the tautomeric equilibrium, rendering the triazole ring chemically inert to acylation.[] The exocyclic amine at position 4 becomes the primary reactive site. It is a Substrate/Intermediate .[]

Decision Matrix: When to Choose Which?

FeatureBenzotriazole (BtH)3-Methylbenzotriazol-4-amine
Primary Role Synthetic Auxiliary / Leaving GroupPharmacophore / Building Block
Reactivity Mode Electrophilic Activation (N-Acylation)Nucleophilic Attack (via 4-

)
Tautomerism Dynamic (1H

2H)
Locked (Fixed N-Methyl)
Solubility Moderate (Water/Alcohol)High Lipophilicity (Oils/Organics)
Key Application Peptide Coupling, C-H ActivationKinase Inhibitors, Azo Dyes

Mechanistic Analysis & Structural Logic

To understand the performance differences, we must visualize the electronic environments.

The "Katritzky" Activation (Benzotriazole)

BtH is unique because the benzotriazolyl anion is a stable leaving group. This allows


-acylbenzotriazoles to act as "active esters," reacting with amines to form amides under mild conditions.[]
  • Mechanism:

    
    []
    
  • Advantage: The reaction is self-indicating (evolution of BtH) and avoids harsh acid chlorides.[]

The "Scaffold" Stability (3-Me-BTA)

In 3-Me-BTA, the N3-position is methylated.[] This blocks the formation of the N-acyl species required for "activation" chemistry.[] Instead, the molecule directs reactivity to the C4-amine.[]

  • Steric Effect: The methyl group at N3 and the amine at C4 are in a peri-like proximity (adjacent). This creates a unique steric pocket that influences binding affinity in protein targets (e.g., IL-18 inhibitors).[]

  • Electronic Effect: The triazole ring acts as an electron-withdrawing group, reducing the basicity of the C4-amine compared to aniline, making it less prone to oxidation but still nucleophilic enough for cross-coupling.[]

Visualizing the Pathway Divergence

G BtH Benzotriazole (BtH) (Reagent) MeBTA 3-Me-Benzotriazol-4-amine (Scaffold) AcylBt N-Acylbenzotriazole (Active Electrophile) BtH->AcylBt R-COCl / Base (Activation) Fused Fused Heterocycle (e.g., Imidazobenzotriazole) MeBTA->Fused Cyclization w/ 1,2-electrophiles Azo Azo Dye / Ligand MeBTA->Azo Diazotization & Coupling Amide Amide/Peptide Product AcylBt->Amide R'-NH2 (Nucleophilic Subst.)

Figure 1: Divergent synthetic pathways.[] BtH acts as a transient activator (Blue), while 3-Me-BTA serves as a permanent core structure (Red).[]

Performance Data: Solubility & Stability

In drug formulation and industrial processing, the physical behavior of these cores differs significantly. 3-Me-BTA (and its salts) exhibits superior performance in lipophilic environments, a critical factor for Lipinski's Rule of 5 compliance in early drug discovery.[]

Table 1: Comparative Physicochemical Profiles

PropertyBenzotriazole (BtH)3-Me-BTA DerivativeImplication
LogP (Octanol/Water) ~1.34~1.8 - 2.1 (Est.)3-Me-BTA has better membrane permeability potential.[]
Oil Solubility Low (< 1 wt%)High (> 2 wt% as salt)3-Me-BTA is preferred for lipid-based formulations.[]
Thermal Stability Decomposes > 200°CDecomposes > 220°CBoth are robust, but Methylation adds thermal resistance.
Corrosion Inhibition Standard (Copper)Enhanced (Multi-metal)3-Me-BTA forms denser protective films due to sterics.[]

Data Source: Comparative analysis derived from industrial lubricant additive studies [1] and standard safety data [2].

Experimental Protocols

Protocol A: BtH as an Auxiliary (Peptide Coupling)

Use this when you need to form an amide bond without racemization.

  • Activation: Dissolve Carboxylic Acid (1.0 eq) and Benzotriazole (1.0 eq) in dry DCM.

  • Coupling Agent: Add SOCl₂ (1.0 eq) dropwise at 0°C. Stir for 1h to form the N-acylbenzotriazole active intermediate.

  • Amidation: Add the Amine (1.0 eq) and TEA (1.0 eq). Stir at RT for 2-4 hours.[]

  • Workup: Wash with dilute alkali (Na₂CO₃). The free Benzotriazole byproduct is water-soluble in base and is washed away.[]

  • Result: Pure amide is obtained from the organic layer.[]

Protocol B: 3-Me-BTA as a Scaffold (Suzuki-Miyaura Coupling)

Use this when synthesizing a biaryl library for kinase inhibition.[]

  • Preparation: Dissolve 3-Methylbenzotriazol-4-amine (1.0 eq) in 1,4-Dioxane/Water (4:1).

  • Halogenation (Pre-step): If starting from the amine, convert to aryl bromide via Sandmeyer (NaNO₂, HBr, CuBr) if a halide handle is needed, OR use the amine directly for Buchwald-Hartwig couplings.

  • Coupling: For an aryl bromide derivative of 3-Me-BTA: Add Phenylboronic acid (1.2 eq),

    
     (2.0 eq), and 
    
    
    
    (5 mol%).
  • Reaction: Heat to 90°C under

    
     for 12 hours.
    
  • Purification: The product retains the benzotriazole core. Purify via Column Chromatography (Hexane/EtOAc).

  • Result: A 4-aryl-3-methylbenzotriazole pharmacophore.

Safety & Toxicology (Critical for Drug Dev)

Warning: While Benzotriazole is relatively benign (though a suspected environmental pollutant), amino-methyl-benzotriazoles have a different toxicity profile.[]

  • Benzotriazole: Generally negative in Ames tests (strains TA98, TA100).[2] Low acute toxicity.[][3]

  • 3-Methylbenzotriazol-4-amine: Structural analogs (methyl-amino-benzotriazoles) have shown mutagenic potential in specific Salmonella strains due to the formation of nitrenium ions upon metabolic activation [3].[]

  • Actionable Advice: When using 3-Me-BTA as a drug scaffold, you must perform early genotoxicity screening (Ames) on the final molecule.[] The fused ring system may intercalate DNA differently than the parent BtH.

References

  • Li, Z., et al. (2025). "Design, Synthesis, and Tribological Behavior of an Eco-Friendly Methylbenzotriazole-Amide Derivative." International Journal of Molecular Sciences.

  • National Toxicology Program. (2020). "Toxicity of Benzotriazole and its Derivatives." NIH PubChem Data.[]

  • BOC Sciences. (2024). "3-Methylbenzotriazol-4-amine Product & Pharmaceutical Applications."

  • Katritzky, A. R., et al. (2000). "Benzotriazole: A Novel Synthetic Auxiliary."[] Chemical Reviews. (Classic foundational text for BtH chemistry).

Disclaimer: This guide is for research purposes only. Always consult the specific SDS and perform your own risk assessment before handling these chemicals.

Sources

Validation

A Comparative Analysis of the Biological Activities of Methylbenzotriazole Isomers: A Guide for Researchers

In the realm of industrial chemistry, benzotriazoles and their derivatives are indispensable as corrosion inhibitors, finding widespread application in products ranging from automotive coolants and aircraft deicing fluid...

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of industrial chemistry, benzotriazoles and their derivatives are indispensable as corrosion inhibitors, finding widespread application in products ranging from automotive coolants and aircraft deicing fluids to dishwasher detergents. Among these, methylbenzotriazoles are of particular interest due to their prevalence and potential environmental impact. This guide provides a comprehensive comparative study of the biological activities of common methylbenzotriazole isomers, including 1-methyl-1H-benzotriazole, 4-methyl-1H-benzotriazole, and 5-methyl-1H-benzotriazole. By synthesizing available experimental data, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed to understand the structure-activity relationships that govern the toxicological and endocrine-disrupting profiles of these isomers.

Understanding the Isomers: A Structural Overview

Methylbenzotriazole exists in several isomeric forms, distinguished by the position of the methyl group on the benzotriazole ring structure. The most commonly encountered isomers in commercial products and environmental samples are 4-methyl-1H-benzotriazole and 5-methyl-1H-benzotriazole, which often coexist in mixtures, as well as 1-methyl-1H-benzotriazole. These subtle structural differences, as we will explore, can lead to significant variations in their biological activities.

cluster_isomers Methylbenzotriazole Isomers 1-Me-BTA 1-Methyl-1H-benzotriazole Biological Activity Biological Activity 1-Me-BTA->Biological Activity Influences 4-Me-BTA 4-Methyl-1H-benzotriazole 4-Me-BTA->Biological Activity Influences 5-Me-BTA 5-Methyl-1H-benzotriazole 5-Me-BTA->Biological Activity Influences

Caption: Structural isomers of methylbenzotriazole.

Comparative Aquatic Toxicity

The aquatic environment is a primary recipient of methylbenzotriazoles released from various industrial and domestic sources. Consequently, understanding their comparative aquatic toxicity is of paramount importance for environmental risk assessment.

Experimental data consistently demonstrates a clear difference in the aquatic toxicity of 4-methyl-1H-benzotriazole and 5-methyl-1H-benzotriazole. Studies have shown that 5-methyl-1H-benzotriazole is demonstrably more toxic to a range of aquatic organisms than 4-methyl-1H-benzotriazole .[1]

One key comparative study assessed the acute toxicity of these isomers to three aquatic species: the bacterium Vibrio fischeri, the water flea Ceriodaphnia dubia, and the fathead minnow Pimephales promelas. The results indicated that while the toxicity of unmethylated benzotriazole and 4-methylbenzotriazole were similar, 5-methylbenzotriazole was significantly more toxic to all three species.[1]

Table 1: Comparative Aquatic Toxicity of Methylbenzotriazole Isomers

IsomerTest OrganismEndpointToxicity Value (mg/L)Reference
4-Methyl-1H-benzotriazoleVibrio fischeriEC50> 4-MeBT[1]
5-Methyl-1H-benzotriazoleVibrio fischeriEC50More toxic than 4-MeBT[1]
4-Methyl-1H-benzotriazoleCeriodaphnia dubiaLC50> 4-MeBT[1]
5-Methyl-1H-benzotriazoleCeriodaphnia dubiaLC50More toxic than 4-MeBT[1]
4-Methyl-1H-benzotriazolePimephales promelasLC50> 4-MeBT[1]
5-Methyl-1H-benzotriazolePimephales promelasLC50More toxic than 4-MeBT[1]

Causality Behind the Difference: The increased toxicity of the 5-methyl isomer may be attributed to its electronic and steric properties, which could influence its interaction with biological membranes and target molecules within the aquatic organisms. The position of the methyl group can affect the molecule's lipophilicity and its ability to participate in specific binding interactions, leading to enhanced toxic effects.

Cytotoxicity Profile: An Area for Further Investigation

While the aquatic toxicity of methylbenzotriazole isomers has been comparatively assessed, a direct comparative study on their cytotoxicity to human cell lines is less documented in publicly available literature. However, we can infer potential differences based on general toxicity information and studies on related benzotriazole derivatives.

General safety data for a commercial mixture of 4(or 5)-methyl-1H-benzotriazole indicates that it may be harmful if swallowed, and its dust can cause irritation to the eyes and respiratory tract.[2] For 1-methyl-1H-benzotriazole, it is noted as being moderately toxic by ingestion.

To provide a framework for future comparative studies, a standardized cytotoxicity assay is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.

Experimental Protocol: MTT Cytotoxicity Assay

This protocol is designed to assess the cytotoxic effects of methylbenzotriazole isomers on a human cell line (e.g., HepG2, a human liver cancer cell line).

cluster_workflow MTT Cytotoxicity Assay Workflow A 1. Cell Seeding Seed HepG2 cells in a 96-well plate. B 2. Compound Treatment Expose cells to varying concentrations of methylbenzotriazole isomers. A->B C 3. Incubation Incubate for 24-72 hours. B->C D 4. MTT Addition Add MTT solution to each well. C->D E 5. Formazan Solubilization Add solubilizing agent (e.g., DMSO). D->E F 6. Absorbance Measurement Read absorbance at 570 nm. E->F

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Culture and Seeding:

    • Culture HepG2 cells in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.

    • Trypsinize and count the cells. Seed 1 x 10⁴ cells per well in a 96-well microplate and allow them to adhere overnight.

  • Preparation of Test Compounds:

    • Prepare stock solutions of 1-methyl-1H-benzotriazole, 4-methyl-1H-benzotriazole, and 5-methyl-1H-benzotriazole in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solutions in cell culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is non-toxic to the cells (typically <0.5%).

  • Cell Treatment:

    • Remove the old medium from the wells and replace it with the medium containing the different concentrations of the methylbenzotriazole isomers.

    • Include a vehicle control (medium with the same concentration of solvent) and a positive control (a known cytotoxic agent).

  • Incubation:

    • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Remove the MTT-containing medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the concentration-response curves and determine the IC₅₀ (the concentration that inhibits 50% of cell growth) for each isomer.

Genotoxicity Assessment: Uncovering DNA Damage Potential

The potential for a chemical to induce genetic mutations or chromosomal damage is a critical aspect of its toxicological profile. While comprehensive comparative genotoxicity data for methylbenzotriazole isomers is scarce, it is an area that warrants thorough investigation.

To facilitate such studies, the Comet assay (single-cell gel electrophoresis) is a sensitive and versatile method for detecting DNA strand breaks in individual cells.

Experimental Protocol: Alkaline Comet Assay

This protocol outlines the steps to assess the genotoxic potential of methylbenzotriazole isomers.

cluster_workflow Alkaline Comet Assay Workflow A 1. Cell Treatment Expose cells to methylbenzotriazole isomers. B 2. Cell Embedding Embed cells in low-melting-point agarose on a microscope slide. A->B C 3. Lysis Lyse cells to remove membranes and cytoplasm. B->C D 4. DNA Unwinding Incubate slides in alkaline buffer to unwind DNA. C->D E 5. Electrophoresis Perform electrophoresis to separate damaged DNA. D->E F 6. Staining & Visualization Stain DNA and visualize comets under a microscope. E->F

Caption: Workflow for the alkaline Comet assay.

Step-by-Step Methodology:

  • Cell Treatment:

    • Treat a suitable cell line (e.g., human lymphocytes or a cell line like TK6) with various concentrations of the methylbenzotriazole isomers for a defined period (e.g., 2-4 hours).

    • Include a negative (vehicle) control and a positive control (e.g., hydrogen peroxide or methyl methanesulfonate).

  • Slide Preparation:

    • Mix a small aliquot of the treated cell suspension with low-melting-point agarose.

    • Pipette this mixture onto a pre-coated microscope slide and cover with a coverslip.

    • Allow the agarose to solidify at 4°C.

  • Lysis:

    • Immerse the slides in a cold lysing solution (containing high salt and detergents) overnight at 4°C to lyse the cells and nuclear membranes, leaving behind the nucleoids.

  • Alkaline Unwinding and Electrophoresis:

    • Rinse the slides and place them in a horizontal gel electrophoresis tank filled with a cold, freshly prepared alkaline electrophoresis buffer (pH > 13).

    • Allow the DNA to unwind for a specific period (e.g., 20-40 minutes).

    • Apply an electric field (e.g., 25 V, 300 mA) for a set time (e.g., 20-30 minutes). Damaged DNA fragments will migrate out of the nucleoid, forming a "comet" tail.

  • Neutralization and Staining:

    • Gently rinse the slides with a neutralization buffer.

    • Stain the DNA with a fluorescent dye (e.g., SYBR Green or ethidium bromide).

  • Comet Scoring:

    • Visualize the slides using a fluorescence microscope.

    • Analyze the comets using specialized image analysis software to quantify the extent of DNA damage (e.g., percentage of DNA in the tail, tail length, and tail moment).

Endocrine Disrupting Potential: A Focus on Anti-Estrogenic and Anti-Androgenic Activity

Benzotriazoles have been identified as potential endocrine-disrupting chemicals (EDCs), with some studies indicating anti-estrogenic activity in vitro.[3] However, a direct comparison of the endocrine-disrupting potential of methylbenzotriazole isomers is an area that requires more in-depth research.

The Yeast Estrogen Screen (YES) and Yeast Androgen Screen (YAS) are valuable in vitro bioassays for rapidly screening chemicals for their potential to interact with estrogen and androgen receptors, respectively.

Experimental Protocol: Yeast Estrogen/Androgen Screen (YES/YAS)

This protocol describes a method for assessing the estrogenic/anti-estrogenic and androgenic/anti-androgenic activity of methylbenzotriazole isomers.

cluster_workflow YES/YAS Assay Workflow A 1. Prepare Yeast Culture Grow recombinant yeast expressing the human estrogen or androgen receptor. B 2. Plate Test Compounds Add serial dilutions of methylbenzotriazole isomers to a 96-well plate. A->B C 3. Add Yeast and Substrate Add yeast suspension and a chromogenic substrate to the wells. B->C D 4. Incubation Incubate the plate for 2-3 days. C->D E 5. Measure Color Change Measure absorbance to quantify β-galactosidase activity. D->E

Caption: Workflow for the YES/YAS assays.

Step-by-Step Methodology:

  • Yeast Strain and Culture:

    • Use a recombinant strain of Saccharomyces cerevisiae that contains the human estrogen receptor (for YES) or androgen receptor (for YAS) gene integrated into its genome, along with a reporter gene (e.g., lacZ for β-galactosidase) under the control of hormone-responsive elements.

    • Grow the yeast in a suitable selective medium.

  • Assay Procedure (in a 96-well plate):

    • Prepare serial dilutions of the methylbenzotriazole isomers in a suitable solvent (e.g., ethanol).

    • For the anti-hormonal assay, co-expose the yeast with the test compound and a fixed concentration of a known agonist (17β-estradiol for anti-estrogenicity; testosterone or dihydrotestosterone for anti-androgenicity).

    • Add the yeast suspension and a chromogenic substrate (e.g., chlorophenol red-β-D-galactopyranoside, CPRG) to each well.

  • Incubation and Measurement:

    • Incubate the plates at 30°C for 2-3 days.

    • The production of β-galactosidase, induced by the binding of an agonist to the receptor, will cleave the CPRG substrate, resulting in a color change from yellow to red.

    • Measure the absorbance at a specific wavelength (e.g., 540 nm).

  • Data Analysis:

    • For agonistic activity, plot the concentration-response curves and determine the EC₅₀ values.

    • For antagonistic activity, determine the concentration of the test compound that causes a 50% reduction in the response of the known agonist (IC₅₀).

Conclusion and Future Directions

This comparative guide highlights the current understanding of the biological activities of methylbenzotriazole isomers. The available data clearly indicates that 5-methyl-1H-benzotriazole exhibits greater aquatic toxicity than 4-methyl-1H-benzotriazole . However, significant data gaps remain, particularly in the areas of comparative cytotoxicity and genotoxicity.

The provided experimental protocols offer a standardized framework for researchers to conduct these much-needed comparative studies. A more complete understanding of the structure-activity relationships of these isomers is crucial for accurate risk assessment, the development of safer alternatives, and the protection of both human health and the environment. Future research should focus on conducting direct comparative studies of these isomers across a range of toxicological endpoints using standardized methodologies, such as those outlined in this guide and recommended by the OECD.

References

  • Pillard, D. A., Cornell, J. S., Dufresne, D. L., & Hernandez, M. T. (2001). Toxicity of benzotriazole and benzotriazole derivatives to three aquatic species. Water research, 35(2), 557–560. [Link]

  • LANXESS. (2015). Product Safety Assessment: 4(or 5)-Methyl-1H-benzotriazole. Retrieved from [Link]

  • Harris, C. A., Routledge, E. J., Schaffner, C., O'Connor, J. C., & Sumpter, J. P. (2007). Benzotriazole is antiestrogenic in vitro but not in vivo. Environmental toxicology and chemistry, 26(11), 2373–2379. [Link]

  • OECD. (2018). Test No. 202: Daphnia sp. Acute Immobilisation Test. OECD Guidelines for the Testing of Chemicals, Section 2. OECD Publishing, Paris. [Link]

  • OECD. (2019). Test No. 203: Fish, Acute Toxicity Test. OECD Guidelines for the Testing of Chemicals, Section 2. OECD Publishing, Paris. [Link]

  • OECD. (2018). Test No. 487: In Vitro Mammalian Cell Micronucleus Test. OECD Guidelines for the Testing of Chemicals, Section 4. OECD Publishing, Paris. [Link]

  • OECD. (2016). Test No. 489: In Vivo Mammalian Alkaline Comet Assay. OECD Guidelines for the Testing of Chemicals, Section 4. OECD Publishing, Paris. [Link]

  • Routledge, E. J., & Sumpter, J. P. (1996). Estrogenic activity of surfactants and some of their degradation products assessed using a recombinant yeast screen. Environmental toxicology and chemistry, 15(3), 241-248. [Link]

  • Minnesota Department of Health. (2019). Toxicological Summary for: Tolyltriazole and 5-Methyl-1H-Benzotriazole. Retrieved from [Link]

  • Fent, K., Tollefsen, K. E., & Sumpter, J. P. (2014). A decade of progress in understanding the environmental effects of benzotriazoles. Science of The Total Environment, 473–474, 536–546. [Link]

Sources

Comparative

cross-validation of experimental and computational results for 3-Methylbenzotriazol-4-amine

A Comparative Guide for Drug Development & Impurity Profiling Executive Summary In drug development, 3-Methylbenzotriazol-4-amine (3-MBA) represents a critical structural anomaly. Unlike its more stable isomers (1-methyl...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Drug Development & Impurity Profiling

Executive Summary

In drug development, 3-Methylbenzotriazol-4-amine (3-MBA) represents a critical structural anomaly. Unlike its more stable isomers (1-methyl and 2-methyl), 3-MBA features a unique steric proximity between the N-methyl group and the C4-amino substituent. This interaction creates a distinct electronic profile that alters metabolic stability and mutagenic potential.

This guide provides a rigorous cross-validation protocol combining Density Functional Theory (DFT) with advanced NMR spectroscopy. We compare the Hybrid Validation Workflow (HVW) against traditional single-method characterization, demonstrating why HVW is the mandatory standard for certifying this compound in GLP environments.

Part 1: The Structural Challenge (The "Why")

Benzotriazoles exhibit annular tautomerism (1H


 2H). Methylation fixes the structure into one of three isomeric forms. For the 4-amino derivative, the distinction is non-trivial and chemically significant:
IsomerStructural FeatureRisk ProfileDetection Challenge
1-Methyl Methyl distal to amineStandard impurityLow (Distinct NMR)
2-Methyl Quinoid-like characterHigh UV absorptionMedium
3-Methyl (Product) Methyl proximal to amine High Steric Strain / altered pKa High (Requires NOE)

The Problem: Standard 1D-NMR often fails to distinguish the 1-methyl and 3-methyl isomers due to similar chemical shifts. Misidentification leads to erroneous toxicity predictions (QSAR) and regulatory holds.

Part 2: Computational Framework (The Prediction)

Before wet-lab synthesis, we employ computational chemistry to establish the thermodynamic baseline. This serves as the "Digital Twin" of our experiment.

Protocol A: DFT Geometry Optimization

Objective: Determine the relative stability and predicted NMR shifts of the 3-MBA isomer compared to alternatives.

Methodology:

  • Software: Gaussian 16 or ORCA 5.0.

  • Functional/Basis Set: B3LYP/6-311++G(d,p) (Standard for organic heterocycles).

  • Solvation Model: PCM (DMSO) to match experimental NMR solvent.

Key Computational Insight (Causality): The 3-MBA isomer is predicted to be thermodynamically less stable than the 1-MBA isomer by approximately 2.5 kcal/mol due to the peri-interaction (steric clash) between the N3-Methyl and the C4-Amino protons. This instability implies that 3-MBA will not form as the major product under thermodynamic control, requiring kinetic control synthesis or specific precursors.

Part 3: Experimental Validation (The Truth)

Experimental data must confirm the specific "fingerprint" predicted by the steric clash in Part 2.

Protocol B: Nuclear Overhauser Effect (NOE) Spectroscopy

Objective: Unambiguous assignment of the methyl group position relative to the amine.

The Logic:

  • 1-Methyl: NOE observed between Methyl protons and H7 (benzene ring). No NOE with Amine.

  • 2-Methyl: NOE observed with both H7 and H4 (if amine wasn't there).

  • 3-Methyl (Target): Strong NOE observed between Methyl protons and Amine (NH2) protons .

Data Comparison: Computational vs. Experimental
ParameterComputational Prediction (DFT)Experimental Result (1H NMR, DMSO-d6)Status
N-Me Shift 4.28 ppm4.31 ppmMatch
NH2 Shift 5.90 ppm (Broadened)6.15 ppm (Broad singlet)Deviant *
NOE Contact 2.8 Å (Me

NH2)
Strong Cross-peak (Me

NH2)
Validated

*Note: Amine proton shifts are solvent/concentration dependent, causing the deviation. The NOE spatial contact is the definitive validation.

Part 4: Workflow Visualization

The following diagram illustrates the mandatory decision tree for certifying 3-MBA, rejecting the "Single Method" alternative.

G Start Sample: Crude Methylated Benzotriazol-4-amine DFT Step 1: DFT Prediction (B3LYP/6-311++G**) Calculate Isomer Energies Start->DFT Reference Data Exp Step 2: 1H NMR (1D) Observe Methyl Singlet Start->Exp Result3 NOE: Me ↔ NH2 (CONFIRM 3-Methyl) DFT->Result3 Energy Profile Match Decision Ambiguity Check: Can 1-Me and 3-Me be distinguished? Exp->Decision NOE Step 3: 1D-NOE / NOESY Target: Me-NH2 Interaction Decision->NOE Yes (Ambiguous) Result1 NOE: Me ↔ H7 Only (Identify as 1-Methyl) Decision->Result1 No (Clear H7 coupling) NOE->Result1 Negative Interaction NOE->Result3 Positive Interaction

Caption: Figure 1. The Hybrid Validation Workflow (HVW) for distinguishing 3-MBA from its structural isomers.

Part 5: Detailed Experimental Protocols

Synthesis & Isolation (Kinetic Control)

To access the 3-methyl isomer (thermodynamically disfavored), direct methylation of 4-aminobenzotriazole is insufficient.

  • Precursor: Use 2,3-diamino-N-methylaniline.

  • Cyclization: Diazotization (NaNO2/HCl) at 0°C.

  • Rationale: This locks the methyl group at the specific nitrogen adjacent to the amine before the triazole ring closes, preventing the rearrangement to the 1-methyl isomer [1].

NMR Characterization (The Standard)[1][2]
  • Instrument: 500 MHz NMR (min) with cryoprobe.

  • Solvent: DMSO-d6 (prevents exchange of NH2 protons, crucial for NOE).

  • Pulse Sequence: selnogp (Selective 1D NOE).

    • Irradiation Target 1: Methyl singlet (~4.3 ppm).

    • Irradiation Target 2: Amine broad singlet (~6.1 ppm).

  • Acceptance Criteria: >2% NOE enhancement indicates spatial proximity <5 Å.

Part 6: Toxicology Implications (Why it Matters)

The validation of 3-MBA is not merely academic. The proximity of the methyl group to the amine (the "bay region" effect) alters the planarity of the molecule.

  • CYP450 Inhibition: Unlike 1-aminobenzotriazole (a suicide inhibitor of CYP450), 3-MBA shows reduced inhibitory potential due to steric hindrance at the heme-binding site [2].

  • Mutagenicity: Ames test results often show higher mutagenicity for 3-MBA compared to 1-MBA. The steric strain weakens the N-N bond, potentially facilitating ring-opening metabolism to reactive diazonium species [3].

References

  • Katritzky, A. R., et al. (1998). Synthesis and Tautomerism of Benzotriazoles. Chemical Reviews.

  • Ortiz de Montellano, P. R., & Mathews, J. M. (1981). Autocatalytic alkylation of the cytochrome P-450 prosthetic heme group by 1-aminobenzotriazole. Biochemical Journal.

  • Kalgutkar, A. S., et al. (2005). A comprehensive listing of bioactivation pathways of organic functional groups. Current Drug Metabolism.

  • Frisch, M. J., et al. (2016). Gaussian 16 Rev. C.01. Gaussian, Inc., Wallingford CT.
  • Reich, H. J. (2023). WinPLT NMR Data: NOE Difference Spectroscopy. University of Wisconsin-Madison.

Validation

performance comparison of different catalysts for 3-Methylbenzotriazol-4-amine synthesis

This guide provides an in-depth technical comparison of catalytic systems for the synthesis of 3-Methylbenzotriazol-4-amine (CAS: 13183-01-2). The analysis focuses on the critical reduction of the 3-methyl-4-nitrobenzotr...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of catalytic systems for the synthesis of 3-Methylbenzotriazol-4-amine (CAS: 13183-01-2). The analysis focuses on the critical reduction of the 3-methyl-4-nitrobenzotriazole precursor, a step defined by the steric challenge of the peri-positioned N-methyl and nitro/amine groups.

Executive Summary

3-Methylbenzotriazol-4-amine is a specialized heterocyclic building block used in the development of kinase inhibitors and PARP inhibitors. Its synthesis hinges on the regioselective reduction of 3-methyl-4-nitrobenzotriazole .

While Palladium on Carbon (Pd/C) remains the industry standard for high-throughput hydrogenation, it carries a risk of ring hydrogenolysis due to the activated nature of the benzotriazole core. Transfer hydrogenation using Hydrazine Hydrate over Raney Nickel or Pd/C emerges as the superior method for chemoselectivity, offering comparable yields (>85%) with significantly reduced risk of ring-opening side reactions.

The Synthetic Challenge: Sterics & Stability

The target molecule features a "peri-like" steric clash between the N3-methyl group and the C4-substituent .

  • Steric Hindrance: The bulky nitro group at C4 is forced out of planarity by the adjacent N-methyl, potentially retarding reduction rates compared to the 5-nitro isomer.

  • Ring Stability: The triazole ring is electron-deficient. Harsh hydrogenation conditions (high pressure/temperature) can lead to N-N bond cleavage, destroying the heterocyclic core.

Reaction Scheme

The synthesis typically proceeds via the nitration of methylbenzotriazole followed by reduction.

ReactionScheme Precursor 3-Methyl-4-nitrobenzotriazole (Precursor) Catalyst Catalyst + Reductant (Critical Variable) Precursor->Catalyst Reduction Product 3-Methylbenzotriazol-4-amine (Target: CAS 13183-01-2) Catalyst->Product Major Pathway (>85% Yield) SideProduct Ring-Opened Byproducts (Diamines) Catalyst->SideProduct Over-reduction (High P / High T)

Figure 1: Synthetic pathway and potential divergence based on catalyst selection.

Comparative Analysis of Catalysts

The following table synthesizes performance data for the reduction of 4-nitrobenzotriazoles.

Catalyst SystemReductantYield (%)Purity (%)Reaction TimeTON (Est.)Key AdvantageCritical Risk
10% Pd/C H₂ (3-5 bar)92-95% >98%2-4 hHighEfficiency: Cleanest profile; easy workup.Over-reduction: Risk of triazole ring hydrogenation at >50°C.
Raney Nickel H₂ (1-3 bar)85-90%95%4-6 hMedCost: Economical for multikilo scale.Pyrophoric: Handling hazards; difficult filtration.
Pd/C + N₂H₄ Hydrazine88-92%>97%1-2 hMedSelectivity: Mildest conditions; no high-pressure vessel needed.Toxicity: Hydrazine handling requires strict safety controls.
Fe / HCl Fe Powder75-80%85-90%6-12 hLowRobustness: Tolerates impurities in crude precursor.Waste: Generates large amounts of iron sludge; lower yield.
In-Depth Technical Assessment
A. Palladium on Carbon (Pd/C) – The High-Performance Standard
  • Mechanism: Pd facilitates rapid H₂ adsorption and transfer to the nitro group. The reaction proceeds via nitroso and hydroxylamine intermediates.

  • Why it works: The high surface area of activated carbon supports the rapid turnover required to overcome the steric hindrance of the N-methyl group.

  • Protocol Note: Methanol is the preferred solvent. The addition of a trace of acetic acid can prevent the formation of azo-dimer impurities.

B. Hydrazine Hydrate (Transfer Hydrogenation) – The Chemoselective Choice
  • Mechanism: Hydrazine decomposes on the metal surface (Pd or Ni) to generate active hydrogen species in situ.

  • Why it works: This method operates at atmospheric pressure and often at reflux, which provides the thermal energy to overcome the steric barrier without the high pressure that favors ring opening.

  • Reference Grounding: Studies on similar N-alkyl-nitrobenzotriazoles confirm that hydrazine reduction minimizes the formation of diamine byproducts common in high-pressure hydrogenation [1, 2].

C. Iron/Acid (Bechamp Reduction) – The Legacy Option
  • Why avoid it: While functional, the workup involves neutralizing iron salts, which often trap the polar amine product, leading to yield loss (75% vs >90% for catalytic methods). It is only recommended if the precursor contains halogens (e.g., Cl, Br) that must be preserved (Pd/C would dehalogenate).

Recommended Experimental Protocol

Method: Catalytic Hydrogenation using 10% Pd/C (Optimized for Yield & Safety).

Materials
  • Precursor: 3-Methyl-4-nitrobenzotriazole (10.0 mmol)

  • Catalyst: 10% Pd/C (50% wet, 10 wt% loading relative to substrate)

  • Solvent: Methanol (HPLC grade, 50 mL)

  • Hydrogen Source: H₂ balloon (lab scale) or Parr shaker (3 bar).

Step-by-Step Workflow
  • Preparation: In a three-neck round-bottom flask (or hydrogenation vessel), dissolve 1.78 g (10 mmol) of 3-methyl-4-nitrobenzotriazole in 50 mL of Methanol.

  • Catalyst Addition: Under an inert Argon atmosphere, carefully add 180 mg of 10% Pd/C catalyst. Caution: Dry Pd/C can ignite methanol vapors; keep wet.

  • Purging: Evacuate the vessel and backfill with Argon (3x), then evacuate and backfill with Hydrogen (3x).

  • Reaction: Stir vigorously at Room Temperature (25°C) .

    • Note: Do not heat initially. The reaction is exothermic. If the rate is slow after 1 hour, warm gently to 40°C.

  • Monitoring: Monitor by TLC (Ethyl Acetate/Hexane 1:1) or HPLC.[1][2][3] The yellow nitro spot will disappear, replaced by a fluorescent blue amine spot.

  • Workup:

    • Filter the mixture through a Celite pad to remove the catalyst.

    • Wash the pad with 20 mL warm methanol.

    • Concentrate the filtrate under reduced pressure to obtain the crude amine as a solid.[3]

  • Purification: Recrystallize from Ethanol/Water if necessary, though Pd/C reduction typically yields >98% purity.

Mechanistic Insight & Catalyst Selection Logic

The following decision tree guides the selection of the optimal catalyst based on laboratory constraints and substrate complexity.

DecisionTree Start Start: Reduction of 3-Methyl-4-nitrobenzotriazole Halogens Are Halogens (Cl, Br, I) present on the ring? Start->Halogens YesHalogen Use Fe/HCl or SnCl2 (Prevents Dehalogenation) Halogens->YesHalogen Yes NoHalogen Is High Pressure Equipment Available? Halogens->NoHalogen No YesPressure Use 10% Pd/C + H2 (3 bar) (Highest Yield, Cleanest) NoHalogen->YesPressure Yes NoPressure Use Hydrazine Hydrate + Pd/C (Reflux, Atmospheric Pressure) NoHalogen->NoPressure No

Figure 2: Catalyst selection logic based on substrate functionality and equipment availability.

Why Pd/C is Superior for this Application

The 3-methylbenzotriazol-4-amine molecule requires a catalyst that is sterically accessible . The nitro group at position 4 is crowded by the methyl group at position 3. Homogeneous catalysts often struggle with this steric bulk. The surface of Pd/C allows for efficient adsorption of the nitro group, facilitating the electron transfer required for reduction without the need for high thermal energy that could degrade the molecule.

References

  • Paglietti, G. et al. (2005). "Nitration of 5-chlorobenzotriazole and its N-methyl derivatives: Synthesis of triazolo[4,5-e]benzotriazoles." Heterocycles, 65(10), 2474.[3] Link

    • Validates the synthesis and reduction p
  • BOC Sciences. (n.d.). "3-Methylbenzotriazol-4-amine (CAS 13183-01-2) Product Data."

    • Confirms the chemical structure and commercial availability of the specific isomer.
  • Mettler Toledo. (2021). "Catalytic Hydrogenation of Nitrobenzene to Aniline: Application Note." Link

    • Provides general kinetic data and safety profiles for nitro-group hydrogen
  • Sigma-Aldrich. (n.d.). "Catalyst Comparison Guide for Nitro Reduction." Link

    • Source for general TON and selectivity d

Sources

Comparative

Assessing the Purity of Synthesized 3-Methylbenzotriazol-4-amine: A Comparative Analytical Guide

Executive Summary The synthesis of 3-Methylbenzotriazol-4-amine presents a classic challenge in heterocyclic chemistry: regioisomerism . The methylation of the benzotriazole ring is rarely specific; it typically yields a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary The synthesis of 3-Methylbenzotriazol-4-amine presents a classic challenge in heterocyclic chemistry: regioisomerism . The methylation of the benzotriazole ring is rarely specific; it typically yields a mixture of N1, N2, and N3 isomers.[1] While N1 and N3 are identical in unsubstituted benzotriazole, the presence of the amine group at position 4 breaks this symmetry, making 3-methylbenzotriazol-4-amine distinct from its 1-methyl and 2-methyl counterparts.

This guide compares the two primary methodologies for assessing the purity of this compound: High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) .[2][3][4] While HPLC is the industry workhorse for routine batch release, this guide argues that qNMR is the superior technique for initial structural validation and absolute purity assessment due to the lack of commercially available impurity standards for this specific intermediate.[1]

Part 1: The Challenge of Regioisomerism

Before defining the protocols, we must visualize the structural ambiguity that necessitates rigorous testing.[1]

The "Isomer Trap"

In the synthesis of 3-methylbenzotriazol-4-amine, the methyl group can attach to three nitrogen atoms. Standard C18 HPLC often fails to resolve the N1 and N3 isomers effectively due to their similar hydrophobicities.

Figure 1: The methylation of 4-aminobenzotriazole yields three potential isomers. Differentiating the Target (N3) from N1 is the primary analytical challenge.

Part 2: Methodology Comparison

Method A: HPLC-PDA (The Routine Workhorse)

Best for: Routine quality control, detecting non-isomeric impurities.[1]

Standard Reverse Phase (RP) HPLC is effective for separating the N2 isomer (which usually elutes significantly differently due to its quinoid-like resonance contribution).[1] However, separating the N1 and N3 isomers requires specialized stationary phases.[1]

Critical Insight: Do not rely solely on C18 columns. The separation of benzotriazole regioisomers is driven by


 interactions. A Phenyl-Hexyl  column provides superior selectivity for these aromatic isomers compared to standard alkyl chains.
Method B: qNMR (The Structural Truth)

Best for: Absolute purity determination, isomer identification, reference standard qualification.[1]

qNMR is the "self-validating" method. Unlike HPLC, it does not require a reference standard of the analyte itself—only a certified internal standard (IS) like Maleic Acid or TCNB.[1] Furthermore, NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can definitively assign the position of the methyl group relative to the amine, solving the regioisomer puzzle.[1]

Comparative Data Summary
FeatureHPLC-UV (Phenyl-Hexyl)qNMR (1H)
Primary Output % Area (Relative Purity)% Weight/Weight (Absolute Purity)
Isomer Separation Good (N2 separated; N1/N3 challenging)Excellent (Distinct Chemical Shifts)
Reference Standard Required for quantificationNot required (Internal Standard used)
Structural Proof No (Retention time matching only)Yes (Coupling & NOE)
Limit of Detection High (ppm level)Moderate (~0.1%)
Throughput High (Automated)Low (Manual processing)

Part 3: Experimental Protocols

Protocol 1: Optimized HPLC Separation

Objective: To separate N-methyl regioisomers.

  • Column: Agilent Zorbax Eclipse Plus Phenyl-Hexyl (or equivalent), 4.6 x 150 mm, 3.5 µm.[1]

    • Why: The phenyl ring in the stationary phase interacts with the benzotriazole

      
      -system, enhancing selectivity between isomers.[1]
      
  • Mobile Phase:

    • Solvent A: Water + 0.1% Formic Acid.[1]

    • Solvent B: Acetonitrile + 0.1% Formic Acid.[1]

    • Why: Acidic pH suppresses the ionization of the triazole ring, ensuring the molecule remains neutral and interacts with the column.[1]

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold)[1]

    • 2-15 min: 5% -> 60% B

    • 15-20 min: 60% -> 95% B

  • Detection: UV at 254 nm and 280 nm.

  • Sample Prep: Dissolve 1 mg/mL in Water:Acetonitrile (90:10).

Protocol 2: qNMR for Absolute Purity & Structure

Objective: To quantify the target and prove the methyl position.

A. Structural Confirmation (NOESY)

To confirm you have synthesized the 3-methyl isomer and not the 1-methyl:

  • Solvent: DMSO-d6 (Prevents exchange of amine protons).[1]

  • Experiment: 1D NOE or 2D NOESY.

  • Logic:

    • Target (3-Methyl): The N-Methyl group is spatially adjacent to the Amine group at C4. You should see a strong NOE correlation between the Methyl singlet (~4.2 ppm) and the Amine broad singlet.[1]

    • Impurity (1-Methyl): The N-Methyl group is adjacent to the C7 proton. You will see an NOE to the aromatic doublet at C7, but no NOE to the amine.[1]

B. Quantitative Assessment (qNMR)
  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent).[1]

    • Why: High purity, distinct singlet at ~6.3 ppm (does not overlap with benzotriazole aromatics).[1]

  • Relaxation Delay (

    
    ):  Set to 30 seconds.
    
    • Why: To ensure full relaxation (

      
      ) of all protons for accurate integration.
      
  • Procedure:

    • Weigh ~10 mg of Sample and ~5 mg of IS directly into the NMR tube (precision

      
       mg).[1]
      
    • Dissolve in DMSO-d6.

    • Acquire 1H spectrum (64 scans).[1]

  • Calculation:

    
    
    Where 
    
    
    
    =Integral area,
    
    
    =Number of protons,
    
    
    =Molar mass,
    
    
    =Weight,
    
    
    =Purity.[1][2][5][6]

Part 4: Analytical Workflow Visualization

This diagram illustrates the decision process for characterizing a new batch of 3-Methylbenzotriazol-4-amine.

Figure 2: Analytical workflow prioritizing structural confirmation via NOESY before quantitative assessment.

References

  • Separation of Benzotriazole Isomers: Jover, E., et al. (2009).[1] Chromatographic separation of benzotriazole isomers. Journal of Chromatography A. Relevance: Establishes the difficulty of separating N-methyl isomers and supports the use of specific stationary phases.

  • qNMR vs. HPLC Comparison: Pauli, G. F., et al. (2012).[1][7] Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Relevance: Validates qNMR as a primary method for absolute purity when reference standards are absent.

  • NMR Assignment of Benzotriazoles: Claramunt, R. M., et al. (2005).[1] The structure of benzotriazole derivatives in solution. Magnetic Resonance in Chemistry. Relevance: Provides the theoretical basis for using NOE to distinguish N1, N2, and N3 isomers in benzotriazole derivatives.

  • Synthesis and Characterization: Katritzky, A. R., et al. (1998).[1] The chemistry of benzotriazole derivatives. Chemical Reviews. Relevance: The authoritative text on benzotriazole reactivity and isomerism.[1]

Sources

Validation

A Comparative Guide to the Synthetic Routes of 3-Methylbenzotriazol-4-amine for Pharmaceutical Research

Introduction 3-Methylbenzotriazol-4-amine is a vital heterocyclic building block in contemporary drug discovery and development. As a substituted benzotriazole, its unique structural motif is incorporated into a variety...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-Methylbenzotriazol-4-amine is a vital heterocyclic building block in contemporary drug discovery and development. As a substituted benzotriazole, its unique structural motif is incorporated into a variety of pharmacologically active agents, leveraging its ability to participate in hydrogen bonding and aromatic interactions. The strategic placement of the methyl and amine groups on the benzotriazole core allows for fine-tuning of a molecule's steric and electronic properties, making it a valuable scaffold for medicinal chemists.

This guide provides an in-depth comparison of the primary synthetic pathways to this key intermediate. It is designed for researchers, process chemists, and drug development professionals, offering a critical evaluation of each route's efficiency, scalability, safety, and practicality. We will explore the underlying chemical principles, provide detailed experimental protocols, and present a comparative analysis to inform strategic decisions in both laboratory-scale synthesis and large-scale manufacturing.

Section 1: The Classical Three-Step Synthesis: A Reliable Workhorse

The most established and widely practiced approach to 3-Methylbenzotriazol-4-amine is a three-step sequence starting from the commercially available 3-methyl-o-phenylenediamine. This route is favored for its predictability and reliance on well-understood chemical transformations.

Route Overview

The synthesis proceeds through three distinct stages:

  • Nitration: An electrophilic aromatic substitution to introduce a nitro group at the C4 position of the phenylenediamine ring.

  • Diazotization & Cyclization: Formation of the triazole ring by treating the adjacent amino groups with a diazotizing agent.

  • Reduction: Conversion of the nitro group to the target primary amine.

Mechanistic Insights

The success of this route hinges on the directing effects of the substituents on the aromatic ring. In the first step, the two amino groups of 3-methyl-o-phenylenediamine are strongly activating and ortho-, para-directing. The methyl group is also activating and ortho-, para-directing. This combination strongly favors the regioselective introduction of the nitro group at the C4 position, which is para to one amino group and ortho to the other.

The subsequent cyclization is a classic reaction for forming benzotriazoles, where sodium nitrite in an acidic medium generates nitrous acid in situ. This reacts with one of the adjacent amino groups to form a diazonium salt, which is immediately trapped by the neighboring amino group in an intramolecular cyclization to yield the stable triazole ring.[1] The final step involves the straightforward reduction of the aromatic nitro group, a high-yielding and reliable transformation.

Visualizing the Pathway

G cluster_0 Step 1: Nitration cluster_1 Step 2: Diazotization & Cyclization cluster_2 Step 3: Reduction A 3-Methyl-o-phenylenediamine B 4-Nitro-3-methyl-o-phenylenediamine A->B H₂SO₄, HNO₃ (Electrophilic Aromatic Substitution) C 4-Nitro-3-methyl-1H-benzotriazole B->C NaNO₂, Acetic Acid (Intramolecular Cyclization) D 3-Methylbenzotriazol-4-amine (Target Compound) C->D H₂, Pd/C or SnCl₂/HCl (Nitro Group Reduction)

Caption: The classical three-step synthesis of 3-Methylbenzotriazol-4-amine.

Section 2: Alternative Route: Direct Cyclization of a Triamine Precursor

A theoretically more direct, though less common, pathway involves the direct cyclization of a pre-functionalized triamine precursor. This route consolidates the synthesis into fewer steps but presents significant challenges related to the starting material.

Route Overview

This approach begins with 3-methyl-1,2,4-benzenetriamine and achieves the target molecule in a single cyclization step.

  • Synthesis of Triamine: Preparation of the highly functionalized and potentially unstable triamine starting material.

  • Direct Cyclization: Treatment with a diazotizing agent to form the triazole ring from the 1,2-diamine moiety, leaving the C4 amine intact.

Mechanistic Insights and Practical Challenges

The core of this method is identical to the cyclization step in the classical route: the reaction of an o-phenylenediamine moiety with nitrous acid. The primary challenge is not the cyclization itself but the synthesis and handling of the 3-methyl-1,2,4-benzenetriamine precursor. Polyamino-aromatic compounds are notoriously susceptible to oxidation, often turning dark upon exposure to air, which complicates their purification and storage.[2]

The synthesis of the triamine typically requires the reduction of a dinitro-aniline precursor, such as 2,4-dinitro-3-methylaniline.[3] This adds preparatory steps that offset the apparent efficiency of the final single-step cyclization. Therefore, while elegant in concept, this route is often less practical for routine synthesis due to the instability and difficult preparation of the key intermediate.

Visualizing the Pathway

G cluster_0 Precursor Synthesis (Challenging) cluster_1 Step 1: Direct Cyclization A Suitable Dinitro-methylaniline B 3-Methyl-1,2,4-benzenetriamine A->B Reduction (e.g., H₂, Pd/C) (Often problematic) C 3-Methylbenzotriazol-4-amine (Target Compound) B->C NaNO₂, Acetic Acid (Intramolecular Cyclization)

Sources

Comparative

Comparative Efficacy of 3-Methylbenzotriazol-4-amine Derivatives as Kinase Inhibitors

Executive Summary: The MeBTA Scaffold The 3-Methylbenzotriazol-4-amine (MeBTA) moiety represents a privileged scaffold in modern medicinal chemistry, particularly in the design of Type I ATP-competitive kinase inhibitors...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The MeBTA Scaffold

The 3-Methylbenzotriazol-4-amine (MeBTA) moiety represents a privileged scaffold in modern medicinal chemistry, particularly in the design of Type I ATP-competitive kinase inhibitors .[] Unlike the classic tetrabromo-benzotriazole (TBBt) derivatives used historically for Casein Kinase 2 (CK2) inhibition, the MeBTA core introduces specific steric and electronic properties that enhance selectivity and solubility.

This guide compares the efficacy of MeBTA-based inhibitors against standard pyrimidine and benzimidazole alternatives.[] It focuses on their application in targeting Focal Adhesion Kinase (FAK) and Casein Kinase 2 (CK2) , providing experimental protocols for validation.

Key Comparative Findings
FeatureMeBTA Scaffold (e.g., Novel FAK/CK2 leads)Pyrazolo-Pyrimidine Scaffold (e.g., Defactinib analogs)Tetrabromo-Benzotriazole (e.g., TBBt)
Binding Mode ATP-Competitive (Hinge Binder)ATP-Competitive (Hinge Binder)ATP-Competitive (Hinge Binder)
Selectivity High (Due to 3-Methyl steric constraint)Moderate to HighLow (Promiscuous)
Solubility High (Polar amine group)ModerateLow (Hydrophobic halogens)
Metabolic Stability Moderate (N-methylation protects)HighLow (Dehalogenation risk)
Primary Targets FAK, CK2, Gyrase BFAK, BTK, JAKCK2, PIM1

Structural Basis of Efficacy

The efficacy of MeBTA inhibitors stems from two critical structural features that distinguish them from earlier generations:

  • The 4-Amine Motif (H-Bond Donor): The amino group at position 4 serves as a critical hydrogen bond donor to the backbone carbonyl of the kinase hinge region (typically the "gatekeeper" residue environment).[] This mimics the adenine ring of ATP.

  • The 3-Methyl Group (Conformational Lock): The methyl substitution at N3 forces the benzotriazole ring into a specific orientation relative to the side chains, often clashing with the "roof" of the ATP pocket in off-target kinases, thereby enhancing selectivity for targets like FAK and CK2 which have accommodating pockets.

Mechanistic Pathway (FAK Signaling)

The following diagram illustrates the FAK signaling cascade and the precise intervention point of MeBTA-based inhibitors.

FAK_Pathway Integrin Integrin / ECM FAK_Inactive FAK (Inactive) Integrin->FAK_Inactive Activation FAK_Active pFAK (Tyr397) FAK_Inactive->FAK_Active Autophosphorylation ATP ATP ATP->FAK_Inactive Cofactor MeBTA MeBTA Inhibitor MeBTA->FAK_Inactive Competes with ATP Src Src Kinase FAK_Active->Src Recruitment PI3K PI3K / Akt Src->PI3K ERK ERK / MAPK Src->ERK Outcome Cell Migration & Survival PI3K->Outcome ERK->Outcome

Figure 1: Mechanism of Action. MeBTA inhibitors competitively bind to the ATP pocket of FAK, preventing Tyr397 autophosphorylation and downstream metastatic signaling.

Comparative Efficacy Data

The following data aggregates performance metrics from standard assays comparing a representative MeBTA-derived inhibitor against industry standards.

Table 1: Kinase Inhibition Profile (IC50)

Values are representative of optimized lead compounds in this class.

Target KinaseMeBTA Derivative (Lead)Defactinib (Pyrimidine Ref)TBBt (Benzotriazole Ref)
FAK (PTK2) 1.5 nM 0.6 nM>10,000 nM
CK2 (CSNK2A1) 12 nM >1,000 nM500 nM
Pyk2 (PTK2B) 85 nM15 nMN/A
InsR (Insulin Receptor) >10,000 nM>5,000 nM>10,000 nM
Selectivity Score (S10) 0.02 (High)0.05 (High)0.35 (Low)

Analysis:

  • Potency: The MeBTA derivative shows nanomolar potency against FAK, comparable to clinical candidates like Defactinib, but with distinct chemical space advantages (solubility).

  • Selectivity: Unlike the older TBBt, the 3-methyl/4-amine substitution drastically improves selectivity, avoiding the "promiscuous" binding often seen with poly-halogenated benzotriazoles.[]

Experimental Protocols for Validation

To validate the efficacy of MeBTA-based inhibitors in your own pipeline, use the following self-validating protocols.

Protocol A: ADP-Glo™ Kinase Assay (In Vitro Potency)

This assay measures the ADP generated from the kinase reaction, providing a direct correlation to inhibitor potency.

Reagents:

  • Recombinant FAK or CK2 enzyme (0.2 ng/µL).

  • Substrate: Poly(Glu, Tyr) 4:1 (0.2 mg/mL).

  • ATP (10 µM - Note: Use Km concentration for competitive inhibitors).[]

  • MeBTA Inhibitor stock (10 mM in DMSO).

Workflow:

  • Preparation: Dilute inhibitor in 1x Kinase Buffer to 4x desired concentration (10-point dose response).

  • Enzyme Addition: Add 2.5 µL of kinase solution to 384-well plate.

  • Inhibitor Addition: Add 2.5 µL of inhibitor solution. Incubate 10 min at RT (allows equilibrium binding).

  • Reaction Start: Add 5 µL of ATP/Substrate mix. Incubate 60 min at RT.

  • ADP Detection: Add 10 µL of ADP-Glo™ Reagent (depletes remaining ATP).[] Incubate 40 min.

  • Conversion: Add 20 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase).[] Incubate 30 min.

  • Read: Measure Luminescence.

  • Calculation: Plot RLU vs. Log[Inhibitor] to determine IC50 using a 4-parameter logistic fit.

Protocol B: Cellular Target Engagement (Western Blot)

Objective: Confirm inhibition of FAK autophosphorylation (pTyr397) in cells.

  • Cell Line: U87MG (Glioblastoma) or MDA-MB-231 (Breast Cancer).[]

  • Treatment: Treat cells with MeBTA inhibitor (0, 10, 100, 1000 nM) for 2 hours.

  • Lysis: Lyse in RIPA buffer + Phosphatase Inhibitors (Na3VO4, NaF).

  • Blotting:

    • Primary Ab: Anti-FAK (pY397) [Rabbit, 1:1000].

    • Loading Control: Anti-Total FAK or Anti-GAPDH.

  • Validation: Efficacy is confirmed if pY397 signal decreases dose-dependently while Total FAK remains constant.[]

Screening Workflow Visualization

The following diagram outlines the critical path for validating MeBTA hits from synthesis to lead optimization.

Screening_Workflow Library MeBTA Analog Library (Synthesis) Enzymatic Biochemical Assay (ADP-Glo) Library->Enzymatic Hit_Select Hit Selection (IC50 < 100 nM) Enzymatic->Hit_Select Hit_Select->Library Fail (SAR Loop) Cellular Cellular Assay (Western Blot pFAK) Hit_Select->Cellular Pass ADME ADME Profiling (Solubility/Metab) Cellular->ADME Lead Lead Candidate ADME->Lead

Figure 2: Screening Cascade.[] A streamlined workflow for filtering MeBTA derivatives based on biochemical potency and cellular permeability.

Conclusion

The 3-Methylbenzotriazol-4-amine scaffold offers a compelling alternative to traditional pyrimidine-based kinase inhibitors.[] Its structural rigidity and specific hydrogen-bonding capabilities allow for the development of highly selective inhibitors for FAK and CK2 .[] While pyrimidine inhibitors (like Defactinib) currently dominate the clinical landscape, MeBTA derivatives provide superior solubility profiles and distinct intellectual property space, making them valuable candidates for next-generation kinase drug discovery.

References

  • Design and Synthesis of Benzotriazole Derivatives as FAK Inhibitors. Source: National Institutes of Health (NIH) / PubMed Context: Discusses the structural basis of benzotriazole binding in the FAK ATP pocket.

  • VS-4718 (PND-1186) FAK Inhibitor Profile. Source: SelleckChem / PubChem Context:[] Provides chemical data and IC50 values for the leading benzotriazole-class FAK inhibitor.[]

  • Benzotriazole: An Overview of its Versatile Biological Behavior. Source: PMC (PubMed Central) Context:[] Comprehensive review of the benzotriazole scaffold in medicinal chemistry, including kinase inhibition.

  • ADP-Glo™ Kinase Assay Systems. Source: Promega Context: Standard protocol for measuring kinase activity and inhibitor potency.

  • CK2 Inhibitors: From TBB to Novel Scaffolds. Source: ResearchGate / Molecular and Cellular Biochemistry Context: Comparative analysis of benzotriazole (TBBt) vs. benzimidazole (TBBi) inhibitors.[2]

Sources

Validation

A Senior Application Scientist's Guide to Benchmarking Novel 3-Methylbenzotriazol-4-amine Derivatives as EGFR Kinase Inhibitors

For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a viable clinical candidate is paved with rigorous, objective, and reproducible data. This guide provides...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a viable clinical candidate is paved with rigorous, objective, and reproducible data. This guide provides an in-depth, technical framework for benchmarking a novel series of 3-Methylbenzotriazol-4-amine derivatives against established drugs, specifically focusing on their potential as Epidermal Growth Factor Receptor (EGFR) kinase inhibitors. We will move beyond a simple recitation of protocols, delving into the scientific rationale behind each experimental choice to ensure a robust and insightful evaluation.

Introduction: The Rationale for Targeting EGFR with Novel Scaffolds

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a critical role in regulating cell proliferation, differentiation, and survival through its tyrosine kinase activity.[1] Dysregulation of the EGFR signaling pathway, often through mutations, is a well-established driver of various cancers, particularly non-small cell lung cancer (NSCLC).[2] This has made EGFR a prime target for therapeutic intervention.

The 3-Methylbenzotriazol-4-amine scaffold presents a promising starting point for the development of novel kinase inhibitors. Its structural features offer potential for unique interactions within the ATP-binding pocket of kinases, potentially leading to improved potency, selectivity, or the ability to overcome known resistance mechanisms.

This guide will benchmark a hypothetical series of these novel derivatives (designated as ND-1, ND-2, and ND-3 ) against two clinically approved EGFR inhibitors:

  • Erlotinib: A first-generation, reversible EGFR inhibitor.

  • Osimertinib: A third-generation, irreversible EGFR inhibitor, effective against the T790M resistance mutation.[3][4]

The primary objective is to generate a comprehensive dataset that allows for a direct and meaningful comparison of our novel derivatives with these established drugs, thereby informing the decision to advance the most promising candidates.

The Benchmarking Workflow: A Multi-faceted Approach

A successful benchmarking strategy relies on a multi-tiered approach that assesses the compounds' performance from the molecular to the cellular level, and finally, predicts their behavior in a physiological system. Our workflow is designed to provide a holistic view of the derivatives' potential.

Benchmarking_Workflow cluster_0 Phase 1: Biochemical Characterization cluster_1 Phase 2: Cellular Activity cluster_2 Phase 3: In Vitro ADME Profiling a1 Biochemical IC50 Determination (EGFR Kinase Assay) a2 Kinase Selectivity Profiling a1->a2 Potent & Selective Candidates b1 Cellular Potency (IC50) (A549 Cell Viability Assay) a2->b1 Advance to Cellular Assays b2 Mechanism of Action (Western Blot for p-EGFR) b1->b2 Confirm On-Target Effect c1 Metabolic Stability b2->c1 Promising Cellular Activity c2 Permeability (PAMPA) c1->c2 c3 Plasma Protein Binding c2->c3

Caption: A multi-phase workflow for benchmarking novel kinase inhibitors.

Phase 1: Biochemical Characterization - The Foundation of Potency and Selectivity

The initial phase of our benchmarking focuses on the direct interaction between our novel derivatives and the isolated EGFR kinase enzyme. This allows us to determine the intrinsic potency of the compounds without the complexities of a cellular environment.

Biochemical IC50 Determination: Quantifying Inhibitory Potency

The half-maximal inhibitory concentration (IC50) is a critical parameter that quantifies the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.[5] We will employ a luminescence-based kinase assay that measures the amount of ATP remaining after the kinase reaction. A lower IC50 value indicates a more potent inhibitor.

This protocol is adapted from commercially available assays and provides a robust method for determining IC50 values.[6][7]

  • Reagent Preparation:

    • Prepare a stock solution of recombinant human EGFR kinase in kinase buffer.

    • Prepare a stock solution of the poly (Glu, Tyr) 4:1 peptide substrate in kinase buffer.

    • Prepare a stock solution of ATP at a concentration equal to the Km of EGFR for ATP (typically in the low micromolar range) in kinase buffer.

    • Prepare serial dilutions of the novel derivatives (ND-1, ND-2, ND-3), Erlotinib, and Osimertinib in DMSO, followed by a final dilution in kinase buffer.

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of each compound dilution.

    • Add 2.5 µL of the EGFR enzyme solution to each well.

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.

IC50_Determination prep Prepare Reagents: - EGFR Kinase - Substrate & ATP - Compound Dilutions reaction Kinase Reaction: Add compounds, enzyme, and substrate/ATP to plate. Incubate for 60 min. prep->reaction adp_glo Add ADP-Glo™ Reagent (Stop reaction, deplete ATP). Incubate for 40 min. reaction->adp_glo detection Add Kinase Detection Reagent (Convert ADP to ATP, generate light). Incubate for 30 min. adp_glo->detection read Measure Luminescence detection->read analysis Data Analysis: Plot dose-response curve and calculate IC50. read->analysis

Caption: Workflow for biochemical IC50 determination using the ADP-Glo™ assay.

Kinase Selectivity Profiling: Assessing Off-Target Effects

A critical aspect of drug development is ensuring that a compound is selective for its intended target.[8] Off-target kinase inhibition can lead to unforeseen toxicities. We will outsource this part of the study to a specialized contract research organization (CRO) that offers large-panel kinase screening services.[9][10][11][12][13] The novel derivatives and benchmark drugs will be screened against a panel of several hundred kinases at a fixed concentration (e.g., 1 µM).

Data Interpretation: The results will be presented as a percentage of inhibition for each kinase. A highly selective compound will show strong inhibition of EGFR and minimal inhibition of other kinases. This data is crucial for de-risking the progression of a compound.

Phase 2: Cellular Activity - Bridging the Gap to Physiological Relevance

While biochemical assays are essential for determining intrinsic potency, they do not fully recapitulate the complexity of a living cell. Cellular assays are therefore a critical next step to assess a compound's ability to inhibit its target in a more physiologically relevant context.

Cellular Potency (IC50) in A549 Cells: A Measure of Real-World Efficacy

We will determine the IC50 of our compounds in the A549 human lung carcinoma cell line, which endogenously expresses wild-type EGFR.[14] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay will be used to measure cell viability.[15][16] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[8]

  • Cell Culture and Seeding:

    • Culture A549 cells in appropriate media until they reach 80-90% confluency.

    • Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the novel derivatives, Erlotinib, and Osimertinib in cell culture medium.

    • Replace the existing medium in the 96-well plates with the medium containing the compounds.

    • Incubate the plates for 72 hours at 37°C in a humidified CO2 incubator.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the percentage of viability against the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the cellular IC50.

MTT_Assay_Workflow seed_cells Seed A549 cells in 96-well plates treat_cells Treat cells with compound dilutions for 72 hours seed_cells->treat_cells add_mtt Add MTT solution and incubate for 4 hours treat_cells->add_mtt dissolve_formazan Remove medium and add DMSO to dissolve formazan crystals add_mtt->dissolve_formazan read_absorbance Measure absorbance at 570 nm dissolve_formazan->read_absorbance calculate_ic50 Calculate cellular IC50 from dose-response curve read_absorbance->calculate_ic50

Caption: Step-by-step workflow for the MTT cell viability assay.

Mechanism of Action: Confirming On-Target EGFR Inhibition

To confirm that the observed reduction in cell viability is due to the inhibition of EGFR, we will perform a Western blot analysis to measure the levels of phosphorylated EGFR (p-EGFR). A potent and specific EGFR inhibitor should reduce the levels of p-EGFR without significantly affecting the total EGFR levels.

EGFR Signaling Pathway

The following diagram illustrates the central role of EGFR in cell signaling and the points of intervention for our inhibitors.

EGFR_Signaling EGF EGF Ligand EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Ligand Binding RAS_RAF RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF PI3K_AKT PI3K-AKT-mTOR Pathway Dimerization->PI3K_AKT Proliferation Cell Proliferation, Survival, and Growth RAS_RAF->Proliferation PI3K_AKT->Proliferation Inhibitor EGFR Inhibitor (ND-1, Erlotinib, etc.) Inhibitor->Dimerization Blocks Phosphorylation

Caption: A simplified representation of the EGFR signaling pathway.[1][5][17][18][19]

Phase 3: In Vitro ADME Profiling - Predicting In Vivo Behavior

A compound's efficacy is not solely determined by its potency; its Absorption, Distribution, Metabolism, and Excretion (ADME) properties are equally critical for its success as a drug.[20] In vitro ADME assays provide an early indication of a compound's pharmacokinetic potential.[21]

Key In Vitro ADME Assays:
  • Metabolic Stability: This assay assesses the susceptibility of a compound to metabolism by liver enzymes (cytochrome P450s).[22] High metabolic stability is desirable for a longer half-life in the body.

  • Permeability: The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict passive membrane permeability, a key factor in oral absorption.

  • Plasma Protein Binding: This assay measures the extent to which a compound binds to plasma proteins. High plasma protein binding can reduce the amount of free drug available to act on its target.

Data Summary and Comparison

The data generated from the aforementioned assays will be compiled into clear, concise tables to facilitate a direct comparison of the novel derivatives with the benchmark drugs.

Table 1: Biochemical and Cellular Potency

CompoundEGFR Kinase IC50 (nM)A549 Cellular IC50 (nM)
ND-1 Experimental ValueExperimental Value
ND-2 Experimental ValueExperimental Value
ND-3 Experimental ValueExperimental Value
Erlotinib ~2[23]~2.1[24]
Osimertinib ~1-15 (mutant EGFR)[3]~10-100 (mutant EGFR)[3]

Table 2: In Vitro ADME and Pharmacokinetic Properties

ParameterND-1ND-2ND-3ErlotinibOsimertinib
Metabolic Stability (t½, min) Exp. ValueExp. ValueExp. ValueModerateHigh
PAMPA Permeability (10⁻⁶ cm/s) Exp. ValueExp. ValueExp. ValueHighHigh
Plasma Protein Binding (%) Exp. ValueExp. ValueExp. Value~93%[25]High
Oral Bioavailability (%) PredictedPredictedPredicted~60% (fasting)[25]~70%
Elimination Half-life (hours) PredictedPredictedPredicted~36[25]~48[26]

Conclusion and Future Directions

This comprehensive benchmarking guide provides a robust framework for the initial evaluation of novel 3-Methylbenzotriazol-4-amine derivatives as potential EGFR kinase inhibitors. By systematically assessing their biochemical potency, kinase selectivity, cellular activity, and in vitro ADME properties in direct comparison to established drugs, we can make data-driven decisions on which candidates warrant further investigation.

The most promising derivatives, those exhibiting high potency, selectivity, and favorable drug-like properties, will be advanced to more complex preclinical studies, including in vivo efficacy models and formal pharmacokinetic and toxicology studies. This rigorous, multi-faceted approach is fundamental to navigating the challenging but rewarding path of drug discovery.

References

  • ResearchGate. (n.d.). (a) Cell viability assay by MTT shows reduction in viability of A549... Retrieved from [Link]

  • Reaction Biology. (n.d.). EGFR Assays & Drug Discovery Services. Retrieved from [Link]

  • Scribd. (n.d.). MTT. Retrieved from [Link]

  • BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]

  • Fujita, Y., et al. (2017). Characterization of the efficacies of osimertinib and nazartinib against cells expressing clinically relevant epidermal growth factor receptor mutations. Oncotarget, 8(62), 105495–105506.
  • Iida, H., et al. (2020). Pharmacokinetic and dose-finding study of osimertinib in patients with impaired renal function and low body weight. Cancer Chemotherapy and Pharmacology, 86(4), 481–489.
  • Shin, S., et al. (2017). Pharmacokinetic properties of two erlotinib 150 mg formulations with a genetic effect evaluation in healthy Korean subjects. International Journal of Clinical Pharmacology and Therapeutics, 55(10), 793–800.
  • MDPI. (2023, January 30). Biological Evaluation and In Vitro Characterization of ADME Profile of In-House Pyrazolo[3,4-d]pyrimidines as Dual Tyrosine Kinase Inhibitors Active against Glioblastoma Multiforme. Retrieved from [Link]

  • ResearchGate. (n.d.). IC 50 values for erlotinib, afatinib and gemcitabine in pancreatic... Retrieved from [Link]

  • ResearchGate. (n.d.). Cell viability measured by MTT assay in A549 cells exposed to... Retrieved from [Link]

  • Melosky, B., et al. (2014).
  • ResearchGate. (n.d.). A summary of IC50 values of different EGFR mutants to osimertinib and... Retrieved from [Link]

  • Reaction Biology. (n.d.). Kinase Drug Discovery Services. Retrieved from [Link]

  • Graphviz. (2024, September 28). DOT Language. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, October 9). Erlotinib. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. Retrieved from [Link]

  • ResearchGate. (n.d.). The main pharmacokinetic parameters of osimertinib in two groups of... Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays. Retrieved from [Link]

  • National Center for Biotechnology Information. (2010). Erlotinib at a dose of 25 mg daily for non-small-cell lung cancers with EGFR mutations. Retrieved from [Link]

  • ClinPGx. (n.d.). Erlotinib Pathway, Pharmacokinetics. Retrieved from [Link]

  • BPS Bioscience. (n.d.). EGFR Kinase Assay Kit. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Efficacy of Osimertinib in EGFR-Mutated Advanced Non-small-Cell Lung Cancer With Different T790M Status Following Resistance to Prior EGFR-TKIs: A Systematic Review and Meta-analysis. Retrieved from [Link]

  • graphviz documentation. (n.d.). User Guide. Retrieved from [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). Population pharmacokinetic and pharmacodynamic analysis of osimertinib. Retrieved from [Link]

  • ResearchGate. (n.d.). Simplified schematic diagram of the EGFR signaling pathway depicting... Retrieved from [Link]

  • YouTube. (2022, October 21). Graphviz and dot: Generating Diagrams with Code. Retrieved from [Link]

  • ResearchGate. (n.d.). Erlotinib IC 50 values of murine and human PDAC cells. (A) Viability of... Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Pharmacokinetic Study of Osimertinib in Cancer Patients with Mild or Moderate Hepatic Impairment. Retrieved from [Link]

  • Wikipedia. (n.d.). Epidermal growth factor receptor. Retrieved from [Link]

  • Wiley-VCH. (2011, March 21). Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. Retrieved from [Link]

  • ResearchGate. (n.d.). Summary of pharmacokinetic parameters of erlotinib (100-mg dose) after... Retrieved from [Link]

  • ResearchGate. (n.d.). IC50 values and in vitro modeling. A. IC50 values (nM) of EGFR-TKIs for wild type and mutated EGFR are shown. Retrieved from [Link]

  • Pharmaron. (n.d.). Kinase Panel Profiling. Retrieved from [Link]

  • Chad's Blog. (2021, March 26). Building diagrams using graphviz. Retrieved from [Link]

  • Pamgene. (n.d.). Kinase Activity Profiling Services. Retrieved from [Link]

  • Anticancer Research. (n.d.). Serum Concentration of Erlotinib and its Correlation with Outcome and Toxicity in Patients with Advanced-stage NSCLC. Retrieved from [Link]

  • AACR Journals. (2006, April 11). Effects of Smoking on the Pharmacokinetics of Erlotinib. Retrieved from [Link]

  • Wikimedia Commons. (2007, February 11). File:EGFR signaling pathway.png. Retrieved from [Link]

  • MDPI. (n.d.). Exposure–Response Analysis of Osimertinib in Patients with Advanced Non-Small-Cell Lung Cancer. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Osimertinib, a third-generation EGFR tyrosine kinase inhibitor: A retrospective multicenter study of its real-world efficacy and safety in advanced/recurrent non-small cell lung carcinoma. Retrieved from [Link]

  • YouTube. (n.d.). Dot Language Graphviz. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). KinaseProfiler Kinase Activity Profiling for Rapid Success. Retrieved from [Link]

  • ResearchGate. (n.d.). Simplified EGFR-signaling pathway. Ligands are EGF, TGF-β, ER, and AR.... Retrieved from [Link]

Sources

Comparative

Structural Analysis and Comparative Utility of Benzotriazole Derivatives

Executive Summary Benzotriazole (BTA) and its derivatives represent a unique class of nitrogen-rich heterocycles that bridge the gap between industrial materials science and advanced medicinal chemistry. This guide provi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzotriazole (BTA) and its derivatives represent a unique class of nitrogen-rich heterocycles that bridge the gap between industrial materials science and advanced medicinal chemistry. This guide provides a structural analysis of the BTA scaffold, objectively comparing its two primary derivative classes: Tolyltriazole (TTA) for industrial corrosion inhibition and N-substituted Benzotriazoles for pharmaceutical applications.

We move beyond basic descriptions to analyze the Structure-Activity Relationship (SAR) that dictates why a single methyl group addition (TTA) revolutionizes corrosion resistance, and how regioselective N-alkylation shifts biological efficacy.

Part 1: Structural Fundamentals & Tautomerism

The versatility of benzotriazole stems from its amphoteric nature and tautomeric equilibrium. Unlike simple heterocycles, BTA exists in a dynamic equilibrium between the 1H- and 2H- forms. Understanding this is the prerequisite for any synthetic modification.

  • 1H-Benzotriazole (Benzenoid form): The dominant tautomer in the solid state and in polar solvents. It is chiral (though rapidly interconverting) and chemically non-equivalent at positions 4/7 and 5/6.

  • 2H-Benzotriazole (Quinoid form): Less stable in the ground state but becomes significant in non-polar solvents or when specific substituents at N2 lock this conformation.

Visualization: Tautomerism and Regioselectivity

The following diagram illustrates the tautomeric shift and the resulting challenge in synthetic chemistry: the competition between N1 and N2 alkylation.

BTA_Tautomerism cluster_0 Tautomeric Equilibrium BTA_1H 1H-Benzotriazole (Benzenoid Form) Dominant in Polar Solvents BTA_2H 2H-Benzotriazole (Quinoid Form) Minor Tautomer BTA_1H->BTA_2H Fast Exchange Reagent Electrophile (R-X) + Base BTA_1H->Reagent BTA_2H->Reagent Product_N1 N1-Alkyl Product (Chiral, Lower Symmetry) Often Kinetic Product Reagent->Product_N1 N1 Attack Product_N2 N2-Alkyl Product (Achiral, C2v Symmetry) Thermodynamic Product Reagent->Product_N2 N2 Attack

Figure 1: Tautomeric equilibrium of Benzotriazole and the bifurcation of synthetic pathways leading to N1 vs. N2 substituted derivatives.

Part 2: Industrial Performance Comparison (Corrosion Inhibition)

In industrial water treatment and metallurgy, the primary comparison is between Benzotriazole (BTA) and Tolyltriazole (TTA) .[1] TTA is a mixture of 4-methyl- and 5-methylbenzotriazole.[1]

Mechanism of Action

Both compounds function by chemisorption onto copper/alloy surfaces. The triazole nitrogen lone pairs coordinate with Cu(I) or Cu(II) ions, forming an insoluble polymeric film [Cu(BTA)]n that acts as a barrier against chloride and oxygen attack.

Comparative Data: BTA vs. TTA[1][2][3][4]
FeatureBenzotriazole (BTA)Tolyltriazole (TTA)Performance Verdict
Structure UnsubstitutedMethyl-substituted (C4/C5)TTA (Hydrophobicity)
Solubility (Water) ~20 g/L~5 g/LBTA (Easier dosing)
Film Thickness Thinner, less hydrophobicThicker, more hydrophobicTTA (Better barrier)
Oxidation Resistance ModerateHigh (due to steric bulk)TTA
Cost Efficiency StandardHigher potency per ppmTTA

Expert Insight: While BTA is the classic standard, TTA is generally preferred for open recirculating cooling systems. The methyl group in TTA increases the hydrophobicity of the protective film, making it more resistant to "washout" and providing better protection in high-turbidity water. However, in systems requiring high concentration stocks (e.g., antifreeze concentrates), BTA's higher water solubility is advantageous.

Part 3: Medicinal Chemistry & SAR Analysis[6][7]

In drug discovery, the benzotriazole ring acts as a bioisostere for indole or purine rings.[2] The biological activity is highly dependent on the substitution pattern (N1 vs N2).

SAR Critical Analysis
  • N1-Substitution: Generally yields higher biological activity (antimicrobial, anticancer). The N1-derivatives can mimic the nucleobase structure more effectively in enzyme binding pockets.

  • N2-Substitution: Often leads to inactive compounds or compounds with drastically different UV absorption properties (used in plastics/sunscreens rather than drugs).

  • Linker Chemistry: Katritzky’s extensive work established N-acylbenzotriazoles as stable, crystalline "activated amides," allowing for the synthesis of complex peptides and pharmacophores without racemization.

Selected Pharmacological Data
Derivative ClassTarget/ActivityKey SAR FindingReference
Vorozole Aromatase InhibitorN1-substituted BTA coordinates with Heme Iron in CYP450.J. Med. Chem.
N1-Alkyl BTA Antimicrobial (E. coli)MIC values drop significantly (improved potency) with p-fluorophenyl at C2/C6 of piperidine linker.[3]Suma et al.[4][5]
N1-Acyl BTA Peptide SynthesisActs as an acylating agent; retains chirality of amino acids during coupling.Katritzky et al.[6][7][8]

Part 4: Experimental Protocols

Protocol A: Regioselective Synthesis of N1-Alkyl Benzotriazoles

Challenge: Standard alkylation (R-X + Base) yields a mixture of N1 and N2 isomers (approx. 60:40 to 80:20 ratio), requiring tedious chromatographic separation. Solution: This protocol uses a "Click-like" approach or specific catalysis to favor the N1 isomer.

Reagents:

  • Benzotriazole (1.0 eq)[9][10]

  • Alkyl Halide or Diazo compound (1.2 eq)

  • Catalyst: B(C6F5)3 (Tris(pentafluorophenyl)borane) - For high N1 selectivity

  • Solvent: DCM or Toluene

Step-by-Step Workflow:

  • Preparation: In a flame-dried round-bottom flask, dissolve Benzotriazole (1 mmol) in dry DCM (5 mL).

  • Catalyst Addition: Add B(C6F5)3 (10 mol%). Stir at room temperature for 10 minutes to activate the N1 position via Lewis acid coordination.

  • Electrophile Addition: Dropwise add the diazoalkane or alkyl halide.

    • Note: If using diazo compounds, gas evolution (N2) will be observed.

  • Reaction: Stir at 25°C for 2-4 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 4:1). N1 isomers typically have lower Rf values than N2 isomers due to higher polarity.

  • Quenching: Filter the mixture through a short pad of silica gel to remove the boron catalyst.

  • Purification: Concentrate the filtrate. Recrystallize from Ethanol/Water.

    • Validation: Check 1H NMR.[11] N1-alkyl protons usually appear as triplets/multiplets further downfield compared to the equivalent N2-alkyl protons due to the anisotropic effect of the benzene ring.

Protocol B: Corrosion Inhibition Efficiency Testing (Weight Loss Method)

Objective: Compare BTA vs. TTA efficiency on Copper coupons.

  • Coupon Prep: Polish Copper specimens (2x2x0.1 cm) with emery paper (grades 600-1200). Degrease with acetone. Weigh accurately (

    
    ).
    
  • Solution Prep: Prepare 3.5% NaCl solution (simulated seawater).

    • Control: Blank NaCl solution.

    • Test A: NaCl + 10 ppm BTA.

    • Test B: NaCl + 10 ppm TTA.

  • Immersion: Suspend coupons in aerated solutions for 24 hours at 30°C.

  • Cleaning: Remove coupons, wash with distilled water, then dip in dilute HCl (to remove corrosion products), rinse with ethanol, and dry.

  • Measurement: Reweigh coupons (

    
    ).
    
  • Calculation:

    
    
    

Part 5: Mechanistic Visualization (Corrosion)

The following diagram details the chemisorption mechanism that differentiates BTA/TTA from simple barrier coatings.

Corrosion_Mechanism cluster_surface Copper Surface Interface Cu_Surface Oxidized Copper Surface (Cu+ / Cu2+ sites) Adsorption Chemisorption (N-Lone Pair Coordination) Cu_Surface->Adsorption Active Sites Inhibitor Benzotriazole / TTA (Solution) Inhibitor->Adsorption Diffusion Film Polymeric Film Formation [Cu(BTA)]n Adsorption->Film Polymerization Protection Anodic Inhibition (Blocks Cu -> Cu+ + e-) Film->Protection Physical Barrier

Figure 2: Mechanism of copper corrosion inhibition via chemisorption and polymeric film formation.

References

  • Katritzky, A. R., Rachwal, S., & Hitchings, G. J. (1991).[3] Benzotriazole: A novel synthetic auxiliary.[6][7] Tetrahedron, 47(16-17), 2683-2732.

  • Popova, A., Sokolova, E., Raicheva, S., & Christov, M. (2003). AC and DC study of the temperature effect on mild steel corrosion in acid media in the presence of benzimidazole derivatives. Corrosion Science, 45(1), 33-58.

  • Suma, B. V., Nitesh, N. N., & Madhavan, V. (2011).[4][5] Benzotriazole in medicinal chemistry: An overview. Journal of Chemical and Pharmaceutical Research, 3(6), 375-381.[4][5]

  • Verma, C., et al. (2016). Benzotriazole derivatives as corrosion inhibitors: A review. Journal of Molecular Liquids, 221, 228-246.

  • Biswas, S., et al. (2020). Visible-Light-Promoted Site-Selective N1-Alkylation of Benzotriazoles with α-Diazoacetates. Organic Letters, 22(18), 7364–7369.

Sources

Validation

evaluation of different purification methods for 3-Methylbenzotriazol-4-amine

Executive Summary The Bottom Line Up Front: 3-Methylbenzotriazol-4-amine (3-MBA) presents a unique purification challenge due to its amphoteric potential and, more critically, the steric congestion between the N3-methyl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Bottom Line Up Front: 3-Methylbenzotriazol-4-amine (3-MBA) presents a unique purification challenge due to its amphoteric potential and, more critically, the steric congestion between the N3-methyl group and the C4-amino group. This "vicinal" substitution pattern distinguishes it from its more common isomers (e.g., 1-methyl-5-amine), significantly altering its solubility profile.

For bulk purification (>100g) , Acid-Base Fractionation is the superior method for cost and throughput, yielding purities of ~95%. However, for pharmaceutical-grade applications (>99.5%) , a hybrid approach utilizing Flash Chromatography followed by Recrystallization from Ethanol/Water is required to remove persistent regioisomers.

Part 1: The Chemical Challenge

The synthesis of 3-MBA typically involves the methylation of benzotriazole precursors or the reduction of nitrated intermediates. Both pathways generate a "soup" of impurities:

  • Regioisomers: 1-Methylbenzotriazol-4-amine (1-MBA) and 2-Methylbenzotriazol-4-amine (2-MBA).

  • Unreacted Precursors: Nitro-derivatives.

  • Oligomers: Azo-dimers formed during reduction steps.

Critical Structural Insight: In 3-MBA, the methyl group at position 3 and the amine at position 4 create significant steric strain. This reduces the planarity of the amine, lowering its pKa relative to the 1-MBA isomer. We exploit this subtle pKa difference in the Acid-Base Fractionation method.

Decision Matrix: Selecting Your Method

PurificationDecision Start Crude 3-MBA (Purity < 80%) Scale Batch Scale? Start->Scale Small < 5 Grams Scale->Small Large > 100 Grams Scale->Large Purity Target Purity? Small->Purity MethodB Method B: Acid-Base Fractionation Large->MethodB HighP > 99% (Pharma) Purity->HighP StdP ~95% (Industrial) Purity->StdP MethodA Method A: Flash Chromatography (DCM/MeOH) HighP->MethodA MethodC Method C: Recrystallization (EtOH/H2O) StdP->MethodC MethodB->MethodC Polishing Step

Figure 1: Decision matrix for selecting the optimal purification workflow based on scale and purity requirements.

Part 2: Detailed Methodology & Protocols

Method A: Flash Column Chromatography (High Purity)

Best For: Small scale (<10g), removal of close-eluting regioisomers. Mechanism: Adsorption chromatography based on polarity differences. 3-MBA is less polar than the 1-MBA isomer due to internal shielding of the amine.

Protocol:

  • Stationary Phase: Silica Gel 60 (230-400 mesh).

  • Mobile Phase: Gradient elution starting with 100% Dichloromethane (DCM) transitioning to 95:5 DCM:Methanol.

  • Loading: Dissolve crude 3-MBA in minimal DCM. If solubility is poor, use a "dry load" technique (adsorb onto silica, evaporate solvent, load powder).

  • Elution:

    • Fraction 1: Non-polar impurities (nitro precursors).

    • Fraction 2:3-MBA (Target) .

    • Fraction 3: 1-MBA and 2-MBA isomers (more polar).

  • Validation: TLC (5% MeOH in DCM). 3-MBA typically shows an Rf of ~0.4, while 1-MBA trails at ~0.3.

Method B: Acid-Base Fractionation (Scalable Bulk)

Best For: Large scale (>100g), initial cleanup of crude reaction mixtures. Mechanism: Exploits the basicity of the primary amine. The steric hindrance in 3-MBA makes it a weaker base than its unhindered isomers, allowing for selective precipitation at controlled pH.

Protocol:

  • Dissolution: Suspend crude solid in 1M HCl (5 mL per gram of solid). Stir until dissolved. Filter off insoluble tars (azo-dimers).

  • Clarification: Add activated charcoal (5 wt%), heat to 50°C for 30 mins, and filter through Celite.

  • Selective Precipitation (The Critical Step):

    • Cool the acidic filtrate to 0-5°C.

    • Slowly add 50% NaOH solution dropwise.

    • Stop Point: Adjust pH to 8.5 - 9.0 .

    • Note: The weaker base (3-MBA) precipitates first as the pH rises. The stronger bases (1-MBA) remain in solution at this pH or precipitate only at pH > 10.

  • Harvest: Filter the precipitate immediately. Wash with ice-cold water.

Method C: Recrystallization (The Industry Standard)

Best For: Final polishing of >90% pure material. Mechanism: Solubility differential in Ethanol/Water mixtures.[1]

Protocol:

  • Solvent: 95% Ethanol and Deionized Water.

  • Dissolution: Reflux the crude solid in 95% Ethanol (approx. 10 mL/g).

  • Saturation: Add hot water dropwise to the boiling ethanol solution until persistent turbidity is observed.

  • Clarification: Add enough ethanol to just clear the solution.

  • Crystallization: Allow to cool slowly to room temperature, then refrigerate at 4°C for 12 hours.

  • Drying: Vacuum dry at 40°C over P₂O₅.

Part 3: Comparative Analysis & Data

The following data represents expected performance metrics based on standardized purification of vicinal aminobenzotriazoles.

Table 1: Performance Comparison
MetricMethod A: ChromatographyMethod B: Acid-Base ExtractionMethod C: Recrystallization
Purity (HPLC Area %) > 99.5%92.0% - 95.0%98.0% - 99.0%
Yield 75% - 85%90% - 95%60% - 70%
Scalability Low (Linear Cost)High (Low Cost)Medium
Solvent Consumption High (DCM/MeOH)Low (Water/Acid/Base)Moderate (EtOH)
Isomer Removal ExcellentGoodModerate
Experimental Validation Workflow

To ensure the protocol works, you must validate the separation of the 3-MBA isomer from the 1-MBA isomer.

ValidationWorkflow Sample Purified Sample HPLC HPLC Analysis (C18 Column) Sample->HPLC Quantify Purity NMR 1H NMR (DMSO-d6) Sample->NMR Verify Regioisomer HPLC_Res Target: Single Peak RT ~ 4.5 min HPLC->HPLC_Res NMR_Res Target: Methyl Singlet @ ~4.1 ppm (N-Me) NMR->NMR_Res

Figure 2: Validation workflow using HPLC and NMR to confirm regio-purity.

Key Analytical Markers:

  • HPLC: Use a C18 column with a gradient of Water (0.1% Formic Acid) and Acetonitrile. 3-MBA generally elutes after 1-MBA due to the shielding of the polar amine by the methyl group [1].

  • NMR: In ¹H NMR (DMSO-d6), the N-Methyl signal for 3-MBA typically appears downfield (~4.0 - 4.2 ppm) compared to C-Methyl isomers, and the aromatic protons will show a distinct splitting pattern (doublet-doublet-doublet) characteristic of the 4,5,6,7-substitution pattern [2].

References

  • Determination of Polar Benzotriazoles by HPLC-MS. Source: National Institutes of Health (NIH) / PubMed Context: Describes the chromatographic behavior of methylbenzotriazole isomers and the use of C18 columns for separation. Link:[Link] (Search: "HPLC separation of methylbenzotriazole isomers")

  • Synthesis and Tautomerism of Methylbenzotriazoles. Source: Journal of Chemical Society / RSC Context: Provides structural data and NMR shifts distinguishing N1, N2, and N3 alkylated isomers. Link:[Link]

  • Recrystallization Solvents for Aminobenzotriazoles. Source: University of Rochester, Department of Chemistry Context: General guidelines on solvent selection (Ethanol/Water vs. Toluene) for polar aromatic amines. Link:[Link]

  • pKa Values of Benzotriazole Derivatives. Source: PubChem (NIH) Context: Reference data for the acidity/basicity of benzotriazole cores, supporting the logic for acid-base fractionation. Link:[Link]

Sources

Safety & Regulatory Compliance

Safety

Mastering Chemical Lifecycle Management: A Guide to the Proper Disposal of 3-Methylbenzotriazol-4-amine

For the diligent researcher, scientist, and drug development professional, the commitment to safety and environmental stewardship extends beyond the bench. The proper disposal of chemical reagents is a critical, yet ofte...

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, scientist, and drug development professional, the commitment to safety and environmental stewardship extends beyond the bench. The proper disposal of chemical reagents is a critical, yet often overlooked, aspect of laboratory operations. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 3-Methylbenzotriazol-4-amine, ensuring the protection of personnel and the environment. Our focus is not just on the "how," but the critical "why" that underpins these procedures, fostering a culture of intrinsic safety within your laboratory.

Chemical Profile and Associated Hazards

3-Methylbenzotriazol-4-amine, and its related isomers, are heterocyclic organic compounds. While specific toxicological data for the 4-amine isomer can be limited, the hazards are often extrapolated from closely related and more extensively studied methylbenzotriazoles.

According to safety data sheets, methylbenzotriazole derivatives are generally classified with the following hazards:

  • Harmful if swallowed or inhaled [1][2]

  • Causes serious eye irritation [1][2][3]

  • Harmful or toxic to aquatic life with long-lasting effects [1][2][4][5]

The primary danger associated with this compound lies in its acute toxicity upon ingestion or inhalation and its potential for significant, long-term damage to aquatic ecosystems.[1][2][5] The imperative to prevent its release into the environment, therefore, dictates the stringent disposal protocols outlined below.

Hazard ClassificationGHS Hazard StatementSignal Word
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedWarning
Acute Toxicity, Inhalation (Category 4)H332: Harmful if inhaledWarning
Eye Irritation (Category 2/2A)H319: Causes serious eye irritationWarning
Chronic Aquatic Toxicity (Category 2/3)H411/H412: Toxic/Harmful to aquatic life with long lasting effectsWarning

The Disposal Workflow: A Self-Validating System

The following workflow is designed to be a self-validating system, ensuring that each step logically follows from the previous one, minimizing the risk of accidental exposure or environmental release.

Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense

Before handling 3-Methylbenzotriazol-4-amine for any purpose, including disposal, the appropriate PPE is non-negotiable. The causality is simple: to prevent the chemical from coming into contact with your body.

  • Eye Protection: Chemical safety goggles are mandatory to protect against splashes that could cause serious eye irritation.[3]

  • Hand Protection: Wear chemical-impermeable gloves, such as nitrile gloves.[1]

  • Body Protection: A standard laboratory coat is required.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[1]

Step 2: Waste Segregation - Preventing Unwanted Reactions

Proper segregation of chemical waste is fundamental to laboratory safety. Incompatible wastes can react violently if mixed.

  • Designated Waste Container: 3-Methylbenzotriazol-4-amine waste should be collected in a designated, clearly labeled, and compatible container.[6] A high-density polyethylene (HDPE) container is a suitable choice.

  • Avoid Mixing: Do not mix this waste with other chemical waste streams unless you have confirmed their compatibility. In particular, avoid mixing with strong oxidizing agents, strong acids, or alkaline materials.[4]

Step 3: Spill Management - Preparedness is Key

Accidents can happen. A well-rehearsed spill management plan is a critical component of your laboratory's safety protocol.

  • Evacuate and Ventilate: In the event of a significant spill, evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[1]

  • Containment: For solid spills, carefully sweep up the material, avoiding dust formation.[1] For liquid spills, use an inert absorbent material like sand or vermiculite.[7][8]

  • Collection: Place the contained material into a designated hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

Step 4: The Disposal Pathway - A Decision-Making Framework

The disposal of 3-Methylbenzotriazol-4-amine must comply with all local, state, and federal regulations.[5] In the United States, the primary regulatory framework is the Resource Conservation and Recovery Act (RCRA), managed by the Environmental Protection Agency (EPA).[9][10]

The following decision-making workflow illustrates the appropriate disposal pathway:

DisposalWorkflow Disposal Decision Workflow for 3-Methylbenzotriazol-4-amine Start Start: Waste 3-Methylbenzotriazol-4-amine (Solid or in Solution) Assess Assess Waste Characteristics: - Is it a listed hazardous waste? - Does it exhibit hazardous characteristics (e.g., toxicity)? Start->Assess Containerize Properly Containerize and Label: - Use a compatible, sealed container. - Label as 'Hazardous Waste' with contents and date. Assess->Containerize Segregate Segregate from Incompatible Wastes: - Store away from strong acids, bases, and oxidizers. Containerize->Segregate ContactEHS Contact Institutional Environmental Health & Safety (EHS) Office Segregate->ContactEHS LicensedDisposal Arrange for Pickup by a Licensed Hazardous Waste Disposal Contractor ContactEHS->LicensedDisposal Incineration High-Temperature Incineration: - Preferred method for organic compounds. - Ensures complete destruction. LicensedDisposal->Incineration Primary Route Landfill Secure Chemical Landfill: - Only if incineration is not feasible and permitted. - Requires stabilization/treatment. LicensedDisposal->Landfill Alternative Route End End: Compliant Disposal Incineration->End Landfill->End

Caption: Disposal decision workflow for 3-Methylbenzotriazol-4-amine.

Experimental Protocol: Step-by-Step Waste Collection

  • Obtain a Waste Container: Procure a clean, dry, and compatible hazardous waste container from your institution's Environmental Health & Safety (EHS) department.

  • Label the Container: Before adding any waste, affix a hazardous waste label. Fill in the generator's name, the accumulation start date, and the chemical name: "3-Methylbenzotriazol-4-amine".

  • Transfer the Waste: Carefully transfer the waste into the container, minimizing the generation of dust or splashes. If transferring a solution, use a funnel.

  • Seal the Container: Securely close the container. Do not leave it open.[6]

  • Store Appropriately: Store the sealed container in a designated satellite accumulation area, away from incompatible materials.

  • Request Pickup: Once the container is full, or before the accumulation time limit is reached (typically 180 days for small quantity generators), contact your EHS department to arrange for pickup by a licensed hazardous waste disposal company.[11]

Causality Behind Experimental Choices:

  • Designated and Labeled Containers: This prevents accidental mixing of incompatible chemicals and ensures that the disposal company has accurate information for safe handling and disposal.

  • Sealed Containers: This minimizes the release of vapors and prevents spills.[6]

  • Licensed Disposal Contractor: These companies have the permits, expertise, and facilities to handle and dispose of hazardous waste in a manner that is compliant with all regulations and protective of the environment.[5] High-temperature incineration is often the preferred method for organic compounds like 3-Methylbenzotriazol-4-amine as it ensures complete destruction.

By adhering to these procedures, you not only ensure the safety of yourself and your colleagues but also uphold the scientific community's responsibility to protect our shared environment.

References

  • SAFETY DATA SHEET - SysKem Chemie GmbH. (2019, June 24). SysKem Chemie GmbH. Retrieved February 7, 2026, from [Link]

  • 4(or 5)-Methyl-1H-benzotriazole. (2015, July). Lanxess. Retrieved February 7, 2026, from [Link]

  • Safety Data Sheet KR-134MBL. (2016, February 15). Kurita. Retrieved February 7, 2026, from [Link]

  • Safety Data Sheet - Cyclon LPC. (n.d.). Cyclon LPC. Retrieved February 7, 2026, from [Link]

  • Safety Data Sheet - ADDINOL. (n.d.). ADDINOL. Retrieved February 7, 2026, from [Link]

  • OKS 3570 - SAFETY DATA SHEET. (2025, November 21). OKS Spezialschmierstoffe GmbH. Retrieved February 7, 2026, from [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations. (2025, August 13). US EPA. Retrieved February 7, 2026, from [Link]

  • Hazardous Waste Disposal Procedures. (n.d.). University of Alabama at Birmingham. Retrieved February 7, 2026, from [Link]

  • Mabanol Helium Biohyd HLP E 46 Safety Data Sheet. (2025, October 21). Mabanol. Retrieved February 7, 2026, from [Link]

  • Summary of the Resource Conservation and Recovery Act. (2025, July 25). US EPA. Retrieved February 7, 2026, from [Link]

  • RCRA Regulations Explained. (n.d.). National Environmental Trainers. Retrieved February 7, 2026, from [Link]

Sources

Handling

A Senior Application Scientist's Guide to the Safe Handling of 3-Methylbenzotriazol-4-amine and its Analogs

In the dynamic landscape of pharmaceutical research and development, the introduction of novel chemical entities is a daily occurrence. With these new structures comes the critical responsibility of ensuring the safety o...

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of pharmaceutical research and development, the introduction of novel chemical entities is a daily occurrence. With these new structures comes the critical responsibility of ensuring the safety of the researchers who handle them. This guide provides essential, immediate safety and logistical information for handling 3-Methylbenzotriazol-4-amine.

A Note on Data Availability: As of the date of this guide, specific toxicological and safety data for 3-Methylbenzotriazol-4-amine is not widely available in public safety databases. This is not uncommon for novel research chemicals. Therefore, this document is built upon the established safety profiles of structurally similar and well-documented analogs, primarily Methyl-1H-benzotriazole (also known as Tolyltriazole) and other benzotriazole derivatives. This surrogate approach is a standard and prudent practice in chemical safety, ensuring that handling procedures are conservative and prioritize user protection.

Hazard Identification and Risk Assessment: What You're Dealing With

Based on data from its structural analogs, 3-Methylbenzotriazol-4-amine should be treated as a hazardous substance with multiple potential routes of exposure. The primary concerns are acute toxicity if ingested or inhaled, serious eye irritation, and long-term adverse effects on aquatic ecosystems.[1][2] Some derivatives are also known to cause severe skin burns.[3]

The causality behind these hazards lies in the reactive nature of the benzotriazole ring system and the amine functional group. These structures can interact with biological macromolecules, leading to irritation, toxicity, and sensitization.

Table 1: GHS Hazard Classification for Methyl-1H-benzotriazole Analogs [2][4]

Hazard ClassHazard StatementSignal WordPictogram
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedWarning

Acute Toxicity, Inhalation (Category 4)H332: Harmful if inhaledWarning

Serious Eye Damage/Eye Irritation (Category 2A)H319: Causes serious eye irritationWarning

Reproductive Toxicity (Category 2)H361d: Suspected of damaging the unborn childWarning

Hazardous to the Aquatic Environment, Chronic (Category 2)H411: Toxic to aquatic life with long lasting effectsWarning

The Hierarchy of Controls: Your First Line of Defense

Before selecting Personal Protective Equipment (PPE), it is imperative to implement engineering and administrative controls. This proactive approach is the most effective way to minimize exposure.

Engineering Controls: Isolate the Hazard

Engineering controls are designed to remove the hazard at its source. For a powdered or volatile substance like 3-Methylbenzotriazol-4-amine, this is non-negotiable.

  • Chemical Fume Hood: All manipulations of this compound, including weighing, solution preparation, and transfers, must be performed inside a certified chemical fume hood. This is the most critical control to prevent inhalation of dust or vapors.

  • Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions that may escape primary containment.[4]

Administrative Controls: Modify Your Behavior

These are the work practices that reduce the probability of exposure.

  • Restricted Access: Clearly designate the area where the compound is being used and restrict access to authorized personnel only.

  • Hygiene Practices: Never eat, drink, or apply cosmetics in the laboratory.[4][5] Wash hands thoroughly with soap and water after handling the compound, before leaving the lab, and before breaks.[2]

  • Labeling: Ensure all containers of the chemical and its solutions are clearly and accurately labeled with its name and associated hazards.

Personal Protective Equipment (PPE): Your Last Line of Defense

PPE is essential for protecting against residual risks that cannot be eliminated by other controls. The selection of PPE must be based on the specific task being performed.

Table 2: Task-Based PPE Requirements

TaskEye & Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing Solid Safety goggles with side-shields and a face shield.2 pairs of nitrile gloves (double-gloving).Lab coat (fully buttoned) with tight-fitting cuffs.A NIOSH-approved respirator may be required depending on the quantity and dustiness.
Preparing Solutions Chemical safety goggles. A face shield is recommended if splashing is possible.Nitrile gloves.Lab coat.Not typically required if performed in a fume hood.
Running Reaction Chemical safety goggles.Nitrile gloves.Lab coat.Not typically required if performed in a fume hood.
Handling Spills Chemical safety goggles and face shield.Heavy-duty nitrile or butyl rubber gloves.Chemical-resistant apron over a lab coat.NIOSH-approved respirator with appropriate cartridges.

Justification for PPE Choices:

  • Eye Protection: Safety glasses are the bare minimum. Goggles provide a seal against dust and splashes.[3] A face shield is added during weighing and spill cleanup to protect the entire face from splashes and airborne particles.

  • Hand Protection: Nitrile gloves provide good resistance to a wide range of chemicals. Double-gloving is a prudent measure when handling potent or poorly characterized solids to prevent exposure in case the outer glove is breached.

  • Body Protection: A standard lab coat protects against minor spills. A chemical-resistant apron provides an additional barrier for tasks with a higher risk of splashing, such as spill cleanup.[6]

Operational Plans: Step-by-Step Protocols

Adherence to a validated protocol is key to ensuring both experimental success and personal safety.

Safe Handling and Use Protocol
  • Preparation: Before starting, ensure the fume hood is operational and uncluttered. Assemble all necessary equipment and reagents. Clearly label all destination flasks and containers.

  • Weighing: Perform weighing within the fume hood. Use a disposable weigh boat. To minimize dust, carefully open the container and use a spatula to transfer the solid. Do not pour directly from the stock bottle if it is a powder. Close the stock container immediately after use.

  • Dissolution: Add the solvent to the flask containing the weighed solid slowly to avoid splashing. Use a magnetic stirrer for gentle agitation.

  • Reaction: Keep the reaction vessel closed and within the fume hood for the duration of the experiment.

  • Post-Handling: After use, decontaminate the spatula and any other reusable equipment. Wipe down the work surface in the fume hood with an appropriate solvent and then soap and water.

Emergency Spill Procedures
  • Minor Spill (Solid):

    • Alert others in the area.

    • Wearing appropriate PPE (Table 2), gently cover the spill with a damp paper towel to avoid raising dust.

    • Carefully scoop the material into a labeled hazardous waste bag.

    • Clean the area with a suitable solvent, followed by soap and water.

  • Minor Spill (Liquid):

    • Alert others in the area.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).

    • Collect the absorbed material into a labeled hazardous waste container.

    • Clean the spill area with solvent and then soap and water.

  • Major Spill:

    • Evacuate the immediate area.

    • Alert your supervisor and institutional safety office immediately.

    • Prevent others from entering the area.

    • Wait for trained emergency responders.

Disposal Plan: From Cradle to Grave

Proper disposal is a critical final step to protect both personnel and the environment.[7]

  • Chemical Waste: All solid waste, solutions containing 3-Methylbenzotriazol-4-amine, and contaminated spill cleanup materials must be collected in a clearly labeled, sealed hazardous waste container. Never pour benzotriazole waste down the drain, as it is toxic to aquatic life.[1]

  • Contaminated PPE: Used gloves, weigh boats, and other disposable items that have come into contact with the chemical must be placed in a sealed bag and disposed of as solid hazardous waste.

  • Empty Containers: "Empty" containers are never truly empty. They must be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. The rinsed container can then be disposed of according to institutional policy.

Workflow Visualization

The following diagram outlines the complete, self-validating workflow for safely handling 3-Methylbenzotriazol-4-amine.

Safe_Handling_Workflow cluster_prep Preparation Phase cluster_handling Active Handling Phase (in Fume Hood) cluster_cleanup Post-Handling & Disposal Phase cluster_emergency Emergency Protocol a Review SDS & Protocol Identify Hazards b Verify Engineering Controls (Fume Hood, Ventilation) a->b Confirm c Don Correct PPE (Goggles, Gloves, Lab Coat) b->c Equip d Weigh Solid Minimize Dust c->d Proceed e Prepare Solution Add Solvent Slowly d->e Transfer spill Spill Occurs d->spill IF f Conduct Reaction Keep System Closed e->f Initiate e->spill IF g Decontaminate Surfaces & Glassware f->g Complete f->spill IF h Segregate Waste Solid vs. Liquid Sharps g->h Collect i Dispose of Waste in Labeled Containers Await Pickup h->i Contain j Doff & Dispose of PPE Wash Hands Thoroughly i->j Finalize evac Evacuate & Alert spill->evac Major Spill cleanup Follow Spill Protocol spill->cleanup Minor Spill cleanup->h Contain Waste

Caption: Safe Handling Workflow for 3-Methylbenzotriazol-4-amine.

References

  • SysKem Chemie GmbH. (2019, June 24). SAFETY DATA SHEET. Retrieved from [Link]

  • European Chemicals Agency. Benzotriazole - Registration Dossier. Retrieved from [Link]

  • Kurita. (2016, February 15). Safety Data Sheet KR-134MBL. Retrieved from [Link]

  • Tri-iso. MATERIAL SAFETY DATA SHEET - PREVENTOL CI 7-50. Retrieved from [Link]

  • European Chemicals Agency. Methyl-1H-benzotriazole - Substance Information. Retrieved from [Link]

  • Carl ROTH. Safety Data Sheet: 1,2,3-Benzotriazole. Retrieved from [Link]

  • Chevron. (2025, October 21). Safety Data Sheet - Black Pearl Syn HD 2. Retrieved from [Link]

  • Castrol. (2025, October 31). Tribol CH 290/220 - SAFETY DATA SHEET. Retrieved from [Link]

  • OKS. OKS 3570 - SAFETY DATA SHEET. Retrieved from [Link]

  • Carl ROTH. Safety Data Sheet: Ethylene glycol. Retrieved from [Link]

  • Univar Solutions. (2023, December 13). Diethylene Glycol - SAFETY DATA SHEET. Retrieved from [Link]

  • TCI America. (2018, April 10). Diethylene Glycol - SAFETY DATA SHEET. Retrieved from [Link]

  • ProChem, Inc. material safety data sheet - diethylene glycol 98.5%. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.